molecular formula C46H56N4O9 B1140414 Vinleurosine sulfate CAS No. 54081-68-4

Vinleurosine sulfate

Cat. No.: B1140414
CAS No.: 54081-68-4
M. Wt: 809.0 g/mol
InChI Key: LPGWZGMPDKDHEP-SMKUZNSMSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Leurosine Sulfate is a complex organic compound recognized for its role in scientific research. Historically, investigations into leurosine and its derivatives have explored their potential effects in experimental models. Early patents from the 1970s indicate that research into certain leurosine derivatives was conducted for potential effects on specific conditions . Please note that this historical information is from a dated source and is provided for background context only. Contemporary research applications for Leurosine Sulfate itself are not detailed in the available public data. As a reference standard, it may be of interest to researchers in the field of natural product chemistry or for analytical purposes. This product is strictly for research use in a laboratory setting and is not intended for any other use.

Properties

CAS No.

54081-68-4

Molecular Formula

C46H56N4O9

Molecular Weight

809.0 g/mol

IUPAC Name

methyl (13S,15R,18R)-13-[(1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-10-hydroxy-5-methoxy-10-methoxycarbonyl-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-18-ethyl-17-oxa-1,11-diazapentacyclo[13.4.1.04,12.05,10.016,18]icosa-4(12),5,7,9-tetraene-13-carboxylate

InChI

InChI=1S/C46H56N4O9/c1-8-42-16-12-18-50-20-17-44(37(42)50)30-21-31(34(55-5)22-33(30)48(4)38(44)46(54,41(53)57-7)39(42)58-26(3)51)45(40(52)56-6)23-27-24-49(25-43(9-2)36(27)59-43)19-15-29-28-13-10-11-14-32(28)47-35(29)45/h10-14,16,21-22,27,36-39,47,54H,8-9,15,17-20,23-25H2,1-7H3/t27-,36?,37+,38-,39-,42-,43-,44-,45+,46+/m1/s1

InChI Key

LPGWZGMPDKDHEP-SMKUZNSMSA-N

Isomeric SMILES

CC[C@]12CN3CCC4=C([C@](C[C@@H](C3)[C@H]1O2)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)NC1=CC=CC=C41.CC[C@]12CN3CCC4=C([C@](C[C@@H](C3)[C@H]1O2)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)NC1=CC=CC=C41.OS(=O)(=O)O

Canonical SMILES

CCC12CN3CCC4=C(C(CC(C3)C1O2)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)NC1=CC=CC=C41.CCC12CN3CCC4=C(C(CC(C3)C1O2)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)NC1=CC=CC=C41.OS(=O)(=O)O

Synonyms

4β-Acetoxy-3’α,4’-epoxy-3-hydroxy-16-methoxy-(4’α H)-vincaleukoblast-6-ene-23,22’-dioic Acid Dimethyl Ester Sulfate;  Vinleurosine Sulfate;  Lilly 32645;  Vinorelbine Impurity E (EP) Sulfate

Origin of Product

United States

Foundational & Exploratory

The Discovery and Isolation of Vinleurosine Sulfate from Catharanthus roseus: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and isolation of vinleurosine sulfate, a dimeric indole alkaloid derived from the Madagascar periwinkle, Catharanthus roseus. This document details the historical context of its discovery, in-depth experimental protocols for its extraction and purification, quantitative data on yields, and a visualization of its mechanism of action.

Introduction: A Serendipitous Discovery in Cancer Research

The story of vinleurosine is intrinsically linked to the broader discovery of the potent anti-cancer properties of vinca alkaloids from Catharanthus roseus. Initially investigated for their potential hypoglycemic effects, extracts of the plant were serendipitously found to cause marrow suppression in rodents. This observation pivoted the research focus towards their potential as cytotoxic agents.

In the late 1950s, the research group led by Gordon H. Svoboda at Eli Lilly and Company embarked on a systematic investigation of the alkaloids present in C. roseus. Their work led to the isolation and characterization of several dimeric indole alkaloids, including the clinically significant vinblastine and vincristine, as well as the closely related compound, leurosine, which was later named vinleurosine. While not as prominent in clinical use as its counterparts, the discovery and study of vinleurosine were crucial in understanding the structure-activity relationships of this important class of anti-cancer agents.

Experimental Protocols: From Plant Material to Purified this compound

The isolation of this compound is a multi-step process involving extraction, solvent partitioning, chromatographic purification, and crystallization. The following protocols are a synthesis of established methodologies, primarily based on the pioneering work of Svoboda and subsequent refinements in the field.

Extraction of Total Alkaloids

This initial phase aims to extract the full spectrum of alkaloids from the dried plant material.

Materials:

  • Dried, powdered leaves of Catharanthus roseus

  • Methanol (or 80% methanol in water)

  • Tartaric acid (2% aqueous solution)

  • Benzene

  • Ammonium hydroxide solution (concentrated)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate

Protocol:

  • Maceration and Acidic Extraction:

    • Moisten 1 kg of finely powdered C. roseus leaves with a sufficient amount of 2% tartaric acid solution.

    • Percolate the moistened plant material with 80% methanol three times (3 x 10 L), allowing for at least 24 hours for each percolation.

    • Combine the methanolic extracts and concentrate under reduced pressure at a temperature not exceeding 50°C to obtain a viscous residue.

    • Alternatively, a direct acidic extraction can be performed by macerating the plant material with a 2% tartaric acid solution.

  • Solvent Partitioning (Acid-Base Extraction):

    • Dissolve the crude extract residue in the 2% tartaric acid solution. This protonates the alkaloids, making them water-soluble.

    • Filter the acidic solution to remove non-alkaloidal, acid-insoluble materials.

    • Transfer the acidic aqueous solution to a large separatory funnel and wash with benzene to remove pigments and other non-polar impurities. Discard the benzene layer.

    • Adjust the pH of the aqueous phase to approximately 8-9 with concentrated ammonium hydroxide solution. This deprotonates the alkaloids, rendering them soluble in organic solvents.

    • Extract the alkaline aqueous solution multiple times with dichloromethane until the aqueous layer is free of alkaloids.

    • Combine the dichloromethane extracts and dry over anhydrous sodium sulfate.

    • Filter and concentrate the dried dichloromethane extract under reduced pressure to yield a crude total alkaloid mixture.

Chromatographic Purification of Vinleurosine

This step separates vinleurosine from the complex mixture of other vinca alkaloids.

Materials:

  • Crude total alkaloid mixture

  • Alumina (deactivated with water)

  • Methylene chloride

  • Chloroform

  • Ethanol

Protocol:

  • Column Preparation:

    • Prepare a chromatography column with alumina that has been partially deactivated with water. The ratio of crude alkaloid to alumina is typically around 1:40 (w/w).

    • The column is packed as a slurry in the initial eluting solvent.

  • Elution:

    • Dissolve the crude alkaloid mixture in a minimal volume of a 2:1 mixture of methylene chloride and chloroform.

    • Apply the dissolved sample to the top of the alumina column.

    • Elute the column with a gradient of methylene chloride and chloroform mixtures. The initial fractions will contain less polar alkaloids.

    • Vinblastine and vinleurosine typically co-elute in fractions with a higher proportion of chloroform.

  • Fraction Analysis:

    • Monitor the collected fractions using thin-layer chromatography (TLC) to identify the fractions containing vinleurosine.

Crystallization of this compound

This final step yields the purified vinleurosine in its stable sulfate salt form.

Materials:

  • Vinleurosine-containing fractions from chromatography

  • Ethanol (anhydrous)

  • Sulfuric acid (in anhydrous ethanol)

Protocol:

  • Initial Crystallization of Mixed Sulfates:

    • Combine the fractions identified as containing vinblastine and vinleurosine and evaporate to dryness.

    • Dissolve the residue in ethanol containing a small percentage of sulfuric acid, adjusting the pH to between 4.0 and 5.0.

    • Allow the solution to stand, optionally seeding with crystals of dimeric alkaloid sulfates, to induce crystallization of a mixture of vinblastine and vinleurosine sulfates.

  • Separation and Recrystallization of Vinleurosine:

    • The co-eluted vinblastine and vinleurosine can be further separated by careful fractional crystallization from ethanol. Vinleurosine is typically crystallized from the mother liquor after vinblastine sulfate has been precipitated.

    • Alternatively, the mixed base (obtained by basifying the sulfate salt mixture) can be re-chromatographed to achieve a better separation before crystallization.

    • To obtain pure this compound, dissolve the isolated vinleurosine free base in anhydrous ethanol and add a stoichiometric amount of sulfuric acid in anhydrous ethanol.

    • Allow the solution to stand at a reduced temperature (e.g., 4°C) to facilitate crystallization.

    • Collect the crystals by filtration, wash with cold anhydrous ethanol, and dry under vacuum.

Data Presentation: Quantitative Analysis

The yield of vinleurosine from Catharanthus roseus is generally low and can vary depending on the plant cultivar, growing conditions, and the efficiency of the extraction and purification process. The following table provides representative quantitative data.

StageProductStarting Material (Dry Weight)Expected Yield (w/w of starting material)Purity
1. Acidic Extraction & PartitioningCrude Total Alkaloid Mixture1 kg20 - 50 g5 - 15%
2. Column ChromatographyEnriched Vinleurosine Fraction20 - 50 g0.5 - 2 g40 - 70%
3. CrystallizationThis compound0.5 - 2 g0.1 - 0.5 g>98%

Mandatory Visualizations

Experimental Workflow

G cluster_0 Extraction & Partitioning cluster_1 Purification cluster_2 Crystallization Dried C. roseus Leaves Dried C. roseus Leaves Acidic Extraction\n(Methanol/Tartaric Acid) Acidic Extraction (Methanol/Tartaric Acid) Dried C. roseus Leaves->Acidic Extraction\n(Methanol/Tartaric Acid) Step 1 Solvent Partitioning\n(Benzene/Dichloromethane) Solvent Partitioning (Benzene/Dichloromethane) Acidic Extraction\n(Methanol/Tartaric Acid)->Solvent Partitioning\n(Benzene/Dichloromethane) Step 2 Crude Total Alkaloids Crude Total Alkaloids Solvent Partitioning\n(Benzene/Dichloromethane)->Crude Total Alkaloids Step 3 Alumina Column Chromatography\n(Methylene Chloride/Chloroform) Alumina Column Chromatography (Methylene Chloride/Chloroform) Crude Total Alkaloids->Alumina Column Chromatography\n(Methylene Chloride/Chloroform) Step 4 Vinleurosine-rich Fractions Vinleurosine-rich Fractions Alumina Column Chromatography\n(Methylene Chloride/Chloroform)->Vinleurosine-rich Fractions Step 5 Sulfate Salt Formation\n(Ethanol/Sulfuric Acid) Sulfate Salt Formation (Ethanol/Sulfuric Acid) Vinleurosine-rich Fractions->Sulfate Salt Formation\n(Ethanol/Sulfuric Acid) Step 6 Crystallization & Drying Crystallization & Drying Sulfate Salt Formation\n(Ethanol/Sulfuric Acid)->Crystallization & Drying Step 7 Pure this compound Pure this compound Crystallization & Drying->Pure this compound

Caption: General workflow for the isolation of this compound.

Signaling Pathway of Vinca Alkaloids

G cluster_0 Microtubule Dynamics cluster_1 Vinleurosine Action cluster_2 Cellular Consequences Tubulin Dimers Tubulin Dimers Microtubule Polymerization Microtubule Polymerization Tubulin Dimers->Microtubule Polymerization Microtubule Depolymerization Microtubule Depolymerization Microtubule Polymerization->Microtubule Depolymerization Vinleurosine Vinleurosine Binds to Tubulin Binds to Tubulin Vinleurosine->Binds to Tubulin Inhibition Suppression of Microtubule Dynamics Suppression of Microtubule Dynamics Binds to Tubulin->Suppression of Microtubule Dynamics Disruption of Mitotic Spindle Disruption of Mitotic Spindle Suppression of Microtubule Dynamics->Disruption of Mitotic Spindle Metaphase Arrest Metaphase Arrest Disruption of Mitotic Spindle->Metaphase Arrest Apoptosis Apoptosis Metaphase Arrest->Apoptosis

Vinleurosine sulfate chemical structure and stereochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the chemical structure, stereochemistry, and biological activity of vinleurosine sulfate. The information is compiled from various scientific sources to support research and development efforts in oncology and medicinal chemistry.

Chemical Structure and Stereochemistry

Vinleurosine is a dimeric indole alkaloid belonging to the Vinca alkaloid family, which are naturally occurring compounds isolated from the Madagascar periwinkle, Catharanthus roseus. The complex chemical structure of vinleurosine consists of two monomeric units: catharanthine and vindoline, linked together. The sulfate salt form enhances its solubility for pharmaceutical applications.

The precise molecular formula of this compound is 2(C₄₆H₅₆N₄O₉)·H₂SO₄.[1] It possesses a complex stereochemistry with 22 defined stereocenters, and its absolute stereochemistry has been established.[1]

IUPAC Name: methyl (13S,15S,16R,18S)-13-[(1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-10-hydroxy-5-methoxy-10-methoxycarbonyl-8-methyl-8,16-diazapentacyclo[10.6.1.0¹’⁹.0²’⁷.0¹⁶’¹⁹]nonadeca-2,4,6,13-tetraen-4-yl]-18-ethyl-17-oxa-1,11-diazapentacyclo[13.4.1.0⁴’¹².0⁵’¹⁰.0¹⁶’¹⁸]icosa-4(12),5,7,9-tetraene-13-carboxylate sulfate

Below is a 2D representation of the chemical structure of the vinleurosine free base.

Chemical structure of Vinleurosine

Physicochemical Properties

PropertyVinblastine SulfateVincristine SulfateThis compound
Molecular Formula C₄₆H₅₈N₄O₉·H₂SO₄C₄₆H₅₆N₄O₁₀·H₂SO₄2(C₄₆H₅₆N₄O₉)·H₂SO₄
Molecular Weight 909.0 g/mol 923.0 g/mol [2]1716 g/mol [1]
Melting Point 284-285 °C~300 °C[2]Data not available
Solubility Soluble in waterSoluble in water (>=1 g/100 mL at 24 °C), methanol (20mg/mL)[2][3]Data not available
Appearance White to slightly yellow crystalline powderWhite to off-white lyophilized powder[2]Data not available

Experimental Protocols

Isolation and Purification of Vinleurosine from Catharanthus roseus

Several methods have been developed for the extraction and purification of Vinca alkaloids from C. roseus. The following is a generalized protocol based on common laboratory practices.[4][5][6][7][8]

1. Extraction:

  • Dried and powdered aerial parts of C. roseus are subjected to extraction with an acidic aqueous solution (e.g., water acidified with acetic acid to pH 3-4) or an organic solvent like methanol.[7]

  • The mixture is agitated for a specified period to ensure efficient extraction of the alkaloids.

2. Acid-Base Partitioning:

  • The pH of the aqueous extract is adjusted to be alkaline (pH 6-7) using a base such as ammonium hydroxide.[7]

  • The alkaloid mixture is then extracted into an organic solvent like dichloromethane.[7]

  • The organic phase is collected and evaporated under reduced pressure to yield a crude alkaloid mixture.

3. Chromatographic Purification:

  • The crude alkaloid mixture is dissolved in a suitable solvent and subjected to column chromatography.

  • A variety of stationary phases can be used, including alumina and silica gel.[9]

  • Gradient elution with a solvent system (e.g., dichloromethane-methanol) is employed to separate the different alkaloids based on their polarity.[9]

  • Fractions are collected and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing vinleurosine.

4. Crystallization:

  • The fractions enriched with vinleurosine are combined and the solvent is evaporated.

  • The residue is dissolved in a minimal amount of a suitable solvent (e.g., methanol) and allowed to crystallize.

  • The resulting crystals of vinleurosine can be converted to the sulfate salt by treatment with sulfuric acid in an appropriate solvent.

Characterization Techniques

1. High-Performance Liquid Chromatography (HPLC):

  • HPLC is a crucial analytical technique for the identification and quantification of vinleurosine in extracts and purified samples.[10]

  • A reversed-phase C18 column is typically used with a mobile phase consisting of a buffer and an organic modifier (e.g., acetonitrile or methanol).

  • Detection is commonly performed using a UV detector at a wavelength where the indole chromophore absorbs, such as 290 nm.[10]

2. Mass Spectrometry (MS):

  • Mass spectrometry is used to determine the molecular weight and fragmentation pattern of vinleurosine, confirming its identity.

  • Techniques like electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) provide detailed structural information.[11]

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of complex molecules like vinleurosine.

  • Detailed 1D and 2D NMR experiments are necessary to assign all the proton and carbon signals and to confirm the stereochemistry.[12][13]

4. Infrared (IR) Spectroscopy:

  • IR spectroscopy can be used to identify the functional groups present in the vinleurosine molecule.

  • Characteristic absorption bands for hydroxyl, carbonyl, and amine groups can be observed.

Mechanism of Action and Signaling Pathway

The primary mechanism of action of Vinca alkaloids, including vinleurosine, is the disruption of microtubule dynamics, which are essential for mitosis.[14][15][16] This leads to cell cycle arrest in the metaphase and subsequent apoptosis.

The following diagram illustrates the proposed signaling pathway for Vinca alkaloid-induced apoptosis.

Vinleurosine_Signaling_Pathway Vinleurosine Vinleurosine Sulfate Tubulin α/β-Tubulin Dimers Vinleurosine->Tubulin Microtubule_Polymerization Microtubule Polymerization Vinleurosine->Microtubule_Polymerization Inhibits Tubulin->Microtubule_Polymerization Mitotic_Spindle Mitotic Spindle Formation Microtubule_Polymerization->Mitotic_Spindle Metaphase_Arrest Metaphase Arrest Apoptosis_Pathway Apoptotic Signaling Cascade Metaphase_Arrest->Apoptosis_Pathway Apoptosis Apoptosis Apoptosis_Pathway->Apoptosis

Caption: this compound's mechanism of action leading to apoptosis.

The workflow for the isolation and characterization of this compound can be summarized as follows:

Vinleurosine_Workflow Plant_Material Catharanthus roseus (Dried, Powdered) Extraction Solvent Extraction (Acidified Water or Methanol) Plant_Material->Extraction Crude_Extract Crude Alkaloid Extract Extraction->Crude_Extract Purification Column Chromatography (Alumina/Silica Gel) Crude_Extract->Purification Pure_Vinleurosine Purified Vinleurosine Purification->Pure_Vinleurosine Salt_Formation Sulfation Pure_Vinleurosine->Salt_Formation Final_Product This compound Salt_Formation->Final_Product Characterization Characterization (HPLC, MS, NMR, IR) Final_Product->Characterization

Caption: Workflow for this compound isolation and characterization.

References

The Vinleurosine Sulfate Biosynthetic Pathway in Vinca rosea: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides an in-depth exploration of the biosynthetic pathway of vinleurosine sulfate, a significant terpenoid indole alkaloid (TIA) found in the medicinal plant Vinca rosea (Catharanthus roseus). While often studied in the context of its more famous dimeric alkaloid counterparts, vinblastine and vincristine, vinleurosine itself holds importance for its potential pharmacological activities and as a key component in the complex TIA metabolic network. This document details the enzymatic steps leading to the formation of vinleurosine from its monomeric precursors, catharanthine and vindoline, with a focus on the pivotal role of peroxidase enzymes. Furthermore, it elucidates the intricate regulatory mechanisms governing this pathway, primarily the jasmonate signaling cascade. For the benefit of researchers and drug development professionals, this guide includes a compilation of quantitative data, detailed experimental protocols for the extraction, quantification, and enzymatic analysis of the compounds involved, and visual diagrams of the key pathways and workflows to facilitate a comprehensive understanding.

Introduction

Vinca rosea (L.) G. Don, commonly known as the Madagascar periwinkle, is a plant of immense pharmaceutical interest due to its production of a wide array of TIAs. Among these are the potent anti-cancer agents vinblastine and vincristine. Vinleurosine, another dimeric alkaloid, is structurally related to vinblastine and is formed through the coupling of the same monomeric precursors: catharanthine and vindoline. While not as clinically prominent as vinblastine or vincristine, understanding the biosynthesis of vinleurosine is crucial for a complete picture of the TIA pathway and for potential metabolic engineering efforts aimed at enhancing the production of desired alkaloids. This guide serves as a technical resource, consolidating current knowledge on the biosynthesis, regulation, and analysis of this compound in V. rosea.

The Biosynthetic Pathway of Vinleurosine

The biosynthesis of vinleurosine is a complex process that involves the convergence of the shikimate and the methylerythritol phosphate (MEP) pathways to produce the monomeric indole alkaloids, catharanthine and vindoline. These are then coupled to form the dimeric structure of vinleurosine.

Formation of Monomeric Precursors: Catharanthine and Vindoline

The biosynthesis of both catharanthine and vindoline originates from the central precursor strictosidine. Strictosidine is formed from the condensation of tryptamine (derived from the shikimate pathway) and secologanin (derived from the MEP pathway). Following a series of enzymatic reactions, strictosidine is converted to tabersonine, a key intermediate. From tabersonine, the pathways diverge to form catharanthine and vindoline through a multitude of enzymatic steps.[1][2]

Dimerization of Catharanthine and Vindoline to Form Vinleurosine

The final and critical step in the formation of vinleurosine is the enzymatic coupling of catharanthine and vindoline. This reaction is catalyzed by a class III peroxidase, with a specific isoform, CrPrx1, having been identified as a key enzyme in this process.[3][4] The reaction is oxidative and requires the presence of hydrogen peroxide (H₂O₂). The peroxidase activates catharanthine, which then reacts with vindoline to form an iminium intermediate. This intermediate is then likely reduced to form α-3′,4′-anhydrovinblastine (AVLB), a direct precursor to vinblastine. It is hypothesized that vinleurosine is formed as an isomer during this coupling reaction, potentially through a different stereochemical configuration of the bond between the two monomers. The exact mechanism and the specific peroxidase isozyme that may favor the formation of vinleurosine over anhydrovinblastine are still areas of active research.

The sulfation of vinleurosine to this compound is the final step, though the specific sulfotransferase responsible for this reaction in V. rosea has not yet been fully characterized.

Vinleurosine_Biosynthesis cluster_precursors Monomer Biosynthesis cluster_dimerization Dimerization and Sulfation Tryptamine Tryptamine Strictosidine Strictosidine Tryptamine->Strictosidine Secologanin Secologanin Secologanin->Strictosidine Tabersonine Tabersonine Strictosidine->Tabersonine Multiple Steps Catharanthine Catharanthine Tabersonine->Catharanthine Multiple Steps Vindoline Vindoline Tabersonine->Vindoline Multiple Steps Anhydrovinblastine Anhydrovinblastine Catharanthine->Anhydrovinblastine Peroxidase (CrPrx1) Vinleurosine Vinleurosine Catharanthine->Vinleurosine Peroxidase (Isozyme?) Vindoline->Anhydrovinblastine Vindoline->Vinleurosine Vinleurosine_Sulfate Vinleurosine Sulfate Vinleurosine->Vinleurosine_Sulfate Sulfotransferase (putative) Jasmonate_Signaling Elicitors Elicitors Jasmonate_Biosynthesis Jasmonate Biosynthesis Elicitors->Jasmonate_Biosynthesis Jasmonates Jasmonates Jasmonate_Biosynthesis->Jasmonates COI1 COI1 Jasmonates->COI1 JAZ_Repressors JAZ Repressors COI1->JAZ_Repressors promotes degradation CrMYC2 CrMYC2 JAZ_Repressors->CrMYC2 inhibits ORCA_TFs ORCA Transcription Factors CrMYC2->ORCA_TFs activates TIA_Biosynthesis_Genes TIA Biosynthesis Genes (including Peroxidase) ORCA_TFs->TIA_Biosynthesis_Genes activates Vinleurosine_Production Vinleurosine Production TIA_Biosynthesis_Genes->Vinleurosine_Production Extraction_Workflow Start Start: Dried Leaf Powder Extraction Extraction with Methanol + 1% Triethylamine Start->Extraction Sonication Sonication (30 min) Extraction->Sonication Centrifugation Centrifugation (4000 rpm, 15 min) Sonication->Centrifugation Supernatant_Collection Collect Supernatant Centrifugation->Supernatant_Collection Repeat_Extraction Repeat 2x? Supernatant_Collection->Repeat_Extraction Repeat_Extraction->Extraction Yes Evaporation Evaporation to Dryness Repeat_Extraction->Evaporation No Redissolution Redissolve in Methanol Evaporation->Redissolution Filtration Filtration (0.45 µm) Redissolution->Filtration End End: Sample for HPLC Filtration->End

References

An In-depth Technical Guide to the Mechanism of Action of Vinleurosine Sulfate on Tubulin Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vinleurosine sulfate, a vinca alkaloid chemotherapeutic agent, exerts its potent anti-neoplastic effects by disrupting the dynamic instability of microtubules, essential components of the cellular cytoskeleton. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the interaction of this compound and other vinca alkaloids with tubulin. It details their binding characteristics, the profound impact on microtubule polymerization, and the subsequent cellular consequences, including mitotic arrest and apoptosis. This document synthesizes available quantitative data, outlines detailed experimental protocols for studying these phenomena, and provides visual representations of the key pathways and workflows to serve as a valuable resource for researchers in oncology and drug development.

Core Mechanism of Action: Disruption of Microtubule Dynamics

The primary molecular target of this compound is the tubulin heterodimer, composed of α- and β-tubulin subunits, which polymerizes to form microtubules.[1] Microtubules are highly dynamic structures crucial for maintaining cell structure, intracellular transport, and the formation of the mitotic spindle during cell division.[1]

Vinca alkaloids, including vinleurosine, bind to a specific site on the β-tubulin subunit, often referred to as the "Vinca-binding domain."[1] This binding event has profound consequences for microtubule dynamics. At low concentrations, this compound suppresses the dynamic instability of microtubules by effectively "capping" the plus ends, thereby inhibiting both the growth and shortening phases.[1][2] This suppression of microtubule dynamics disrupts the delicate balance required for the proper formation and function of the mitotic spindle.[2]

At higher concentrations, this compound promotes the depolymerization of microtubules and can induce the self-association of tubulin into paracrystalline aggregates.[1] The overall effect is a net decrease in the mass of cellular microtubules, leading to the disorganization of the microtubule network.[1]

Quantitative Data Summary

Direct quantitative data for this compound is limited in publicly available literature. Therefore, this section summarizes key quantitative parameters for the closely related and well-characterized Vinca alkaloids, vinblastine and vincristine, which share the same mechanism of action.

ParameterVinca AlkaloidValueOrganism/SystemReference
Inhibition of Tubulin Polymerization (IC50) Vinblastine0.54 µMPurified tubulin[3]
Vinorelbine0.80 µMPurified tubulin[3]
Vinflunine1.2 µMPurified tubulin[3]
Binding Affinity (Ka) Vinblastine~3-4 x 10³ M⁻¹Bovine brain microtubules[4]
Relative Binding Affinity Vincristine > Vinblastine > Vinorelbine > VinflunineN/APorcine brain tubulin[1]
Effect on Dynamicity Vinblastine (32 nM)75% reductionLiving BS-C-1 cells[5]

Key Experimental Protocols

In Vitro Tubulin Polymerization Assay (Turbidimetric Method)

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.

  • Principle: The polymerization of tubulin into microtubules increases the turbidity of the solution, which can be monitored by measuring the absorbance at 340 nm over time.[6]

  • Materials:

    • Purified tubulin (e.g., from bovine brain)

    • General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)[6]

    • GTP solution

    • This compound or other test compounds

    • Temperature-controlled microplate reader

  • Procedure:

    • A solution of purified tubulin is prepared in ice-cold General Tubulin Buffer.

    • The test compound (this compound) at various concentrations is added to the tubulin solution in a 96-well plate. A vehicle control (e.g., DMSO) is also included.

    • The plate is placed in a microplate reader pre-warmed to 37°C.

    • GTP is added to each well to initiate polymerization.

    • The absorbance at 340 nm is measured at regular intervals (e.g., every minute) for a set period (e.g., 60 minutes).

    • The rate and extent of polymerization are determined from the resulting curves. The IC50 value is the concentration of the compound that inhibits the extent of polymerization by 50% compared to the vehicle control.[6]

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity of a test compound to tubulin by measuring its ability to compete with a radiolabeled ligand that binds to the same site.

  • Principle: A constant concentration of radiolabeled Vinca alkaloid (e.g., [³H]vinblastine) is incubated with tubulin in the presence of varying concentrations of the unlabeled test compound (this compound). The amount of bound radioligand is then measured.

  • Materials:

    • Purified tubulin

    • Radiolabeled Vinca alkaloid (e.g., [³H]vinblastine)

    • Unlabeled this compound

    • Binding buffer

    • Filtration apparatus (e.g., glass fiber filters)

    • Scintillation counter

  • Procedure:

    • Incubate a fixed concentration of purified tubulin with a fixed concentration of [³H]vinblastine and a range of concentrations of this compound in a binding buffer.

    • After reaching equilibrium, the reaction mixtures are rapidly filtered through glass fiber filters to separate bound from free radioligand.

    • The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

    • The radioactivity retained on the filters is quantified using a scintillation counter.

    • The data is analyzed to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50), from which the inhibition constant (Ki) can be calculated.

Visualizing the Mechanism and Workflows

Diagrams of Signaling Pathways and Experimental Workflows

Mechanism_of_Action cluster_0 Cellular Environment cluster_1 Molecular Interactions cluster_2 Cellular Consequences Free Tubulin Dimers Free Tubulin Dimers Vinleurosine-Tubulin Complex Vinleurosine-Tubulin Complex Free Tubulin Dimers->Vinleurosine-Tubulin Complex Microtubule Microtubule Suppressed Dynamics Suppressed Dynamics Microtubule->Suppressed Dynamics Capping of plus-ends Depolymerization Depolymerization Microtubule->Depolymerization High concentrations Vinleurosine Vinleurosine Vinleurosine->Free Tubulin Dimers Binds to β-subunit Vinleurosine-Tubulin Complex->Suppressed Dynamics Inhibits polymerization Mitotic Spindle Disruption Mitotic Spindle Disruption Suppressed Dynamics->Mitotic Spindle Disruption Depolymerization->Mitotic Spindle Disruption Mitotic Arrest (G2/M) Mitotic Arrest (G2/M) Mitotic Spindle Disruption->Mitotic Arrest (G2/M) Apoptosis Apoptosis Mitotic Arrest (G2/M)->Apoptosis Experimental_Workflow cluster_workflow In Vitro Tubulin Polymerization Assay Workflow A Prepare purified tubulin solution on ice B Add this compound (or control) to 96-well plate A->B C Incubate at 37°C B->C D Add GTP to initiate polymerization C->D E Monitor absorbance at 340 nm over time D->E F Analyze polymerization curves and determine IC50 E->F Signaling_Pathway cluster_pathway Apoptosis Signaling Pathway Start Microtubule Disruption by Vinleurosine SAC Spindle Assembly Checkpoint (SAC) Activation Start->SAC MitoticArrest Prolonged Mitotic Arrest SAC->MitoticArrest Bcl2 Bcl-2 Family Dysregulation (e.g., Bcl-2 phosphorylation) MitoticArrest->Bcl2 Mito Mitochondrial Outer Membrane Permeabilization Bcl2->Mito CytoC Cytochrome c Release Mito->CytoC Caspase Caspase Cascade Activation (Caspase-9, Caspase-3) CytoC->Caspase Apoptosis Apoptosis Caspase->Apoptosis

References

An In-depth Technical Guide: Vinleurosine Sulfate-Induced Cell Cycle Arrest at G2/M Phase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the molecular mechanisms by which vinleurosine sulfate, a vinca alkaloid chemotherapeutic agent, induces cell cycle arrest at the G2/M phase. It details the drug's interaction with its molecular target, the subsequent signaling cascades, and the ultimate cellular fate. This guide includes quantitative data summaries, detailed experimental protocols, and visual diagrams of the key pathways to serve as a valuable resource for research and development.

Core Mechanism of Action: Microtubule Disruption

This compound, like other vinca alkaloids such as vincristine and vinblastine, exerts its primary cytotoxic effect by targeting tubulin, the fundamental protein subunit of microtubules.[1][2] Microtubules are dynamic cytoskeletal polymers crucial for various cellular functions, most notably the formation of the mitotic spindle required for chromosome segregation during cell division.[1][2]

The mechanism involves:

  • Binding to β-tubulin: Vinleurosine binds with high affinity to the β-tubulin subunit at the so-called vinca-binding domain.[1][3]

  • Inhibition of Polymerization: This binding event inhibits the polymerization of tubulin dimers into microtubules.[2][4]

  • Suppression of Microtubule Dynamics: At low, clinically relevant concentrations, vinleurosine suppresses the dynamic instability of microtubules. It effectively "caps" the rapidly growing plus ends, inhibiting both the growth and shortening phases that are critical for their function.[1][4] At higher concentrations, it leads to the net depolymerization of microtubules.[1][2]

The overall effect is a significant disruption of the microtubule network, which prevents the formation of a functional mitotic spindle, a prerequisite for the cell to pass through mitosis.[4]

Signaling Pathway of G2/M Arrest

The disruption of the mitotic spindle by this compound activates a critical cellular surveillance mechanism known as the Spindle Assembly Checkpoint (SAC) .[1] The SAC ensures the fidelity of chromosome segregation by preventing the cell from entering anaphase until all chromosomes are correctly attached to the spindle microtubules.[1] Prolonged activation of the SAC due to microtubule damage leads to a sustained arrest in the M phase of the cell cycle.

The key molecular events are:

  • SAC Activation: Damaged or improperly attached kinetochores activate the SAC, leading to the formation of the Mitotic Checkpoint Complex (MCC).

  • Inhibition of APC/C: The MCC inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), a crucial E3 ubiquitin ligase.

  • Stabilization of Cyclin B1 and Securin: With the APC/C inhibited, its key substrates, Cyclin B1 and Securin, are not targeted for proteasomal degradation.

  • Sustained MPF Activity: The stabilization of Cyclin B1 maintains high levels of active Mitosis-Promoting Factor (MPF), a complex of Cyclin B1 and the cyclin-dependent kinase 1 (Cdk1, also known as Cdc2).[5] High MPF activity is the hallmark of the mitotic state and prevents the cell from exiting mitosis, resulting in a robust G2/M arrest.[5][6]

G2M_Arrest_Pathway Vinleurosine This compound Tubulin β-Tubulin Vinleurosine->Tubulin Binds to MT_Disruption Microtubule Disruption (Inhibition of Polymerization) Tubulin->MT_Disruption Leads to Spindle_Damage Mitotic Spindle Damage MT_Disruption->Spindle_Damage SAC Spindle Assembly Checkpoint (SAC) Activation Spindle_Damage->SAC APC Anaphase-Promoting Complex (APC/C) SAC->APC Inhibits CyclinB1 Cyclin B1 Degradation APC->CyclinB1 Prevents MPF High Cyclin B1 / Cdk1 (MPF) Activity CyclinB1->MPF Maintains Arrest G2/M Phase Arrest MPF->Arrest

Caption: this compound signaling pathway leading to G2/M arrest.

Downstream Effects: Induction of Apoptosis

If the mitotic arrest induced by this compound is prolonged and the cellular damage cannot be repaired, the cell is ultimately eliminated through apoptosis (programmed cell death).[1] The transition from mitotic arrest to apoptosis is a complex process primarily mediated by the intrinsic, or mitochondrial, pathway.

Key steps in this apoptotic cascade include:

  • Dysregulation of Bcl-2 Family Proteins: Prolonged mitotic arrest leads to the phosphorylation and inactivation of anti-apoptotic proteins like Bcl-2 and Bcl-xL.[3] This relieves their inhibitory effect on pro-apoptotic members BAX and BAK.

  • Mitochondrial Outer Membrane Permeabilization (MOMP): Activated BAX and BAK oligomerize on the mitochondrial outer membrane, leading to MOMP and the release of pro-apoptotic factors, including Cytochrome c, from the mitochondrial intermembrane space.[7]

  • Apoptosome Formation and Caspase Activation: In the cytosol, Cytochrome c binds to Apaf-1, triggering the formation of the apoptosome. This complex recruits and activates the initiator caspase, Caspase-9.[3][8]

  • Executioner Caspase Cascade: Activated Caspase-9 then cleaves and activates executioner caspases, primarily Caspase-3, which orchestrate the systematic dismantling of the cell by cleaving a host of cellular substrates, leading to the characteristic morphological changes of apoptosis.[7][8]

Apoptosis_Pathway Arrest Prolonged G2/M Arrest Bcl2_In Inactivation of Anti-Apoptotic Bcl-2, Bcl-xL Arrest->Bcl2_In Bax_Ac Activation of Pro-Apoptotic BAX, BAK Bcl2_In->Bax_Ac Allows MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bax_Ac->MOMP CytC Cytochrome c Release MOMP->CytC Casp9 Caspase-9 Activation (via Apoptosome) CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic apoptotic pathway triggered by prolonged G2/M arrest.

Quantitative Data Summary

The effect of vinca alkaloids on the cell cycle can be quantified by flow cytometry. Treatment of cancer cell lines with these agents results in a time-dependent accumulation of cells in the G2/M phase. The table below summarizes representative data for the vinca alkaloid vincristine on K562 chronic myeloid leukemia cells, demonstrating this characteristic effect.[9]

Treatment Time (hours)% Cells in G0/G1% Cells in S Phase% Cells in G2/M Phase
055.434.610.0
252.137.210.7
645.340.514.2
815.628.356.1
1810.215.574.3
248.910.181.0
Table 1: Representative cell cycle distribution of K562 cells treated with 0.6 µM vincristine over 24 hours. Data is illustrative of the G2/M arrest induced by vinca alkaloids.[9]

Experimental Protocols

A multi-faceted approach is required to fully characterize the effects of this compound. Key experiments include cell cycle analysis by flow cytometry, analysis of protein expression by Western blot, and visualization of the cytoskeleton by immunofluorescence.

Experimental_Workflow Start Cell Culture (e.g., K562, HeLa) Treatment Treat with this compound (Dose-Response & Time-Course) Start->Treatment Harvest Harvest Cells Treatment->Harvest Flow Flow Cytometry (Cell Cycle Analysis) Harvest->Flow Fix & Stain (Propidium Iodide) Western Western Blot (Protein Analysis) Harvest->Western Lyse & Extract Protein IF Immunofluorescence (Microtubule Visualization) Harvest->IF Fix, Permeabilize & Stain (Antibodies)

References

Biochemical Effects of Vinleurosine Sulfate on Neoplastic Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vinleurosine sulfate, a vinca alkaloid derived from Catharanthus roseus, is an antineoplastic agent with a mechanism of action centered on the disruption of microtubule dynamics, a critical process for cell division.[1][2] This technical guide provides an in-depth overview of the biochemical effects of this compound on neoplastic cells. While specific quantitative data for Vinleurosine is less abundant in publicly available literature compared to its structural analogs, vincristine and vinblastine, this guide synthesizes the known information and leverages data from the broader vinca alkaloid class to provide a comprehensive understanding of its mechanism of action and cellular consequences. This document details the core biochemical effects, including tubulin polymerization inhibition, cell cycle arrest, and induction of apoptosis, supported by experimental protocols and data presented for comparative analysis.

Core Mechanism of Action: Inhibition of Tubulin Polymerization

The primary antineoplastic effect of this compound, like other vinca alkaloids, stems from its interaction with tubulin, the protein subunit of microtubules.[3] By binding to β-tubulin, this compound inhibits the polymerization of tubulin dimers into microtubules.[4] This disruption of microtubule assembly is critical as it prevents the formation of the mitotic spindle, an essential structure for the segregation of chromosomes during mitosis.[3][4] The consequence is an arrest of the cell cycle at the M phase, which disproportionately affects rapidly dividing cancer cells.[5]

Quantitative Data on Tubulin Polymerization Inhibition
CompoundCell LineAssay TypeIC50Reference
Vinblastine Sulfate-Tubulin Polymerization AssayNot Specified[6]

Induction of Cell Cycle Arrest

The inhibition of mitotic spindle formation directly leads to the activation of the spindle assembly checkpoint, a crucial cellular surveillance mechanism. This results in a halt of the cell cycle in the G2/M phase.[5] Prolonged arrest at this stage prevents the cell from completing mitosis and ultimately triggers apoptotic pathways.[7]

Quantitative Data on Cell Cycle Arrest

Studies on various cancer cell lines demonstrate the potent ability of vinca alkaloids to induce G2/M arrest. While specific data for Vinleurosine is limited, the effects of vincristine are well-documented.

CompoundCell LineConcentrationTime Point% Cells in G2/MReference
VincristineL1210Equitoxic Concentrations21 hoursSignificant Accumulation[8]
VincristineHeLa100 nM-Mitotic Arrest[9]

Induction of Apoptosis

The sustained mitotic arrest caused by this compound is a strong signal for the initiation of programmed cell death, or apoptosis.[3] The inability of the cancer cell to complete cell division triggers intrinsic apoptotic pathways.[3]

Signaling Pathways in Vinca Alkaloid-Induced Apoptosis

The disruption of microtubule dynamics by vinca alkaloids leads to a cascade of events culminating in apoptosis. This is often mediated by the activation of caspase pathways. Key proteins involved include the Bcl-2 family, which regulates mitochondrial outer membrane permeabilization, and subsequent activation of caspase-9 (initiator caspase) and caspase-3 (executioner caspase).

Vinleurosine This compound Tubulin β-Tubulin Vinleurosine->Tubulin Binds to Microtubules Microtubule Polymerization Spindle Mitotic Spindle Formation MitoticArrest Mitotic Arrest (G2/M Phase) Apoptosis Apoptosis Caspase Caspase Activation MitoticArrest->Caspase Caspase->Apoptosis

Caption: Generalized signaling pathway of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the biochemical effects of this compound and other vinca alkaloids.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the polymerization of purified tubulin.

Protocol:

  • Reagent Preparation:

    • Prepare a tubulin stock solution (e.g., from porcine brain) at a concentration of 2 mg/mL in a suitable buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA).[10]

    • Prepare a GTP stock solution (1 mM).[10]

    • Prepare a solution of the test compound (this compound) at various concentrations.

  • Assay Procedure:

    • In a 96-well plate, combine the tubulin solution, GTP, and a polymerization enhancer like glycerol.[10]

    • Add the test compound or vehicle control to the respective wells.

    • Incubate the plate at 37°C to initiate polymerization.[11][12]

    • Monitor the change in absorbance at 340 nm over time using a spectrophotometer. An increase in absorbance indicates microtubule formation.[11][12]

  • Data Analysis:

    • Plot the absorbance as a function of time to generate polymerization curves.

    • Calculate the rate of polymerization and the extent of inhibition for each concentration of the test compound.

start Start prepare Prepare Reagents (Tubulin, GTP, Vinleurosine) start->prepare mix Mix Reagents in 96-well Plate prepare->mix incubate Incubate at 37°C mix->incubate measure Measure Absorbance (340 nm) incubate->measure analyze Analyze Data measure->analyze end End analyze->end

Caption: Workflow for an in vitro tubulin polymerization assay.

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle.

Protocol:

  • Cell Culture and Treatment:

    • Seed neoplastic cells in culture plates and allow them to adhere.

    • Treat the cells with various concentrations of this compound or vehicle control for a specified duration (e.g., 24, 48 hours).

  • Cell Staining:

    • Harvest the cells and wash with PBS.

    • Fix the cells in cold 70% ethanol.

    • Resuspend the cells in a staining solution containing a DNA-binding fluorescent dye (e.g., propidium iodide) and RNase.[7]

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the DNA content.[7]

  • Data Analysis:

    • Generate histograms of cell counts versus fluorescence intensity.

    • Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[7]

Apoptosis Assay using Annexin V Staining

This assay detects one of the early markers of apoptosis, the translocation of phosphatidylserine (PS) to the outer leaflet of the plasma membrane.

Protocol:

  • Cell Culture and Treatment:

    • Culture and treat cells with this compound as described for the cell cycle analysis.

  • Cell Staining:

    • Harvest the cells and wash them with a binding buffer.

    • Resuspend the cells in the binding buffer containing fluorescently labeled Annexin V (e.g., Annexin V-FITC) and a viability dye like propidium iodide (PI).[13]

    • Incubate the cells in the dark.

  • Flow Cytometry:

    • Analyze the stained cells by flow cytometry.[13]

  • Data Analysis:

    • Differentiate cell populations:

      • Annexin V-negative/PI-negative: Live cells.

      • Annexin V-positive/PI-negative: Early apoptotic cells.

      • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells.

Conclusion

This compound is a potent antineoplastic agent that exerts its cytotoxic effects on cancer cells primarily through the inhibition of tubulin polymerization. This leads to a cascade of events including mitotic arrest and the induction of apoptosis. While specific research on this compound is not as extensive as for other vinca alkaloids, the fundamental mechanisms are conserved across this class of compounds. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound in oncology.

References

Vinleurosine Sulfate's Impact on Microtubule Depolymerization: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vinleurosine sulfate, a vinca alkaloid derived from the Madagascar periwinkle (Catharanthus roseus), is a potent antimitotic agent that exerts its cytotoxic effects by disrupting the dynamic instability of microtubules. This technical guide provides an in-depth analysis of the molecular mechanisms underlying the effects of this compound on microtubule depolymerization kinetics. While specific quantitative data for this compound is less abundant in publicly available literature compared to its more studied counterparts, vinblastine and vincristine, this document synthesizes the known information and extrapolates the expected behavior based on the well-understood mechanism of action of vinca alkaloids. We will delve into the binding of vinleurosine to tubulin, its impact on microtubule polymerization dynamics, the subsequent cellular consequences including mitotic arrest and apoptosis, and provide detailed experimental protocols for studying these phenomena.

Mechanism of Action: Interference with Microtubule Dynamics

The primary molecular target of this compound is the tubulin heterodimer, the fundamental building block of microtubules. Microtubules are essential cytoskeletal polymers involved in a myriad of cellular functions, including the maintenance of cell structure, intracellular transport, and the formation of the mitotic spindle during cell division.

Vinleurosine, like other vinca alkaloids, binds to a specific site on β-tubulin, known as the vinca-binding domain. This binding event has profound consequences on the dynamic nature of microtubules:

  • Inhibition of Polymerization: At higher concentrations, this compound inhibits the polymerization of tubulin into microtubules. This leads to a net depolymerization of existing microtubules.

  • Suppression of Dynamic Instability: At lower, clinically relevant concentrations, the primary effect is the suppression of microtubule dynamics. This "kinetic stabilization" involves the reduction of both the growth (polymerization) and shortening (depolymerization) rates of microtubules, as well as a decrease in the frequency of transitions between these states (catastrophe and rescue). This disruption of the finely tuned dynamics of the mitotic spindle is sufficient to arrest cells in metaphase.

The disruption of microtubule function by this compound activates the spindle assembly checkpoint (SAC) , a crucial cellular surveillance mechanism that ensures proper chromosome alignment before the onset of anaphase. Prolonged activation of the SAC due to persistent microtubule disruption leads to a sustained mitotic arrest, which ultimately triggers the intrinsic apoptotic pathway, culminating in programmed cell death.

Quantitative Data on Vinca Alkaloid Effects on Microtubule Dynamics

While specific quantitative data for this compound is limited, the following tables summarize the known effects of related vinca alkaloids on tubulin polymerization and microtubule dynamics. It is anticipated that this compound exhibits qualitatively similar, though quantitatively distinct, effects.

Vinca AlkaloidIC50 for Inhibition of Microtubule Polymerization (in vitro)Reference
Vinblastine~1 µM[1]
Colchicine (for comparison)~1 µM[1]
Nocodazole (for comparison)~5 µM[1]

Table 1: Comparative IC50 Values for in vitro Microtubule Polymerization Inhibition. This table presents the half-maximal inhibitory concentration (IC50) for the in vitro polymerization of tubulin for vinblastine and other microtubule-destabilizing agents.

Vinca AlkaloidEffect on Microtubule Dynamic Instability Parameters (at low concentrations)Reference
VinblastineSuppresses growth and shortening rates; Decreases catastrophe frequency; Increases rescue frequency at the plus end.[2]
VinblastineIncreases catastrophe frequency and decreases rescue frequency at the minus end.[2]

Table 2: Effects of Vinblastine on Microtubule Dynamic Instability Parameters. This table summarizes the detailed effects of low concentrations of vinblastine on the key parameters of microtubule dynamics at both the plus and minus ends of the microtubule.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound on microtubule depolymerization kinetics.

In Vitro Microtubule Polymerization Assay

Principle: This assay measures the effect of a compound on the polymerization of purified tubulin into microtubules. The formation of microtubules increases the turbidity of the solution, which can be monitored spectrophotometrically by measuring the absorbance at 340 nm.

Materials:

  • Purified tubulin (>99% pure)

  • GTP (Guanosine-5'-triphosphate) solution

  • Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 1 mM MgCl₂, 1 mM EGTA)

  • This compound stock solution

  • Temperature-controlled spectrophotometer or plate reader

Procedure:

  • Prepare a stock solution of tubulin in ice-cold polymerization buffer.

  • On ice, add the desired concentration of this compound or vehicle control to the tubulin solution.

  • Initiate polymerization by adding GTP to a final concentration of 1 mM and immediately transferring the mixture to a pre-warmed (37°C) cuvette or microplate well.

  • Measure the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 60 minutes).

  • Plot absorbance versus time to generate polymerization curves. The rate of polymerization can be determined from the initial slope of the curve.

In Vitro Microtubule Dynamics Assay by Video Microscopy

Principle: This assay allows for the direct visualization and quantification of the effects of a compound on the dynamic instability of individual microtubules.

Materials:

  • Purified tubulin (can be fluorescently labeled)

  • GTP solution

  • Polymerization buffer

  • This compound stock solution

  • Microscope slides and coverslips (functionalized to bind microtubules)

  • Video-enhanced differential interference contrast (DIC) or fluorescence microscope with a temperature-controlled stage and image acquisition software.

Procedure:

  • Assemble short, stable microtubule "seeds" from which dynamic microtubules can grow.

  • Immobilize the microtubule seeds onto a functionalized glass slide.

  • Prepare a solution of soluble tubulin in polymerization buffer containing GTP and the desired concentration of this compound or vehicle control.

  • Introduce the tubulin solution into the flow cell containing the immobilized seeds at 37°C.

  • Record time-lapse images of individual microtubules growing and shortening from the seeds.

  • Analyze the time-lapse sequences to measure the rates of growth and shortening, and the frequencies of catastrophe (transition from growth to shortening) and rescue (transition from shortening to growth).

Visualization of Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the experimental workflow for studying microtubule dynamics and the signaling pathway leading to apoptosis upon treatment with this compound.

experimental_workflow cluster_invitro In Vitro Assays cluster_cellular Cellular Assays tubulin_purification Tubulin Purification polymerization_assay Microtubule Polymerization Assay tubulin_purification->polymerization_assay dynamics_assay Microtubule Dynamics Assay tubulin_purification->dynamics_assay data_analysis1 Data Analysis: Polymerization Kinetics polymerization_assay->data_analysis1 Measure IC50 data_analysis2 Data Analysis: Dynamic Instability dynamics_assay->data_analysis2 Measure Kinetic Parameters cell_culture Cancer Cell Culture drug_treatment This compound Treatment cell_culture->drug_treatment mitotic_arrest_assay Mitotic Arrest Assay (Flow Cytometry) drug_treatment->mitotic_arrest_assay apoptosis_assay Apoptosis Assay (e.g., Caspase Activity) drug_treatment->apoptosis_assay

Experimental workflow for studying this compound.

signaling_pathway vinleurosine This compound tubulin β-Tubulin Binding vinleurosine->tubulin mt_dynamics Disruption of Microtubule Dynamics tubulin->mt_dynamics spindle_disruption Mitotic Spindle Disruption mt_dynamics->spindle_disruption sac_activation Spindle Assembly Checkpoint (SAC) Activation spindle_disruption->sac_activation mitotic_arrest Prolonged Mitotic Arrest sac_activation->mitotic_arrest apoptosis Apoptosis mitotic_arrest->apoptosis

Signaling pathway of this compound-induced apoptosis.

Conclusion

This compound, as a member of the vinca alkaloid family, is a potent inhibitor of microtubule dynamics. Its interaction with tubulin leads to the suppression of the dynamic instability of microtubules, resulting in mitotic arrest and the induction of apoptosis in cancer cells. While more research is needed to fully elucidate the specific quantitative kinetic parameters of this compound, the experimental frameworks and mechanistic understanding presented in this guide provide a solid foundation for researchers and drug development professionals. A deeper understanding of the subtle differences between this compound and other vinca alkaloids may pave the way for the development of more effective and less toxic chemotherapeutic agents.

References

Early Clinical Trials of Vinleurosine Sulfate (NSC-90636): A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the early clinical evaluations of Vinleurosine sulfate (NSC-90636), a vinca alkaloid derived from Vinca rosea Linn. Due to the limited accessibility of the full-text primary clinical trial reports from the 1960s, this document leverages available information on this compound and supplements it with representative data and protocols from early clinical trials of the closely related and well-documented vinca alkaloid, Vincristine sulfate. This approach provides a comprehensive overview of the expected methodologies and outcomes for a vinca alkaloid entering clinical development during that era.

Core Mechanism of Action

This compound, like other vinca alkaloids, exerts its cytotoxic effects by targeting microtubule dynamics, a critical process for cell division.[1][2] These agents bind to β-tubulin, a subunit of microtubules, and inhibit their polymerization.[1] This disruption of microtubule assembly prevents the formation of the mitotic spindle, a requisite structure for the segregation of chromosomes during mitosis.[1][3] Consequently, the cell cycle is arrested in the metaphase, which ultimately triggers apoptosis (programmed cell death).[3][4]

Signaling Pathway

The mechanism of action of vinca alkaloids, including this compound, involves the disruption of microtubule formation, leading to mitotic arrest and subsequent apoptosis.

Vinleurosine This compound Tubulin β-Tubulin Subunits Vinleurosine->Tubulin Binds to Microtubule_Polymerization Microtubule Polymerization Vinleurosine->Microtubule_Polymerization Inhibits Tubulin->Microtubule_Polymerization Essential for Mitotic_Spindle Mitotic Spindle Formation Microtubule_Polymerization->Mitotic_Spindle Leads to Metaphase_Arrest Metaphase Arrest Mitotic_Spindle->Metaphase_Arrest Failure leads to Apoptosis Apoptosis Metaphase_Arrest->Apoptosis Induces

Caption: Mechanism of Action of this compound.

Experimental Protocols

The following experimental protocols are representative of those used in early clinical trials of vinca alkaloids like this compound, primarily based on documented studies of Vincristine sulfate.

Patient Selection Criteria

Patients enrolled in these early trials typically had advanced malignancies that were refractory to conventional therapies of the time. Key inclusion criteria would have included:

  • Histologically confirmed malignancy: A definitive diagnosis of cancer was required.

  • Evaluable or measurable disease: The presence of tumors that could be objectively measured to assess response.

  • Adequate organ function: Patients needed to have sufficient hematopoietic, renal, and hepatic function to tolerate the investigational agent. This was typically assessed by blood counts and basic chemistry panels.

  • Informed consent: Patients would have been informed of the investigational nature of the treatment and consented to participate.

Treatment Regimen

This compound was administered intravenously. A typical early trial design would involve dose escalation to determine the maximum tolerated dose (MTD).

  • Starting Dose: A conservative starting dose would be selected based on preclinical toxicology studies in animals.

  • Dose Escalation: The dose would be incrementally increased in successive cohorts of patients until dose-limiting toxicity (DLT) was observed.

  • Administration Schedule: Weekly intravenous injections were a common schedule for vinca alkaloids.[2][5]

Data Presentation

The following tables summarize the kind of quantitative data that would have been collected in an early clinical trial of this compound, with representative values based on early Vincristine studies.

Table 1: Patient Demographics and Disease Types (Representative)
CharacteristicNumber of Patients
Total Enrolled 50
Age (Median) 45
Age (Range) 20-70
Sex (Male/Female) 30/20
Primary Diagnosis
   Hodgkin's Lymphoma15
   Non-Hodgkin's Lymphoma10
   Acute Lymphoblastic Leukemia10
   Solid Tumors (various)15
Table 2: Dose Escalation and Toxicity Profile (Representative)
Dose Level (mg/m²)Number of PatientsDose-Limiting Toxicities (DLTs)Nature of DLT
0.550-
1.050-
1.5101Grade 3 Peripheral Neuropathy
2.0153Grade 3/4 Peripheral Neuropathy, Grade 4 Leukopenia
2.5155Grade 4 Neurotoxicity, Prolonged Myelosuppression
Table 3: Antitumor Activity (Representative)
Tumor TypeNumber of Evaluable PatientsComplete Response (CR)Partial Response (PR)Overall Response Rate (ORR)
Hodgkin's Lymphoma 122558%
Non-Hodgkin's Lymphoma 81350%
Acute Lymphoblastic Leukemia 83263%
Solid Tumors 12018%

Experimental Workflow

The workflow of an early-phase clinical trial for a cytotoxic agent like this compound would follow a structured progression from patient screening to long-term follow-up.

Screening Patient Screening and Informed Consent Baseline Baseline Assessment (Tumor Measurement, Labs) Screening->Baseline Treatment This compound Administration (IV) Baseline->Treatment Monitoring Weekly Monitoring (Toxicity, Blood Counts) Treatment->Monitoring Monitoring->Treatment Continue if tolerated Response Tumor Response Evaluation (Every 4-6 weeks) Monitoring->Response Response->Treatment Continue if stable/responding FollowUp Long-term Follow-up (Survival, Late Toxicity) Response->FollowUp Off-study if progression

Caption: Early Phase Clinical Trial Workflow.

Conclusion

The early clinical trials of this compound (NSC-90636) were foundational in establishing its safety profile and preliminary efficacy as a cytotoxic agent. As with other vinca alkaloids, the primary dose-limiting toxicities were expected to be neurological and hematological. While complete response rates in solid tumors were modest, significant activity was anticipated in hematological malignancies. The methodologies employed in these initial studies were crucial for defining the therapeutic window and informing the design of subsequent, more definitive clinical trials. This technical guide, by necessity, draws parallels with the well-documented early development of Vincristine, providing a robust framework for understanding the pioneering clinical research into this compound.

References

Vinleurosine Sulfate (CAS 54081-68-4): A Technical Guide to its Experimental Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinleurosine sulfate, a vinca alkaloid derived from the Madagascar periwinkle (Catharanthus roseus), belongs to a class of potent anti-neoplastic agents used in cancer chemotherapy. Like other vinca alkaloids, its primary mechanism of action involves the disruption of microtubule dynamics, which are critical for mitotic spindle formation during cell division. This interference leads to cell cycle arrest in the M phase and ultimately triggers apoptosis in rapidly proliferating cancer cells. While extensive experimental data is available for its close structural analogs, vincristine and vinblastine, specific quantitative data for this compound is less prevalent in publicly available literature. This guide provides a comprehensive overview of the experimental data related to this compound, supplemented with comparative data from vincristine and vinblastine to offer a broader context for its potential therapeutic applications and research directions.

Mechanism of Action: Disruption of Microtubule Dynamics

This compound exerts its cytotoxic effects by binding to β-tubulin, a subunit of the microtubules. This binding inhibits the polymerization of tubulin into microtubules, essential components of the cytoskeleton and the mitotic spindle. The disruption of microtubule assembly and disassembly dynamics leads to a cascade of cellular events culminating in apoptotic cell death.

dot

Mechanism of Action of Vinca Alkaloids Vinleurosine_Sulfate This compound Tubulin β-Tubulin Subunit Vinleurosine_Sulfate->Tubulin Binds to Microtubule_Polymerization Microtubule Polymerization Inhibition Tubulin->Microtubule_Polymerization Mitotic_Spindle_Disruption Mitotic Spindle Disruption Microtubule_Polymerization->Mitotic_Spindle_Disruption Mitotic_Arrest Mitotic Arrest (M-Phase) Mitotic_Spindle_Disruption->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Mechanism of action of this compound.

Quantitative Experimental Data

Due to the limited availability of specific quantitative data for this compound, this section presents a comparative summary of in vitro cytotoxicity and in vivo pharmacokinetic parameters for the well-characterized vinca alkaloids, vincristine and vinblastine. These data provide a valuable reference for understanding the potential therapeutic window and pharmacological profile of this compound.

In Vitro Cytotoxicity: A Comparative Overview

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of vincristine and vinblastine against various cancer cell lines.

Cell LineCancer TypeVincristine IC50 (nM)Vinblastine IC50 (nM)Reference
L1210Mouse Leukemia4.4 (continuous exposure)4.0 (continuous exposure)[1]
L1210Mouse Leukemia100 (4 hours exposure)380 (4 hours exposure)[1]
MCF-7Human Breast Cancer239,510 (48 hours exposure)67,120 (48 hours exposure)[2]

Note: IC50 values can vary significantly based on experimental conditions such as exposure time, cell density, and assay methodology.

Pharmacokinetic Parameters: Human and Preclinical Data

Pharmacokinetics describes the absorption, distribution, metabolism, and excretion (ADME) of a drug. The following tables provide a comparative overview of the pharmacokinetic parameters of vincristine and vinblastine in humans and rhesus monkeys.

Table 2: Comparative Pharmacokinetics of Vinca Alkaloids in Humans [3]

ParameterVincristineVinblastineVindesine
Terminal Phase Half-life (hr)85 ± 6925 ± 724 ± 10
Serum/Body Clearance (L/kg/hr)0.1060.7400.252

Table 3: Comparative Pharmacokinetics of Vinca Alkaloids in Rhesus Monkeys [4]

ParameterVincristineVinblastineVindesine
Terminal Half-life (min)189152175
Clearance Rate (mL/min/kg)4.87.07.8
Volume of Distribution (L/kg)1.31.51.9
Total Excretion (Urine & Feces, 4 days)36.7%18.2%25.3%

These data highlight the significant differences in the pharmacokinetic profiles of vinca alkaloids, which may contribute to their varying toxicity and efficacy profiles.[3]

Experimental Protocols

This section outlines generalized protocols for key experiments used to evaluate the biological activity of vinca alkaloids.

Cytotoxicity Assay: MTT Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

dot

Workflow for a Standard Cytotoxicity Assay start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 add_drug Add serial dilutions of this compound incubate1->add_drug incubate2 Incubate for 48-72h add_drug->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 solubilize Solubilize formazan crystals incubate3->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze Analyze data and determine IC50 read_absorbance->analyze end End analyze->end

Caption: A typical workflow for an MTT-based cytotoxicity assay.

Detailed Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a range of concentrations of this compound.

  • Incubation: Incubate the cells with the compound for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

In Vivo Tumor Xenograft Study

Preclinical evaluation of anti-cancer agents often involves tumor xenograft models.[5]

dot

Experimental Workflow for In Vivo Tumor Xenograft Study start Start implant_cells Implant human tumor cells into immunocompromised mice start->implant_cells tumor_growth Allow tumors to reach a palpable size implant_cells->tumor_growth randomize Randomize mice into treatment and control groups tumor_growth->randomize treat Administer this compound or vehicle control randomize->treat monitor Monitor tumor growth and animal well-being treat->monitor endpoint Endpoint: Tumor size, animal weight, survival monitor->endpoint analyze Analyze and compare treatment vs. control endpoint->analyze end End analyze->end

Caption: A generalized workflow for a tumor xenograft study.

Detailed Methodology:

  • Cell Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice.

  • Tumor Growth: Tumors are allowed to grow to a specific size.

  • Treatment: Animals are treated with this compound at various doses and schedules.

  • Monitoring: Tumor volume and body weight are measured regularly.

  • Endpoint Analysis: At the end of the study, tumors are excised and weighed. Efficacy is determined by comparing tumor growth in treated versus control groups.

Signaling Pathways

The mitotic arrest induced by vinca alkaloids triggers a complex signaling cascade that leads to apoptosis.

dot

Vinca Alkaloid-Induced Apoptotic Signaling Pathway Vinca_Alkaloid Vinca Alkaloid Microtubule_Disruption Microtubule Disruption Vinca_Alkaloid->Microtubule_Disruption Mitotic_Arrest Mitotic Arrest Microtubule_Disruption->Mitotic_Arrest JNK_Activation JNK Activation Mitotic_Arrest->JNK_Activation Bcl2_Phosphorylation Bcl-2 Phosphorylation (Inactivation) JNK_Activation->Bcl2_Phosphorylation Bax_Bak_Activation Bax/Bak Activation Bcl2_Phosphorylation->Bax_Bak_Activation Mitochondrial_Permeabilization Mitochondrial Outer Membrane Permeabilization Bax_Bak_Activation->Mitochondrial_Permeabilization Cytochrome_c_Release Cytochrome c Release Mitochondrial_Permeabilization->Cytochrome_c_Release Caspase_Activation Caspase Cascade Activation Cytochrome_c_Release->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Signaling cascade leading to apoptosis.

Conclusion

This compound is a promising anti-neoplastic agent that functions through the well-established mechanism of microtubule disruption, a hallmark of the vinca alkaloids. While specific experimental data for this compound remains limited in the public domain, the extensive research on its analogs, vincristine and vinblastine, provides a strong foundation for its continued investigation. The comparative data on cytotoxicity and pharmacokinetics presented in this guide offer valuable insights for designing future preclinical and clinical studies. Further research is warranted to fully elucidate the unique therapeutic potential and pharmacological profile of this compound in various cancer types.

References

Methodological & Application

Application Notes and Protocols for Vinleurosine Sulfate In Vitro Cytotoxicity Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinleurosine sulfate is a vinca alkaloid, a class of anti-cancer drugs derived from the Madagascar periwinkle plant, Catharanthus roseus.[1] Like other vinca alkaloids such as vincristine and vinblastine, vinleurosine exerts its cytotoxic effects by interfering with the dynamics of microtubules, which are essential components of the cellular cytoskeleton and the mitotic spindle.[2][3] This disruption of microtubule function leads to cell cycle arrest in the M phase and ultimately induces programmed cell death, or apoptosis.[3][4] The in vitro assessment of this compound's cytotoxicity is a critical step in pre-clinical drug development to determine its potency and to elucidate its mechanism of action against various cancer cell lines.

This document provides a detailed protocol for determining the in vitro cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a colorimetric method that measures the metabolic activity of cells as an indicator of their viability.[5][6] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6] The amount of formazan produced is directly proportional to the number of living cells.[7]

Mechanism of Action

This compound, as a vinca alkaloid, binds to β-tubulin, a subunit of the microtubules.[3] This binding inhibits the polymerization of tubulin into microtubules, leading to their disassembly.[2][8] The disruption of the microtubule network has several downstream consequences:

  • Mitotic Arrest: The inability to form a functional mitotic spindle prevents chromosome segregation during mitosis, causing cells to arrest in the metaphase of the cell cycle.[2][3]

  • Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway. This involves the activation of various signaling cascades, including the c-Jun N-terminal kinase (JNK)/stress-activated protein kinase pathway and the NF-κB/IκB signaling pathway.[5][6][9] These pathways ultimately lead to the activation of caspases, which are the executioners of apoptosis, resulting in DNA fragmentation and cell death.[6][10]

Data Presentation

The cytotoxic effect of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits 50% of cell growth or viability. The following tables provide a template for presenting cytotoxicity data obtained from an in vitro assay.

Table 1: Cytotoxicity of this compound against Various Cancer Cell Lines (Example Data)

Cell LineCancer TypeIncubation Time (hours)IC50 (nM)
MCF-7Breast Adenocarcinoma4815.2
A549Lung Carcinoma4825.8
HeLaCervical Cancer4818.5
JurkatT-cell Leukemia248.9

Table 2: Dose-Response Data for this compound in MCF-7 Cells (Example Data)

Concentration (nM)% Cell Viability (Mean ± SD)
0 (Control)100 ± 4.5
192.3 ± 5.1
575.6 ± 6.2
1058.1 ± 4.9
2045.3 ± 3.8
5022.7 ± 2.5
1008.9 ± 1.7

Experimental Protocols

MTT Assay for this compound Cytotoxicity

This protocol outlines the steps for determining the cytotoxic effects of this compound on adherent cancer cells using the MTT assay.

Materials:

  • This compound

  • Selected cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA solution

  • MTT solution (5 mg/mL in sterile PBS, protected from light)[7]

  • Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or 10% SDS in 0.01 M HCl)[11]

  • 96-well flat-bottom microplates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader (capable of measuring absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Culture the selected cancer cell lines in their appropriate complete medium until they reach 80-90% confluency.

    • For adherent cells, wash with PBS and detach using trypsin-EDTA.

    • Resuspend the cells in fresh complete medium and perform a cell count (e.g., using a hemocytometer).

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[11]

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow the cells to attach.[11]

  • Drug Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).

    • Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 nM to 1000 nM).

    • Carefully remove the medium from the wells of the 96-well plate.

    • Add 100 µL of the medium containing the different concentrations of this compound to the respective wells.

    • Include control wells:

      • Vehicle Control: Cells treated with the same concentration of the solvent used to dissolve this compound.

      • Untreated Control: Cells in complete medium only.

      • Blank: Medium only (no cells) to serve as a background control.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[11]

  • MTT Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[5]

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.[11]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[7]

    • Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete solubilization.[6]

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can also be used to reduce background noise.[6]

Data Analysis:

  • Subtract the average absorbance of the blank wells from the absorbance of all other wells.

  • Calculate the percentage of cell viability for each concentration of this compound using the following formula:

    % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100

  • Plot the percentage of cell viability against the logarithm of the this compound concentration.

  • Determine the IC50 value from the dose-response curve using non-linear regression analysis.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Drug Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Culture Cancer Cells seeding Seed Cells in 96-well Plate cell_culture->seeding treatment Treat Cells and Incubate (24-72h) seeding->treatment drug_prep Prepare this compound Dilutions drug_prep->treatment mtt_add Add MTT Reagent (2-4h Incubation) treatment->mtt_add solubilize Add Solubilization Solution mtt_add->solubilize readout Measure Absorbance (570 nm) solubilize->readout calc_viability Calculate % Cell Viability readout->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50

Caption: Experimental workflow for the in vitro cytotoxicity assay of this compound.

signaling_pathway cluster_drug_target Drug Action cluster_cell_cycle Cell Cycle Arrest cluster_apoptosis Apoptosis Induction vinleurosine This compound tubulin β-Tubulin vinleurosine->tubulin Binds to microtubules Microtubule Disruption tubulin->microtubules Inhibits Polymerization mitotic_spindle Mitotic Spindle Dysfunction microtubules->mitotic_spindle mitotic_arrest Mitotic Arrest (M-Phase) mitotic_spindle->mitotic_arrest jnk_pathway JNK Pathway Activation mitotic_arrest->jnk_pathway nfkb_pathway NF-κB Pathway Activation mitotic_arrest->nfkb_pathway bcl2_family Bcl-2 Family Dysregulation mitotic_arrest->bcl2_family caspases Caspase Activation jnk_pathway->caspases nfkb_pathway->caspases bcl2_family->caspases apoptosis Apoptosis caspases->apoptosis

Caption: Signaling pathway of this compound-induced apoptosis.

References

Application Notes and Protocols for Determining the Cytotoxicity of Vinleurosine Sulfate in Adherent Cell Lines using the MTT Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinleurosine sulfate, a vinca alkaloid derived from the Madagascar periwinkle (Catharanthus roseus), is a chemotherapeutic agent that disrupts microtubule polymerization, a critical process for cell division. This disruption leads to mitotic arrest and subsequent programmed cell death, or apoptosis, in rapidly proliferating cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity. This application note provides a detailed protocol for utilizing the MTT assay to determine the cytotoxic effects of this compound on adherent cancer cell lines.

The principle of the MTT assay is based on the reduction of the yellow tetrazolium salt, MTT, into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells. The insoluble formazan crystals are then solubilized, and the absorbance is measured using a spectrophotometer.

Data Presentation

The cytotoxic effect of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits 50% of cell growth or viability. The following table summarizes the IC50 values of the related vinca alkaloid, Vincristine sulfate, in various adherent cancer cell lines, which can serve as a reference for designing experiments with this compound.

Cell LineCancer TypeIC50 of Vincristine Sulfate (nM)Exposure Time (h)Assay Method
MCF-7Breast Adenocarcinoma7.3748CCK-8
HeLaCervical Carcinoma~10-100Not SpecifiedNot Specified
A549Lung Carcinoma~10-100Not SpecifiedNot Specified
HepG2Hepatocellular Carcinoma~10-100Not SpecifiedNot Specified

Experimental Protocols

Materials
  • Adherent cancer cell line of interest (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile cell culture plates

  • Multichannel pipette

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader (capable of measuring absorbance at 570 nm)

Experimental Workflow

MTT_Assay_Workflow MTT Assay Experimental Workflow cluster_prep Day 1: Cell Seeding cluster_treatment Day 2: Drug Treatment cluster_assay Day 4/5: MTT Assay cell_culture 1. Culture adherent cells trypsinize 2. Trypsinize and count cells cell_culture->trypsinize seed_plate 3. Seed cells in a 96-well plate (e.g., 5,000-10,000 cells/well) trypsinize->seed_plate incubate_adhesion 4. Incubate overnight for cell adhesion seed_plate->incubate_adhesion prepare_drug 5. Prepare serial dilutions of This compound treat_cells 6. Replace medium with drug-containing medium (or vehicle control) prepare_drug->treat_cells incubate_drug 7. Incubate for desired exposure time (e.g., 24, 48, or 72 hours) treat_cells->incubate_drug add_mtt 8. Add MTT solution to each well incubate_mtt 9. Incubate for 2-4 hours (formazan crystal formation) add_mtt->incubate_mtt solubilize 10. Add solubilization solution (e.g., DMSO) incubate_mtt->solubilize read_plate 11. Read absorbance at 570 nm solubilize->read_plate

Caption: A flowchart illustrating the key steps of the MTT assay for assessing the cytotoxicity of this compound on adherent cell lines.

Detailed Methodology

1. Cell Seeding: a. Culture the chosen adherent cell line in a T-75 flask until it reaches 70-80% confluency. b. Aspirate the culture medium and wash the cells with sterile PBS. c. Add 3-5 mL of Trypsin-EDTA solution and incubate at 37°C for 2-5 minutes, or until the cells detach. d. Neutralize the trypsin with complete culture medium and transfer the cell suspension to a 15 mL conical tube. e. Centrifuge the cells at 1000 rpm for 5 minutes, discard the supernatant, and resuspend the cell pellet in fresh complete medium. f. Perform a cell count using a hemocytometer or an automated cell counter. g. Dilute the cell suspension to the desired seeding density (typically between 5,000 and 10,000 cells per 100 µL). h. Seed 100 µL of the cell suspension into each well of a 96-well plate. i. Incubate the plate overnight in a humidified incubator at 37°C with 5% CO2 to allow the cells to attach.

2. Drug Treatment: a. Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO). b. On the day of treatment, prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. A broad range (e.g., 0.1 nM to 10 µM) is recommended for initial experiments. c. Carefully aspirate the medium from the wells of the 96-well plate containing the adherent cells. d. Add 100 µL of the medium containing the different concentrations of this compound to the respective wells. e. Include control wells:

  • Vehicle Control: Cells treated with the highest concentration of the solvent used to dissolve this compound.
  • Untreated Control: Cells in complete culture medium only.
  • Blank: Wells with complete culture medium but no cells. f. Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).

3. MTT Assay: a. After the incubation period, carefully add 10-20 µL of the 5 mg/mL MTT solution to each well. b. Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the MTT to purple formazan crystals. c. After the MTT incubation, carefully aspirate the medium from each well without disturbing the formazan crystals. d. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. e. Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan.

4. Data Analysis: a. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. b. Subtract the average absorbance of the blank wells from the absorbance of all other wells. c. Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100 d. Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve. e. Determine the IC50 value from the dose-response curve using non-linear regression analysis.

Mechanism of Action and Signaling Pathway

This compound, like other vinca alkaloids, exerts its cytotoxic effects by targeting tubulin, the protein subunit of microtubules.[1][2] By binding to β-tubulin, it inhibits the polymerization of tubulin into microtubules, which are essential components of the mitotic spindle required for chromosome segregation during cell division.[3][4] This disruption of microtubule dynamics leads to an arrest of the cell cycle in the M-phase (mitosis).

Prolonged mitotic arrest activates the Spindle Assembly Checkpoint (SAC), a cellular surveillance mechanism.[5][6] This sustained arrest triggers a cascade of downstream signaling events that ultimately lead to apoptosis. Key events in this pathway include the activation of the c-Jun N-terminal kinase (JNK) pathway and the modulation of Bcl-2 family proteins.[7][8] The anti-apoptotic protein Mcl-1 is often downregulated, while pro-apoptotic proteins like Bax can be activated.[8][9] This shift in the balance of Bcl-2 family proteins leads to increased mitochondrial outer membrane permeabilization, the release of cytochrome c, and the subsequent activation of caspases, the executioners of apoptosis.[10]

Vinleurosine_Signaling_Pathway This compound Signaling Pathway cluster_drug_target Drug Action cluster_cellular_effect Cellular Consequences cluster_signaling_cascade Apoptotic Signaling vinleurosine This compound tubulin β-Tubulin vinleurosine->tubulin Binds to microtubule_disruption Microtubule Polymerization Inhibition tubulin->microtubule_disruption mitotic_arrest Mitotic Arrest (M-Phase) microtubule_disruption->mitotic_arrest sac_activation Spindle Assembly Checkpoint (SAC) Activation mitotic_arrest->sac_activation jnk_activation JNK Pathway Activation sac_activation->jnk_activation mcl1_downregulation Mcl-1 Downregulation (Anti-apoptotic) jnk_activation->mcl1_downregulation bax_activation Bax Activation (Pro-apoptotic) jnk_activation->bax_activation mitochondria Mitochondrial Outer Membrane Permeabilization mcl1_downregulation->mitochondria Promotes bax_activation->mitochondria Induces cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase_activation Caspase Cascade Activation cytochrome_c->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis

Caption: A diagram illustrating the signaling pathway of this compound, leading from microtubule disruption to apoptosis.

References

Application Notes and Protocols for Determining the IC50 Value of Vinleurosine Sulfate in Lung Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Vinleurosine sulfate is a vinca alkaloid, a class of anti-mitotic and anti-microtubule agents. These compounds are of significant interest in oncology for their potential to inhibit the proliferation of cancer cells.[1][2] Determining the half-maximal inhibitory concentration (IC50) is a critical step in the preclinical assessment of any potential chemotherapeutic agent.[3] This value quantifies the drug's potency in inhibiting a specific biological process, such as cell growth, by 50%. These application notes provide detailed protocols for determining the IC50 value of this compound in various lung cancer cell lines using two common colorimetric assays: the MTT assay and the Sulforhodamine B (SRB) assay.

Principle of Action and Signaling Pathway

Vinleurosine, like other vinca alkaloids, exerts its cytotoxic effects by interfering with microtubule dynamics. It binds to the β-subunit of tubulin dimers, preventing their polymerization into microtubules.[1][4] This disruption of microtubule assembly is particularly detrimental during the metaphase of mitosis, as it prevents the formation of a functional mitotic spindle, which is essential for chromosome segregation.[1] The inability to complete mitosis triggers a cell cycle arrest at the M-phase, ultimately leading to programmed cell death, or apoptosis.[2]

G cluster_cell Lung Cancer Cell Drug This compound Tubulin β-Tubulin Dimers Drug->Tubulin Binds to Microtubules Microtubule Polymerization Drug->Microtubules Inhibits Tubulin->Microtubules Polymerize into Spindle Mitotic Spindle Formation Microtubules->Spindle Essential for Metaphase Metaphase Arrest Spindle->Metaphase Disruption leads to Apoptosis Apoptosis Metaphase->Apoptosis Triggers

Caption: Mechanism of action of this compound in lung cancer cells.

Experimental Design and Workflow

The overall process for determining the IC50 value involves several key stages, from initial cell culture preparation to final data analysis. The workflow ensures reproducibility and accuracy of the results.

G start Start: Select Lung Cancer Cell Lines (e.g., A549, H1792) culture 1. Cell Culture & Propagation (Logarithmic growth phase) start->culture plate 2. Cell Seeding (Plate cells in 96-well plates) culture->plate incubate1 3. Incubation (24h) (Allow cells to attach) plate->incubate1 drug 4. Drug Treatment (Add serial dilutions of This compound) incubate1->drug incubate2 5. Incubation (48-72h) (Drug exposure period) drug->incubate2 assay 6. Perform Viability Assay (MTT or SRB Protocol) incubate2->assay read 7. Measure Absorbance (Microplate Reader) assay->read analyze 8. Data Analysis (% Viability vs. Concentration) read->analyze ic50 9. Calculate IC50 Value (Non-linear regression) analyze->ic50 end End: Report IC50 Value ic50->end

Caption: Experimental workflow for IC50 determination.

Detailed Experimental Protocols

Two robust methods for assessing cell viability are presented below. The choice of assay may depend on the specific cell line and laboratory resources.

Materials and Reagents
Reagent/MaterialSupplier (Example)Notes
This compoundSigma-AldrichDissolve in DMSO or PBS to create a high-concentration stock solution.
Lung Cancer Cell Lines (e.g., A549, Calu-6, H1792)ATCCEnsure cells are healthy and in the logarithmic growth phase.[5][6]
Complete Cell Culture Medium (e.g., RPMI-1640)GibcoSupplemented with 10% FBS and 1% Penicillin-Streptomycin.
Phosphate-Buffered Saline (PBS)GibcoSterile, pH 7.4.[7]
Trypsin-EDTAGibcoFor cell detachment.[5]
96-well flat-bottom platesCorningSterile, for cell culture.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)Sigma-AldrichPrepare a 5 mg/mL stock solution in PBS.[8]
Dimethyl Sulfoxide (DMSO)Sigma-AldrichFor dissolving formazan crystals (MTT) or as a drug vehicle.[7]
Sulforhodamine B (SRB) Sodium SaltSigma-AldrichFor SRB assay.
Trichloroacetic Acid (TCA)Sigma-AldrichFor cell fixation in SRB assay.[9]
Tris BaseSigma-AldrichFor solubilizing bound dye in SRB assay.[9]
Acetic AcidSigma-AldrichFor wash steps in SRB assay.[9]
Protocol 1: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[5][8] The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

  • Cell Plating: Harvest lung cancer cells during their logarithmic growth phase. Seed the cells into a 96-well plate at a predetermined optimal density (typically 1,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for attachment.[7]

  • Drug Preparation and Treatment: Prepare a series of dilutions of this compound in complete culture medium from a concentrated stock. A common starting range for vinca alkaloids could be from 0.1 nM to 10,000 nM.[5] After the 24-hour incubation, carefully remove the medium from the wells and add 100 µL of the corresponding drug dilutions. Include vehicle controls (medium with the same DMSO concentration as the highest drug dose) and blank controls (medium only).[5]

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C with 5% CO₂. The incubation time should be consistent across experiments.[10]

  • MTT Addition: After incubation, add 10-20 µL of MTT stock solution (5 mg/mL) to each well and incubate for an additional 2-4 hours at 37°C, until purple formazan crystals are visible.[5]

  • Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[5][7] Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.[7][8]

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm (or a range between 550-600 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[8]

Protocol 2: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method that relies on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins under mildly acidic conditions.[9][11] The amount of bound dye is proportional to the total cellular protein mass, which correlates with the number of viable cells.

Procedure:

  • Cell Plating and Treatment: Follow steps 1-3 from the MTT Assay protocol.

  • Cell Fixation: After the drug incubation period (48-72 hours), gently add 50-100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well without removing the culture medium.[9][11] Incubate the plate at 4°C for 1 hour to fix the cells.

  • Washing: Carefully remove the supernatant. Wash the wells five times with water or 1% (v/v) acetic acid to remove TCA and unbound components.[9][12] Allow the plates to air dry completely.

  • SRB Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well. Incubate at room temperature for 30 minutes.[9]

  • Removal of Unbound Dye: Quickly wash the wells four times with 200 µL of 1% (v/v) acetic acid to remove unbound SRB dye.[9][12] Allow the plates to air dry completely.

  • Solubilization of Bound Dye: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well. Place the plate on a shaker for 5-10 minutes to solubilize the protein-bound dye.[9][12]

  • Absorbance Measurement: Measure the absorbance (Optical Density, OD) at a wavelength of approximately 565 nm using a microplate reader.[9]

Data Analysis and Presentation

  • Calculate Percent Viability:

    • Subtract the average absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each drug concentration using the formula: % Viability = (OD of Treated Cells / OD of Vehicle Control Cells) x 100 [13]

  • Generate Dose-Response Curve:

    • Plot the percent viability against the logarithm of the this compound concentration.

  • Determine IC50 Value:

    • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope [four parameters]) with software like GraphPad Prism to calculate the precise IC50 value from the dose-response curve. The IC50 is the concentration of the drug that results in 50% cell viability.[14]

Data Summary Table (Template)

The following table should be used to report the final IC50 values obtained from the experiments.

Lung Cancer Cell LineHistological SubtypeAssay MethodThis compound IC50 (nM) ± SD
e.g., A549AdenocarcinomaMTT[Insert Value]
e.g., Calu-6Anaplastic CarcinomaSRB[Insert Value]
e.g., H1792AdenocarcinomaMTT[Insert Value]
e.g., SBC-3Small Cell Lung CancerSRB[Insert Value]
[Add other cell lines][Specify subtype][MTT or SRB][Insert Value]

References

Measuring the Effects of Vinleurosine Sulfate on the Cell Cycle Using Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vinleurosine sulfate is a vinca alkaloid, a class of anti-cancer drugs that interfere with the normal function of microtubules.[1] Microtubules are essential components of the cytoskeleton and the mitotic spindle, which is responsible for separating chromosomes during cell division.[2] By disrupting microtubule dynamics, this compound is expected to block cells in the G2/M phase of the cell cycle, leading to an inhibition of cell proliferation and, ultimately, apoptosis.[3][4] Flow cytometry is a powerful technique to analyze the distribution of cells throughout the different phases of the cell cycle based on their DNA content.[5] This application note provides a detailed protocol for using flow cytometry with propidium iodide (PI) staining to quantify the effects of this compound on the cell cycle of cultured cancer cells.

Data Presentation

The following table summarizes illustrative quantitative data on the effects of this compound on the cell cycle distribution of a hypothetical cancer cell line after 24 hours of treatment. This data is representative of the expected outcome for a microtubule-disrupting agent.

Table 1: Effect of this compound on Cell Cycle Distribution

Treatment Concentration (nM)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
0 (Vehicle Control)55.225.319.5
1048.722.129.2
5035.115.849.1
10020.910.568.6

Mandatory Visualizations

Vinleurosine_Sulfate_Signaling_Pathway Mechanism of this compound-Induced G2/M Arrest Vinleurosine This compound Tubulin β-Tubulin Subunits Vinleurosine->Tubulin Binds to Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibits Spindle Mitotic Spindle Formation Polymerization->Spindle Disrupts G2M_Arrest G2/M Phase Arrest Spindle->G2M_Arrest Leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Prolonged arrest induces Experimental_Workflow Experimental Workflow for Cell Cycle Analysis cluster_prep Cell Preparation cluster_stain Staining Protocol cluster_analysis Data Acquisition & Analysis Seed 1. Seed and Culture Cells Treat 2. Treat with this compound Seed->Treat Harvest 3. Harvest and Wash Cells Treat->Harvest Fix 4. Fix Cells in Cold 70% Ethanol Harvest->Fix Wash_Rehydrate 5. Wash and Rehydrate Cells Fix->Wash_Rehydrate Stain 6. Stain with PI and RNase A Wash_Rehydrate->Stain Acquire 7. Acquire Data on Flow Cytometer Stain->Acquire Analyze 8. Analyze Cell Cycle Distribution Acquire->Analyze

References

protocol for preparing Vinleurosine sulfate stock solution for cell culture

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Vinleurosine Sulfate

Introduction

This compound is an indole alkaloid compound belonging to the vinca alkaloid class of antineoplastic agents.[1][2] Like other vinca alkaloids such as vincristine and vinblastine, its primary mechanism of action involves the disruption of microtubule dynamics. By binding to tubulin, this compound inhibits microtubule polymerization, which leads to cell cycle arrest at the G2/M phase, disruption of the mitotic spindle, and eventual induction of apoptosis. This targeted action on rapidly dividing cells makes it a subject of interest in cancer research.

These application notes provide a detailed protocol for the preparation of this compound stock solutions for use in in vitro cell culture experiments. Adherence to this protocol is crucial for ensuring the stability, and consistent performance of the compound in experimental settings.

Quantitative Data Summary

The following table summarizes the key chemical and physical properties of this compound.

PropertyValueSource(s)
CAS Number 54081-68-4[3]
Molecular Formula C₄₆H₅₆N₄O₉·H₂SO₄[3]
Molecular Weight 907.04 g/mol [3][4]
Appearance Crystalline solid[5]
Recommended Solvent Dimethyl sulfoxide (DMSO), cell culture grade[5]
Powder Storage -20°C for up to 3 years[4]
Stock Solution Storage -80°C for up to 1 year; -20°C for short-term[4][6]
Light Sensitivity Yes, protect from light[6]

Note: Molecular weight may vary slightly between suppliers based on the hydration state.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution

This protocol details the preparation of a high-concentration stock solution in DMSO, which can be serially diluted to achieve the desired working concentrations for cell culture experiments.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile, amber or light-protected microcentrifuge tubes (1.5 mL)

  • Calibrated analytical balance

  • Sterile pipette tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Procedure:

  • Pre-analysis Calculation: Before handling the compound, calculate the required mass of this compound powder to prepare the desired volume of a 10 mM stock solution.

    • Formula: Mass (mg) = Desired Volume (mL) × Concentration (mM) × Molecular Weight ( g/mol )

    • Example for 1 mL of 10 mM stock: Mass (mg) = 1 mL × 10 mmol/L × (1 L / 1000 mL) × 907.04 g/mol × (1000 mg / 1 g) = 9.07 mg

  • Preparation:

    • Bring the vial of this compound powder and the DMSO solvent to room temperature.

    • Perform all work in a sterile environment, such as a biological safety cabinet or a chemical fume hood, using appropriate PPE.[7]

    • Carefully weigh out the calculated mass (e.g., 9.07 mg) of this compound powder and place it into a sterile tube.

  • Dissolution:

    • Add the calculated volume of sterile DMSO (e.g., 1 mL) to the tube containing the powder.

    • Cap the tube securely and vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary, but avoid overheating.[7]

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, light-protected microcentrifuge tubes.[8]

    • Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation.

    • For long-term storage, place the aliquots at -80°C, where they are stable for up to one year.[4] For short-term storage (weeks), -20°C is acceptable.[6]

Protocol 2: Preparation of Working Solutions for Cell Treatment

This protocol describes the dilution of the 10 mM stock solution into complete cell culture medium to achieve final working concentrations. Effective concentrations for vinca alkaloids are typically in the nanomolar (nM) to low micromolar (µM) range.[9]

Materials:

  • 10 mM this compound stock solution (from Protocol 1)

  • Complete cell culture medium (pre-warmed to 37°C)

  • Sterile conical tubes (15 mL or 50 mL)

  • Sterile pipette tips

Procedure:

  • Thaw Stock Solution: Remove one aliquot of the 10 mM stock solution from the freezer and thaw it at room temperature, protected from light.

  • Serial Dilution: Perform serial dilutions in pre-warmed complete cell culture medium to obtain the final desired concentrations. It is critical to ensure the final concentration of DMSO in the culture medium remains non-toxic to the cells, typically below 0.5%, with <0.1% being preferable.[7][8]

    • Example: Preparing a 10 µM working solution from a 10 mM stock:

      • Dilute the 10 mM stock 1:1000 (e.g., add 1 µL of 10 mM stock to 999 µL of medium). This results in a final DMSO concentration of 0.1%.

    • Example: Preparing a 100 nM working solution:

      • First, create an intermediate dilution. Add 10 µL of the 10 mM stock to 990 µL of medium to create a 100 µM solution.

      • Next, dilute this 100 µM solution 1:1000 (e.g., add 10 µL of the 100 µM solution to 9.99 mL of medium). The final DMSO concentration will be negligible.

  • Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of the drug being tested.[8] This allows for the differentiation of drug-specific effects from solvent-induced effects.

  • Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

Visualizations

Experimental Workflow

G cluster_prep Stock Solution Preparation (10 mM) cluster_treat Working Solution & Cell Treatment weigh 1. Weigh 9.07 mg This compound dissolve 2. Dissolve in 1 mL Sterile DMSO weigh->dissolve vortex 3. Vortex until Fully Dissolved dissolve->vortex aliquot 4. Aliquot into Light-Protected Tubes vortex->aliquot store 5. Store at -80°C aliquot->store thaw 6. Thaw Stock Aliquot store->thaw For Experiment dilute 7. Serially Dilute in Pre-Warmed Culture Medium thaw->dilute treat 8. Add to Cells (Include Vehicle Control) dilute->treat incubate 9. Incubate for Desired Time treat->incubate G VS This compound Tubulin α/β-Tubulin Dimers VS->Tubulin Binds to Polymerization Microtubule Polymerization VS->Polymerization Inhibits Tubulin->Polymerization Microtubules Dynamic Microtubules Polymerization->Microtubules Spindle Mitotic Spindle Formation Polymerization->Spindle Required for Microtubules->Spindle Arrest G2/M Phase Arrest Spindle->Arrest Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis

References

Application Notes and Protocols for Vinleurosine Sulfate Administration in a Xenograft Mouse Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the administration of vinleurosine sulfate in a xenograft mouse model for preclinical anti-cancer research. Due to the limited availability of specific in vivo data for this compound, this document leverages established protocols and data from the broader class of vinca alkaloids, including vincristine and vinblastine. Researchers should adapt these protocols and validate them specifically for this compound in their experimental settings.

Introduction to this compound

This compound is a vinca alkaloid, a class of anti-mitotic agents derived from the Madagascar periwinkle plant, Catharanthus roseus.[1] Like other vinca alkaloids, its primary mechanism of action involves the disruption of microtubule dynamics, which are essential for forming the mitotic spindle during cell division.[2] This interference leads to cell cycle arrest in the metaphase and subsequent induction of apoptosis (programmed cell death) in rapidly proliferating cells, such as cancer cells.[2][3]

Mechanism of Action: Signaling Pathway

This compound, as a vinca alkaloid, binds to β-tubulin, inhibiting the polymerization of tubulin into microtubules.[3] This disruption of the microtubule network triggers a cascade of signaling events culminating in apoptosis. Key pathways involved include the activation of c-Jun N-terminal kinase (JNK) and the modulation of the NF-κB signaling pathway.[4]

G cluster_0 cluster_1 This compound This compound β-tubulin β-tubulin This compound->β-tubulin Binds to Microtubule Disruption Microtubule Disruption β-tubulin->Microtubule Disruption Inhibits polymerization Mitotic Arrest (M-phase) Mitotic Arrest (M-phase) Microtubule Disruption->Mitotic Arrest (M-phase) JNK Activation JNK Activation Mitotic Arrest (M-phase)->JNK Activation NF-κB Pathway Modulation NF-κB Pathway Modulation Mitotic Arrest (M-phase)->NF-κB Pathway Modulation Bcl-2 Family Dysregulation Bcl-2 Family Dysregulation Mitotic Arrest (M-phase)->Bcl-2 Family Dysregulation Apoptosis Apoptosis JNK Activation->Apoptosis NF-κB Pathway Modulation->Apoptosis Bcl-2 Family Dysregulation->Apoptosis

Figure 1: Simplified signaling pathway of this compound-induced apoptosis.

Data Presentation: Antitumor Activity of Vinca Alkaloids in Xenograft Models

The following tables summarize quantitative data from preclinical studies of various vinca alkaloids in xenograft mouse models. This data is provided as a reference to guide dose-selection and study design for this compound, for which specific data is limited. It is crucial to perform dose-response studies for this compound to determine its optimal therapeutic window.

Table 1: Antitumor Activity of Vinca Alkaloid Derivatives in Human Tumor Xenografts

Vinca AlkaloidTumor ModelAdministration Route & ScheduleDose (mg/kg)Outcome
S 12363Human Renal Cell Carcinoma (Kgg2)Intraperitoneal, daily for 5 days0.0550% tumor regression
VinblastineHuman Renal Cell Carcinoma (Kgg2)Intraperitoneal, daily for 5 days0.4Less effective than S 12363
VinflunineHuman Lung Xenograft (LX-1)Intraperitoneal, 4 weekly injectionsNot specifiedTumor growth inhibition
VinflunineHuman Breast Xenograft (MX-1)Intraperitoneal, 4 weekly injectionsNot specifiedTumor growth inhibition

Data adapted from a study on a new vinca-alkaloid derivative, S 12363, and a study on vinflunine.

Table 2: Example of Tumor Growth Inhibition Data Presentation

Treatment GroupNumber of MiceMean Tumor Volume (Day 1) (mm³)Mean Tumor Volume (Day 21) (mm³)Tumor Growth Inhibition (%)
Vehicle Control10105 ± 151520 ± 250-
This compound (X mg/kg)10102 ± 12750 ± 18050.7
This compound (Y mg/kg)10108 ± 18425 ± 15072.0
Positive Control (e.g., Vincristine)10106 ± 14480 ± 16068.4

This table is a template. Actual data will need to be generated through experimentation.

Experimental Protocols

The following protocols provide a detailed methodology for a typical xenograft mouse study to evaluate the anti-tumor efficacy of this compound.

Establishment of Subcutaneous Xenograft Mouse Model

This protocol outlines the steps for establishing a subcutaneous tumor model in immunodeficient mice.

G cluster_0 Cell Culture cluster_1 Animal Preparation & Injection cluster_2 Tumor Growth & Monitoring Cell_Line_Selection Select appropriate human cancer cell line Cell_Culture Culture cells to logarithmic growth phase Cell_Line_Selection->Cell_Culture Cell_Harvesting Harvest and count cells Cell_Culture->Cell_Harvesting Cell_Suspension Prepare cell suspension in serum-free medium or PBS Cell_Harvesting->Cell_Suspension Injection Subcutaneously inject cell suspension (100-200 µL) into the flank Cell_Suspension->Injection Animal_Selection Select immunodeficient mice (e.g., NOD/SCID or NSG) Anesthesia Anesthetize mice Animal_Selection->Anesthesia Anesthesia->Injection Tumor_Monitoring Monitor tumor growth using calipers Injection->Tumor_Monitoring Randomization Randomize mice into treatment groups when tumors reach ~100-200 mm³ Tumor_Monitoring->Randomization

Figure 2: Workflow for establishing a subcutaneous xenograft mouse model.

Materials:

  • Human cancer cell line of interest

  • Appropriate cell culture medium and supplements

  • Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • Trypsin-EDTA

  • Immunodeficient mice (e.g., NOD/SCID, NSG), 6-8 weeks old

  • Sterile syringes (1 mL) and needles (27-30 gauge)

  • Anesthetic (e.g., isoflurane)

  • Calipers

Protocol:

  • Cell Culture: Culture the selected human cancer cell line in the recommended medium until it reaches 80-90% confluency (logarithmic growth phase).

  • Cell Harvesting: Wash the cells with PBS and detach them using trypsin-EDTA. Neutralize the trypsin with serum-containing medium, and centrifuge the cells.

  • Cell Suspension: Resuspend the cell pellet in sterile, serum-free medium or PBS at a concentration of 5-10 x 10⁶ cells per 100-200 µL. Keep the cell suspension on ice.

  • Animal Preparation: Anesthetize the mice using a standardized protocol.

  • Subcutaneous Injection: Inject 100-200 µL of the cell suspension subcutaneously into the right flank of each mouse.

  • Tumor Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Randomization: When the average tumor volume reaches approximately 100-200 mm³, randomize the mice into treatment and control groups.

Preparation and Administration of this compound

Materials:

  • This compound powder

  • Sterile 0.9% sodium chloride (saline) for injection

  • Sterile vials

  • Syringes and needles

Protocol:

  • Reconstitution: Aseptically reconstitute the this compound powder with sterile 0.9% saline to a desired stock concentration (e.g., 1 mg/mL). Ensure complete dissolution.

  • Dilution: Based on the body weight of each mouse and the desired dose (in mg/kg), calculate the required volume of the stock solution. Dilute the stock solution with sterile 0.9% saline to the final administration volume (typically 100-200 µL for a mouse).

  • Administration: Administer the prepared this compound solution to the mice via the chosen route (intraperitoneal or intravenous).

    • Intraperitoneal (IP) Injection: Restrain the mouse and inject the solution into the lower abdominal cavity, avoiding the midline.

    • Intravenous (IV) Injection: For tail vein injections, warm the tail to dilate the veins. Place the mouse in a restrainer and inject the solution slowly into a lateral tail vein.

  • Dosing Schedule: The dosing schedule should be determined based on preliminary toxicity and efficacy studies. A common schedule for vinca alkaloids is once or twice weekly.

Evaluation of Antitumor Efficacy

Protocol:

  • Tumor Measurement: Continue to measure tumor volumes 2-3 times per week throughout the study.

  • Body Weight Monitoring: Record the body weight of each mouse at the time of tumor measurement to monitor for toxicity. Significant weight loss (>15-20%) may indicate the need for dose adjustment or cessation of treatment.

  • Endpoint: The study can be terminated when tumors in the control group reach a predetermined maximum size, or after a specific treatment period.

  • Data Analysis: At the end of the study, calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the observed effects.

Conclusion

These application notes provide a foundational framework for conducting preclinical studies with this compound in a xenograft mouse model. While drawing upon the extensive knowledge of the vinca alkaloid class, it is imperative for researchers to conduct specific dose-finding and efficacy studies for this compound to establish its therapeutic potential. Careful adherence to these protocols and ethical considerations in animal handling will ensure the generation of robust and reproducible data for the evaluation of this anti-cancer agent.

References

Application Notes and Protocols for Quantification of Vinleurosine Sulfate in Plasma by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinleurosine, a dimeric catharanthus alkaloid, is an antineoplastic agent with a mechanism of action similar to other vinca alkaloids like vincristine and vinblastine. It exerts its cytotoxic effects by disrupting microtubule assembly, leading to metaphase arrest in dividing cells. Accurate quantification of vinleurosine sulfate in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and dose optimization to ensure efficacy while minimizing toxicity.

Method Summary and Comparative Data

Various sample preparation techniques can be employed for the extraction of vinca alkaloids from plasma, each with its own advantages in terms of recovery, cleanliness, and throughput. The choice of method may depend on the available laboratory equipment and the required sensitivity. Below is a summary of quantitative data from validated methods for vincristine, which are expected to be comparable for vinleurosine.

ParameterMethod 1: Protein Precipitation (PPT)Method 2: Solid-Phase Extraction (SPE)
Linear Range 1.0 - 250 ng/mL0.1 - 100 ng/mL
Lower Limit of Quantification (LLOQ) 0.670 ng/mL0.1 ng/mL
Limit of Detection (LOD) 0.075 ng/mLNot Specified
Recovery 90 - 95%>83%
Intra-day Precision (%RSD) < 6.8%< 9%
Inter-day Precision (%RSD) < 6.8%< 9%
Internal Standard Vinblastine sulfateVinblastine sulfate
Detection Tandem Mass Spectrometry (MS/MS)Tandem Mass Spectrometry (MS/MS)

Experimental Protocols

Method 1: UPLC-MS/MS with Protein Precipitation

This protocol is adapted from a method for vincristine quantification and is suitable for high-throughput analysis due to its simplicity.[2]

1. Principle

Plasma proteins are precipitated by the addition of an organic solvent (methanol containing zinc sulfate).[2] After centrifugation, the clear supernatant containing this compound is directly injected into the UPLC-MS/MS system for chromatographic separation and detection.

2. Materials and Reagents

  • This compound reference standard

  • Vinblastine sulfate (Internal Standard, IS)

  • LC-MS grade methanol and acetonitrile

  • Formic acid

  • Zinc sulfate heptahydrate

  • Ultrapure water

  • Drug-free human plasma

3. Sample Preparation

  • Centrifuge human plasma samples for 10 minutes at 12,500 x g.[2]

  • In an Eppendorf tube, aliquot 200 µL of the centrifuged plasma.[2]

  • Add 20 µL of the internal standard solution (e.g., 2.5 µg/L vinblastine sulfate in 50:50 methanol/water).[2]

  • Add 80 µL of 0.2 M zinc sulfate solution in methanol to precipitate proteins.[2]

  • Vortex the mixture for 60 seconds.[2]

  • Centrifuge for 10 minutes at 12,500 x g.[2]

  • Carefully transfer 200 µL of the clear supernatant to an autosampler vial for injection.[2]

4. Chromatographic Conditions

  • HPLC System: UPLC system

  • Column: Kinetex C18, 2.6 µm, 50 x 2.1 mm[2]

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient: A rapid gradient from low to high organic phase (e.g., 10% to 95% B in ~1.5 min) with a total run time of 2-5 minutes.

  • Injection Volume: 5 µL

5. Mass Spectrometry Conditions

  • Mass Spectrometer: A tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Detection Mode: Positive ion mode with Multiple Reaction Monitoring (MRM).

  • MRM Transitions (suggested):

    • Vinleurosine: To be determined by direct infusion of the reference standard. (For reference, Vincristine is m/z 825.3 → 765.3)[1]

    • Vinblastine (IS): m/z 811.3 → 751.3[1]

Method 2: HPLC with Solid-Phase Extraction (SPE)

This method provides a cleaner extract compared to protein precipitation, which can reduce matrix effects and improve assay robustness.

1. Principle

Vinleurosine and the internal standard are extracted from plasma using a cation exchange solid-phase extraction cartridge. Following elution and evaporation, the residue is reconstituted and analyzed by HPLC-MS/MS.

2. Materials and Reagents

  • In addition to the reagents in Method 1:

  • Solid-Phase Extraction (SPE) cartridges (e.g., BondElut CBA)

  • Methanol

  • Acetonitrile

  • Diethylamine

3. Sample Preparation

  • Condition the SPE cartridge according to the manufacturer's instructions.

  • Load the plasma sample (pre-treated as necessary) onto the cartridge.

  • Wash the cartridge to remove interfering substances.

  • Elute the analyte and internal standard with an appropriate solvent mixture.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection.

4. Chromatographic Conditions

  • HPLC System: Standard HPLC system

  • Column: Waters Symmetry C8 (250 mm x 4.6 mm)

  • Mobile Phase: An isocratic mixture of 34.9% water with 0.1% diethylamine (pH 7.0), 40% acetonitrile, and 25% methanol.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 50 µL

5. Detection

  • Detector: Tandem Mass Spectrometer (as in Method 1) or UV detector at 276 nm.[4]

Visualizations

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample Collection centrifuge Centrifugation plasma->centrifuge add_is Addition of Internal Standard centrifuge->add_is ppt Protein Precipitation (e.g., with Acetonitrile/Methanol/Zinc Sulfate) add_is->ppt centrifuge2 Centrifugation ppt->centrifuge2 supernatant Supernatant Transfer centrifuge2->supernatant injection Injection into UPLC/HPLC supernatant->injection separation Chromatographic Separation (C18 Column) injection->separation ionization Electrospray Ionization (ESI+) separation->ionization detection Tandem Mass Spectrometry (MRM Detection) ionization->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of this compound calibration->quantification

Caption: Experimental workflow for the quantification of this compound in plasma.

G Vinca_Alkaloid Vinca Alkaloid (e.g., Vinleurosine) Metabolite_M1 Metabolite M1 Vinca_Alkaloid->Metabolite_M1 CYP3A4/5 (Hepatic Metabolism) Metabolite_M2 Metabolite M2 Vinca_Alkaloid->Metabolite_M2 CYP3A4/5 (Hepatic Metabolism) Excretion Biliary and Fecal Excretion Vinca_Alkaloid->Excretion Metabolite_M1->Excretion Metabolite_M2->Excretion

Caption: Generalized metabolic pathway of Vinca alkaloids.

References

Application Notes and Protocols for Studying Microtubule Dynamics in Live Cells with Vinleurosine Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinleurosine sulfate is a vinca alkaloid, a class of anti-mitotic agents that has been a cornerstone in cancer chemotherapy for over five decades.[1] These compounds, derived from the Madagascar periwinkle plant (Catharanthus roseus), exert their cytotoxic effects by disrupting the highly dynamic nature of microtubules.[1][2] Microtubules are essential components of the cytoskeleton, playing critical roles in cell division, intracellular transport, and the maintenance of cell shape. Their dynamic instability, a process of alternating growth and shrinkage, is crucial for their function, particularly during the formation of the mitotic spindle.[3]

Vinca alkaloids, including this compound, bind to β-tubulin, the protein subunit of microtubules.[4] This binding inhibits tubulin polymerization and suppresses microtubule dynamics.[4][5] At high concentrations, these agents can lead to microtubule depolymerization.[6] However, at lower, clinically relevant concentrations, their primary effect is the suppression of dynamic instability, leading to mitotic arrest and subsequent apoptosis (programmed cell death).[3][5] Live-cell imaging offers a powerful methodology to observe and quantify the real-time effects of compounds like this compound on microtubule structures and dynamics, providing a deeper understanding of their mechanism of action.[3]

These application notes provide detailed protocols for utilizing this compound in live-cell imaging studies to investigate its effects on microtubule dynamics. While specific quantitative data for this compound is limited in publicly available literature, the provided data for related vinca alkaloids such as vinblastine and vinorelbine can serve as a valuable reference for expected outcomes.

Data Presentation: Effects of Vinca Alkaloids on Microtubule Dynamics

The following table summarizes the quantitative effects of related vinca alkaloids on microtubule dynamics. These values can be used as a baseline for designing and interpreting experiments with this compound.

ParameterControlVinblastine (0.4 µM)Vinorelbine (0.4 µM)Expected Effect of this compound
Growth Rate (µm/min) 0.49 ± 0.04Suppressed0.34 ± 0.01Decrease
Shortening Rate (µm/min) -Suppressed-Decrease
Growth Duration (min) 1.7 ± 0.2-2.6 ± 0.3Increase
Shortening Duration (min) --ReducedDecrease
Dynamicity (µm/min) -Reduced by 75% at 32 nM[5]-Significant Decrease
Catastrophe Frequency -Decreased[5]Virtually unchangedDecrease
Rescue Frequency -No effect or minimalIncreased by 60%Increase
Time in Pause State -Significantly increased[5]-Significant Increase

Data for vinblastine and vinorelbine are adapted from studies on their effects on microtubule dynamic instability.[5][7] The specific concentrations and cell types used in these studies should be considered when designing experiments for this compound.

Experimental Protocols

Protocol 1: Live-Cell Imaging of Microtubule Dynamics

This protocol outlines the procedure for preparing cells, labeling microtubules, and acquiring time-lapse images to study the effects of this compound.

Materials:

  • Adherent mammalian cell line (e.g., HeLa, A549, MCF-7)

  • Glass-bottom imaging dishes or coverslips

  • Complete cell culture medium

  • Live-cell microtubule stain (e.g., Tubulin Tracker™ Green, SiR-Tubulin) or cells stably expressing fluorescently tagged tubulin (e.g., GFP-tubulin)

  • This compound stock solution (e.g., 1 mM in DMSO or water)

  • Live-cell imaging medium (phenol red-free)

  • Incubator with 37°C and 5% CO2

  • Inverted microscope equipped for live-cell imaging with an environmental chamber

  • High numerical aperture objective (e.g., 60x or 100x oil immersion)

  • Appropriate laser lines and emission filters for the chosen fluorescent probe

  • Sensitive camera (e.g., sCMOS or EMCCD)

Procedure:

  • Cell Seeding: Seed the cells onto glass-bottom dishes or coverslips at a density that allows for individual cell imaging (typically 50-70% confluency at the time of imaging).

  • Microtubule Labeling:

    • For live-cell dyes: On the day of the experiment, prepare the staining solution according to the manufacturer's instructions. Incubate the cells with the dye for the recommended time (e.g., 30-60 minutes) at 37°C.

    • For fluorescent protein-expressing cells: Ensure the cells are expressing the fluorescently tagged tubulin at a level suitable for imaging.

  • Preparation for Imaging: Gently wash the cells with pre-warmed live-cell imaging medium to remove any excess dye. Add fresh live-cell imaging medium to the dish.

  • Microscope Setup: Place the imaging dish on the microscope stage within the pre-warmed and equilibrated environmental chamber (37°C, 5% CO2).

  • Baseline Imaging: Identify a field of view with healthy, well-spread cells displaying a clear microtubule network. Acquire a short time-lapse series (e.g., 2-5 minutes) before adding the drug to establish a baseline of microtubule dynamics.

  • Drug Treatment: Prepare the desired concentrations of this compound in pre-warmed live-cell imaging medium. Carefully add the drug solution to the imaging dish. It is recommended to perform a dose-response experiment with a range of concentrations (e.g., 10 nM to 1 µM).[8]

  • Time-Lapse Acquisition: Immediately begin acquiring time-lapse images. The imaging interval and duration will depend on the specific dynamics being studied. For rapid effects on microtubule ends, an interval of 2-5 seconds for 10-30 minutes may be appropriate. To observe longer-term effects like mitotic arrest, longer intervals (e.g., 5-15 minutes) over several hours may be necessary.[9]

  • Image Analysis: Use image analysis software (e.g., ImageJ/Fiji with plugins like TrackMate) to track the plus-ends of individual microtubules and quantify parameters of dynamic instability as listed in the data table.

Protocol 2: Immunofluorescence Staining of Microtubules

This protocol allows for the visualization of the overall microtubule network architecture following treatment with this compound in fixed cells.

Materials:

  • Cells grown on glass coverslips

  • This compound

  • Phosphate-Buffered Saline (PBS)

  • Fixative (e.g., cold methanol or 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 1% Bovine Serum Albumin in PBS)

  • Primary antibody against α-tubulin or β-tubulin

  • Fluorescently labeled secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Treatment: Treat cells grown on coverslips with the desired concentrations of this compound for the chosen duration (e.g., 1-24 hours). Include a vehicle-treated control.

  • Fixation: Gently wash the cells with PBS and then fix them with either cold methanol for 10 minutes at -20°C or 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilization: If using paraformaldehyde fixation, wash with PBS and then permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash with PBS and then block non-specific antibody binding by incubating the coverslips in blocking solution for 30-60 minutes.

  • Primary Antibody Incubation: Incubate the coverslips with the primary anti-tubulin antibody diluted in blocking solution for 1-2 hours at room temperature or overnight at 4°C.

  • Secondary Antibody Incubation: Wash the coverslips three times with PBS. Incubate with the fluorescently labeled secondary antibody diluted in blocking solution for 1 hour at room temperature, protected from light.

  • Counterstaining and Mounting: Wash the coverslips three times with PBS. Incubate with a nuclear counterstain like DAPI if desired. Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging: Visualize the microtubule network using a fluorescence or confocal microscope.

Visualizations

Signaling Pathway of this compound Action

Vinleurosine_Sulfate_Pathway cluster_cell Cell Vinleurosine_Sulfate Vinleurosine Sulfate Tubulin_Dimer α/β-Tubulin Dimer Vinleurosine_Sulfate->Tubulin_Dimer Binds to β-tubulin Microtubule Microtubule (Dynamic Instability) Tubulin_Dimer->Microtubule Inhibits Polymerization Mitotic_Spindle Mitotic Spindle Formation Microtubule->Mitotic_Spindle Disrupts Dynamics Mitotic_Arrest Mitotic Arrest (G2/M Phase) Mitotic_Spindle->Mitotic_Arrest Leads to Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Triggers

Caption: Mechanism of action of this compound on microtubule dynamics.

Experimental Workflow for Live-Cell Imaging

Live_Cell_Workflow cluster_workflow Live-Cell Imaging Workflow A 1. Cell Seeding (Glass-bottom dish) B 2. Microtubule Labeling (Live-cell stain or fluorescent protein) A->B C 3. Microscope Setup (Environmental control) B->C D 4. Baseline Imaging (Pre-treatment) C->D E 5. This compound Treatment D->E F 6. Time-Lapse Image Acquisition E->F G 7. Image Analysis (Quantify dynamics) F->G

Caption: Experimental workflow for studying microtubule dynamics in live cells.

References

Application Notes and Protocols: Vinleurosine Sulfate in Combination with Cisplatin Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinleurosine sulfate, a vinca alkaloid derived from the periwinkle plant (Catharanthus roseus), functions as a microtubule-targeting agent, arresting cell division and inducing apoptosis in rapidly dividing cancer cells.[1][2] Cisplatin is a platinum-based chemotherapeutic agent that cross-links DNA, leading to DNA damage and subsequent cell death.[3] The combination of different classes of chemotherapeutic agents is a cornerstone of modern oncology, aiming to enhance efficacy, overcome drug resistance, and minimize toxicity. This document provides detailed application notes and protocols for the investigation of this compound in combination with cisplatin therapy.

Note: Preclinical and clinical data specifically for this compound in combination with cisplatin is limited. The following protocols and data are based on studies with other vinca alkaloids, such as vinorelbine and vincristine, in combination with cisplatin and should be adapted and validated for this compound. A critical consideration is the potential for antagonism between cisplatin and vinca alkaloids when administered simultaneously, as observed in in-vitro studies.[3][4][5] Sequential administration is therefore recommended and reflected in the provided protocols.

Mechanism of Action

This compound, like other vinca alkaloids, exerts its cytotoxic effects by binding to tubulin, the protein subunit of microtubules.[6] This binding disrupts microtubule polymerization, leading to the dissolution of the mitotic spindle, cell cycle arrest in the M-phase, and subsequent apoptosis.[7] Cisplatin enters the cell and its chloride ligands are replaced by water molecules, forming a reactive aqua-complex.[2] This complex then binds to the N7 reactive center of purine residues in DNA, forming intra- and inter-strand crosslinks.[3] These DNA adducts inhibit DNA replication and transcription, triggering DNA damage responses and ultimately leading to apoptosis.

Signaling Pathway Diagram

cluster_vinleurosine This compound cluster_cisplatin Cisplatin vinleurosine This compound tubulin Tubulin vinleurosine->tubulin Binds to microtubule Microtubule Disruption tubulin->microtubule Inhibits Polymerization mitotic_arrest Mitotic Arrest (M-Phase) microtubule->mitotic_arrest apoptosis Apoptosis mitotic_arrest->apoptosis cisplatin Cisplatin dna Nuclear DNA cisplatin->dna Cross-links dna_adducts DNA Adducts (Intra/Inter-strand Crosslinks) dna->dna_adducts dna_damage DNA Damage Response dna_adducts->dna_damage dna_damage->apoptosis

Caption: Proposed signaling pathway for this compound and Cisplatin combination therapy.

Data Presentation

In Vitro Cytotoxicity

The following table summarizes hypothetical IC50 values for this compound and cisplatin, alone and in combination, against a non-small cell lung cancer (NSCLC) cell line (e.g., A549). This data is for illustrative purposes and would need to be determined experimentally.

TreatmentA549 Cell Line IC50 (nM)
This compoundValue to be determined
CisplatinValue to be determined
This compound + Cisplatin (Concurrent)Value to be determined
This compound (24h pre-treatment) followed by CisplatinValue to be determined
Cisplatin (24h pre-treatment) followed by this compoundValue to be determined
In Vivo Tumor Growth Inhibition

The following table presents an example of data from an in vivo xenograft study in immunodeficient mice bearing NSCLC tumors.

Treatment GroupTumor Growth Inhibition (%)Median Survival (days)
Vehicle Control0Value to be determined
This compoundValue to be determinedValue to be determined
CisplatinValue to be determinedValue to be determined
This compound + Cisplatin (Sequential)Value to be determinedValue to be determined

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is designed to determine the cytotoxic effects of this compound and cisplatin, both individually and in combination, on a cancer cell line.

Materials:

  • Cancer cell line (e.g., A549)

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound

  • Cisplatin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Drug Preparation: Prepare stock solutions of this compound and cisplatin in an appropriate solvent (e.g., DMSO or sterile water) and make serial dilutions in cell culture medium.

  • Drug Treatment:

    • Single Agent: Replace the medium with fresh medium containing various concentrations of either this compound or cisplatin.

    • Combination Therapy (Sequential):

      • To test for antagonism, pre-treat cells with one agent (e.g., cisplatin) for a specified time (e.g., 24 hours), then remove the medium and add fresh medium containing the second agent (e.g., this compound).

      • Reverse the sequence in a separate set of wells.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values. Analyze the combination effect using software like CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

start Start seed_cells Seed cells in 96-well plates start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 prepare_drugs Prepare serial dilutions of This compound and Cisplatin incubate1->prepare_drugs treat_cells Treat cells with single agents and sequential combinations prepare_drugs->treat_cells incubate2 Incubate for 48-72h treat_cells->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 add_solvent Add solubilization solution incubate3->add_solvent read_absorbance Read absorbance at 570 nm add_solvent->read_absorbance analyze_data Calculate IC50 and Combination Index read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for the in vitro cytotoxicity assay.

In Vivo Xenograft Tumor Model

This protocol outlines an in vivo study to evaluate the anti-tumor efficacy of this compound and cisplatin in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., athymic nude mice)

  • Cancer cells (e.g., A549)

  • Matrigel (optional)

  • This compound and cisplatin formulated for in vivo administration

  • Vehicle control

  • Calipers

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10^6 cells in 100 µL of PBS, with or without Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x length x width^2).

  • Randomization: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize mice into treatment groups (n=8-10 per group):

    • Group 1: Vehicle control

    • Group 2: this compound

    • Group 3: Cisplatin

    • Group 4: this compound followed by Cisplatin (sequential administration)

  • Drug Administration: Administer the drugs according to a predetermined dosing schedule. For the combination group, administer this compound first, followed by cisplatin after a specified interval (e.g., 24 hours).

  • Monitoring: Monitor tumor volume, body weight, and clinical signs of toxicity regularly throughout the study.

  • Endpoint: The study can be terminated when tumors in the control group reach a maximum allowable size, or after a predetermined treatment period.

  • Data Analysis: Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control. Analyze survival data using Kaplan-Meier curves.

start Start implant_cells Implant tumor cells subcutaneously in mice start->implant_cells monitor_growth Monitor tumor growth implant_cells->monitor_growth randomize Randomize mice into treatment groups monitor_growth->randomize administer_drugs Administer drugs according to a sequential schedule randomize->administer_drugs monitor_mice Monitor tumor volume, body weight, and toxicity administer_drugs->monitor_mice endpoint Reach study endpoint monitor_mice->endpoint analyze_data Analyze tumor growth inhibition and survival data endpoint->analyze_data end End analyze_data->end

Caption: Workflow for the in vivo xenograft study.

Conclusion

The combination of this compound and cisplatin represents a rational therapeutic strategy for the treatment of various cancers. The provided application notes and protocols offer a framework for the preclinical evaluation of this combination. It is imperative to experimentally determine the optimal dosing and scheduling to mitigate the potential for antagonism and maximize therapeutic synergy. Further in-depth studies are warranted to fully elucidate the molecular mechanisms underlying the interaction between these two potent anticancer agents.

References

Troubleshooting & Optimization

Technical Support Center: Vinleurosine Sulfate for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for utilizing Vinleurosine sulfate in in vitro experiments. All information is presented in a clear question-and-answer format to directly address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an antineoplastic agent belonging to the vinca alkaloid family of drugs. Its primary mechanism of action is the disruption of microtubule dynamics within cells. By binding to tubulin, the protein subunit of microtubules, this compound inhibits their polymerization. This interference with microtubule function leads to the arrest of cells in the M-phase (mitosis) of the cell cycle, ultimately triggering programmed cell death, or apoptosis.

Q2: I am observing precipitation of this compound in my cell culture medium. What could be the cause?

Precipitation of this compound in aqueous solutions like cell culture media is a common issue and can be attributed to several factors:

  • Poor Aqueous Solubility: this compound has limited solubility in neutral or alkaline aqueous solutions. Cell culture media, typically buffered around pH 7.4, can contribute to its precipitation.

  • High Concentration: Exceeding the solubility limit of this compound in the final working solution will inevitably lead to precipitation.

  • Improper Dissolution: If the initial stock solution in an organic solvent is not fully dissolved before further dilution in aqueous media, the compound may precipitate out.

  • Temperature: Changes in temperature can affect solubility. Preparing solutions at room temperature and then transferring them to a different temperature (e.g., 37°C for incubation) might cause the compound to fall out of solution.

Troubleshooting Guides

Improving this compound Solubility

Q3: How can I improve the solubility of this compound for my in vitro experiments?

Several strategies can be employed to enhance the solubility of this compound:

  • Use of Organic Co-solvents: The recommended primary solvent for preparing a concentrated stock solution of this compound is Dimethyl Sulfoxide (DMSO). Methanol can also be used.

  • pH Adjustment: Vinca alkaloids are generally more stable and soluble in slightly acidic conditions. While altering the pH of your entire cell culture medium is not advisable, preparing the final dilutions in a buffer with a slightly acidic pH before adding to the cells might be a possibility for short-term experiments, with appropriate controls.

  • Sonication: Gentle sonication of the stock solution can aid in the dissolution of the compound.

  • Stepwise Dilution: When diluting the DMSO stock solution into your aqueous cell culture medium, it is crucial to do it gradually while vortexing or mixing to prevent the compound from precipitating out due to a sudden change in solvent polarity.

Data Presentation: Solubility of this compound

While specific quantitative solubility data for this compound is not widely available, the following table provides solubility information for the closely related compound, Vincristine sulfate, which can be used as a reasonable estimate. It is always recommended to perform a small-scale solubility test with your specific lot of this compound.

SolventApproximate Solubility (Vincristine Sulfate)
Dimethyl Sulfoxide (DMSO)≥20 mg/mL
WaterFreely soluble (qualitative)
Phosphate-Buffered Saline (PBS, pH 7.2)~2 mg/mL
MethanolSoluble (qualitative)

Note: The solubility of this compound was reported in one source to be 0.012 mg/mL under specific, non-standard conditions.[1][2][3][4][5]

Experimental Protocols

Protocol for Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Equilibrate: Allow the this compound powder and DMSO to come to room temperature.

  • Weighing: In a sterile environment (e.g., a biological safety cabinet), accurately weigh out the desired amount of this compound powder. (Molecular Weight of this compound is approximately 907.04 g/mol ).

  • Dissolution: Add the appropriate volume of sterile DMSO to the weighed powder to achieve a 10 mM concentration.

  • Mixing: Vortex the solution thoroughly until the powder is completely dissolved. A clear solution should be obtained. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.

  • Aliquoting and Storage: Aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes to protect from light and repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage.

Protocol for In Vitro Cytotoxicity Assay using the MTT Method

This protocol outlines a general procedure for determining the cytotoxic effects of this compound on a chosen cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours.

  • Drug Treatment:

    • Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations.

    • Ensure the final DMSO concentration in the wells is consistent across all treatments and does not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity. Include a vehicle control (medium with the same final concentration of DMSO without the drug).

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control cells. Plot the cell viability against the drug concentration to determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).

Visualizations

Experimental Workflow for this compound Cytotoxicity Assay

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis prep_cells Seed Cells in 96-well Plate treat_cells Treat Cells with this compound prep_cells->treat_cells prep_drug Prepare Serial Dilutions of this compound prep_drug->treat_cells incubate Incubate for 24-72h treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_absorbance Measure Absorbance at 570nm solubilize->read_absorbance calc_viability Calculate Cell Viability & IC50 read_absorbance->calc_viability signaling_pathway vinleurosine This compound microtubules Microtubule Disruption vinleurosine->microtubules mitotic_arrest Mitotic Arrest (G2/M Phase) microtubules->mitotic_arrest jnk JNK Activation mitotic_arrest->jnk bcl2 Bcl-2 Phosphorylation (Inactivation) jnk->bcl2 bax_bak Bax/Bak Activation bcl2->bax_bak Inhibition mito Mitochondrial Outer Membrane Permeabilization bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

stability of Vinleurosine sulfate in aqueous solution over time

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of Vinleurosine Sulfate in aqueous solutions for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address common issues encountered during experiments.

Disclaimer

Direct and comprehensive stability data for this compound in aqueous solutions is limited. The information provided herein is largely extrapolated from studies on structurally related vinca alkaloids, such as Vinblastine Sulfate and Vincristine Sulfate. These guidelines should be considered as a starting point for your experimental design. We strongly recommend performing in-house stability studies for your specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in an aqueous solution at room temperature?

Q2: What are the optimal storage conditions for this compound solutions?

For short-term storage (up to 24 hours), aqueous solutions should be stored at 2-8°C and protected from light. For long-term storage, it is recommended to prepare stock solutions in DMSO and store them at -20°C, which can be stable for over two years if stored properly[3]. As a powder, this compound should be stored at -20°C for up to three years[4].

Q3: What factors can influence the stability of this compound in aqueous solutions?

Several factors can affect the stability of this compound in aqueous solutions:

  • Temperature: Higher temperatures accelerate degradation. Vinblastine sulfate has an estimated t90 of 16.6 days at 37°C, which is significantly shorter than at 25°C[1][2].

  • pH: The optimal pH range for the stability of the related compound Vincristine Sulfate is between 3.5 and 5.5[5]. It is advisable to maintain the pH of your this compound solution within this range.

  • Light: Exposure to light can lead to degradation. A study on Vinblastine Sulfate demonstrated a different degradation pathway when exposed to light[1][2]. Therefore, solutions should always be protected from light.

  • Solvent: While soluble in water, aqueous solutions of vinca alkaloids are not recommended for long-term storage[3]. For stock solutions, DMSO is a preferred solvent[3].

Q4: What are the signs of this compound degradation?

Degradation of this compound can be observed as a loss of potency in biological assays or the appearance of new peaks in chromatographic analysis (e.g., HPLC). Physical signs, though less reliable, may include a change in the color or clarity of the solution.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent experimental results Degradation of this compound solution.Prepare fresh solutions for each experiment. If using a stock solution, ensure it has been stored properly at -20°C in an appropriate solvent like DMSO and has not undergone multiple freeze-thaw cycles. Verify the pH of your aqueous solution is within the optimal range (3.5-5.5).
Precipitate forms in the aqueous solution The concentration exceeds the solubility limit in the chosen buffer or the pH is outside the optimal range.Ensure the final concentration is below the solubility limit in your specific buffer. Adjust the pH of the buffer to be within the 3.5 to 5.5 range. Consider using a different solvent system if solubility issues persist.
Rapid loss of compound activity The solution was exposed to high temperatures or light.Always store solutions at the recommended temperature (2-8°C for short-term aqueous solutions, -20°C for long-term DMSO stocks) and protect them from light by using amber vials or covering the container with aluminum foil.

Data Presentation

Table 1: Estimated Stability of Vinblastine Sulfate in Aqueous Solution (as a proxy for this compound)

TemperatureEstimated t90 (time for 10% degradation)Reference
5°C10.7 years[1][2]
25°C150 days[1][2]
37°C16.6 days[1][2]

Experimental Protocols

Protocol 1: Preparation of this compound Aqueous Solution
  • Materials: this compound powder, Sterile deionized water or desired buffer (e.g., 0.9% NaCl, PBS), pH meter, sterile containers.

  • Procedure:

    • Bring the this compound powder to room temperature.

    • Weigh the desired amount of powder in a sterile container.

    • Add the desired volume of sterile water or buffer to the powder.

    • Gently vortex or sonicate until the powder is completely dissolved.

    • Measure the pH of the solution and adjust to a range of 3.5-5.5 using dilute acid or base if necessary.

    • Sterile filter the solution through a 0.22 µm filter if required for the application.

    • Store the solution at 2-8°C and protect from light. Use within 24 hours.

Protocol 2: Stability Testing by High-Performance Liquid Chromatography (HPLC)

This protocol is a general guideline based on methods used for related vinca alkaloids[1][2][6][7].

  • Materials: Prepared this compound solution, HPLC system with UV detector, C18 column, appropriate mobile phase (e.g., a mixture of acetonitrile, methanol, and a buffer).

  • Procedure:

    • Prepare the this compound solution in the desired aqueous buffer at a known concentration.

    • Immediately after preparation (T=0), inject an aliquot into the HPLC system to obtain the initial chromatogram and peak area of the parent compound.

    • Store the remaining solution under the desired stability conditions (e.g., specific temperature and light exposure).

    • At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution and inject it into the HPLC system.

    • Monitor the decrease in the peak area of the this compound peak and the appearance of any new peaks, which indicate degradation products.

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

Visualizations

Factors_Affecting_Stability cluster_factors Influencing Factors cluster_outcome Outcome Temperature Temperature Degradation Degradation Temperature->Degradation pH pH pH->Degradation Light Light Light->Degradation Solvent Solvent Solvent->Degradation Loss_of_Potency Loss of Potency Degradation->Loss_of_Potency

Caption: Key factors influencing the stability of this compound.

Experimental_Workflow A Prepare Aqueous Solution B Initial Analysis (T=0) by HPLC A->B C Store under Test Conditions (Temperature, Light) B->C D Analysis at Time Points by HPLC C->D C->D Repeat at intervals E Data Analysis: Calculate % Degradation D->E

Caption: Workflow for a typical stability study of this compound.

References

Technical Support Center: Vinleurosine Sulfate Degradation Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the degradation of Vinleurosine sulfate under heat and light. The information is presented in a question-and-answer format to address common issues encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation products of this compound when exposed to heat?

A1: While specific studies on this compound are limited, based on studies of structurally similar vinca alkaloids like vincristine and vinblastine, thermal degradation is expected to yield products resulting from isomerization and oxidation. For instance, studies on vinblastine sulfate in aqueous solution in the absence of light have identified a C19'-oxidation product and an isomer of vinblastine as prominent early degradation products[1]. Similarly, vincristine sulfate at 37°C has been shown to degrade into products such as 4-deacetylvincristine, an isomer of 4-deacetylvincristine, an isomer of vincristine, and N-formylleurosine[2][3]. Therefore, it is reasonable to anticipate analogous degradation products for this compound under thermal stress.

Q2: How does exposure to light affect the degradation of this compound?

A2: Photolytic degradation pathways often differ from thermal degradation pathways. For vinblastine sulfate, light-mediated degradation resulted in a different sequence of transformation products compared to heat-induced degradation[1]. Photochemical reactions can lead to oxidation, cyclization, or cleavage of specific bonds that are not typically affected by heat alone. It is crucial to conduct separate photostability studies to identify and characterize light-induced degradants. General principles of photostability testing are outlined in ICH guidelines.

Q3: What analytical techniques are most suitable for analyzing this compound and its degradation products?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique for separating and quantifying this compound from its degradation products[4][5][6]. For structural elucidation and identification of the degradation products, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are indispensable[7][8][9]. Other techniques like Fourier Transform Infrared Spectroscopy (FTIR) can also be used for structural confirmation[4].

Q4: Are there any general considerations for the stability of this compound in solution?

A4: Yes, the stability of vinca alkaloids in solution is pH-dependent. For instance, vincristine was found to degrade in glycine buffer at pH 7.4 and 8.8[2][3]. Therefore, the pH of the formulation or solvent system can significantly impact the degradation rate and pathway of this compound. It is recommended to evaluate the stability of this compound across a range of pH values as part of forced degradation studies.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Unexpected peaks in HPLC chromatogram 1. Contamination of the sample or mobile phase. 2. Formation of new, unexpected degradation products. 3. Interaction with excipients in the formulation.1. Prepare fresh mobile phase and re-inject a known standard. 2. Use LC-MS/MS to identify the molecular weight and fragmentation pattern of the unknown peak. 3. Analyze a placebo formulation under the same stress conditions to rule out excipient degradation.
Poor resolution between Vinleurosine and degradation peaks 1. Inadequate chromatographic method. 2. Co-elution of multiple degradants.1. Optimize the HPLC method by adjusting the mobile phase composition, gradient, column type, or temperature. 2. Employ a different column chemistry (e.g., phenyl-hexyl instead of C18).
Inconsistent degradation results across batches 1. Variation in the purity of the starting material. 2. Inconsistent stress conditions (temperature, light intensity). 3. Differences in sample preparation.1. Characterize the impurity profile of each batch before starting the study. 2. Ensure precise control and monitoring of environmental chambers. 3. Standardize all sample preparation steps and use a detailed, validated protocol.
Mass balance is less than 95% 1. Formation of non-UV active or volatile degradation products. 2. Adsorption of the drug or degradants to container surfaces. 3. Incomplete extraction from the sample matrix.1. Use a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) in parallel with the UV detector. 2. Use silanized glassware or containers made of inert materials. 3. Validate the extraction procedure to ensure complete recovery.

Data Presentation

Table 1: Potential Degradation Products of this compound Under Heat and Light (Illustrative Example)

This table is based on the degradation products identified for the structurally related compounds vincristine and vinblastine and serves as a guide for potential degradants of this compound.

Stress Condition Potential Degradation Product Plausible Mechanism Reference Compound(s)
Heat (Thermal) Isomer of VinleurosineIsomerizationVinblastine, Vincristine[1][2][3]
C19'-Oxo-vinleurosineOxidationVinblastine[1]
4-Deacetyl-vinleurosineHydrolysisVincristine[2][3]
N-formylleurosineOxidation/RearrangementVincristine[2][3]
Light (Photolytic) Photodegradant 1 (e.g., cyclized product)Photochemical reactionGeneral Photodegradation[1][10]
Photodegradant 2 (e.g., N-oxide)Photo-oxidationGeneral Photodegradation[7]

Table 2: Illustrative Quantitative Data for this compound Forced Degradation

Stress Condition Parameter Duration % Degradation of this compound Total Impurities (%) Mass Balance (%)
Thermal 60°C7 days12.512.299.7
Acid Hydrolysis 0.1 M HCl24 hours8.28.099.8
Base Hydrolysis 0.1 M NaOH4 hours15.815.599.7
Oxidative 3% H₂O₂8 hours20.119.899.7
Photolytic ICH Option 27 days9.59.399.8

Experimental Protocols

Protocol: Forced Degradation Study of this compound

1. Objective: To investigate the degradation of this compound under various stress conditions as per ICH guidelines to develop a stability-indicating analytical method.

2. Materials:

  • This compound reference standard
  • HPLC grade acetonitrile, methanol, and water
  • Reagent grade hydrochloric acid (HCl), sodium hydroxide (NaOH), and hydrogen peroxide (H₂O₂)
  • Phosphate buffer
  • Class A volumetric flasks and pipettes
  • HPLC system with a UV/PDA detector and a C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
  • Photostability chamber
  • Calibrated oven and water bath

3. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.
  • For each stress condition, dilute the stock solution to a final concentration of 0.1 mg/mL.

4. Stress Conditions:

  • Acid Hydrolysis: Mix the drug solution with 0.1 M HCl and keep at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
  • Base Hydrolysis: Mix the drug solution with 0.1 M NaOH and keep at room temperature for 4 hours. Neutralize with 0.1 M HCl before analysis.
  • Oxidative Degradation: Mix the drug solution with 3% H₂O₂ and keep at room temperature for 8 hours.
  • Thermal Degradation: Store the solid drug substance and the drug solution at 60°C for 7 days.
  • Photolytic Degradation: Expose the drug solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B). A control sample should be protected from light.

5. Analysis:

  • Analyze all stressed samples, along with an unstressed control, by a validated HPLC method.
  • Monitor the chromatograms for the appearance of new peaks (degradation products) and the decrease in the peak area of this compound.
  • Calculate the percentage degradation and perform a mass balance analysis.
  • If unknown peaks are significant, perform LC-MS/MS analysis for identification.

Visualizations

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution working Dilute to 0.1 mg/mL Working Solution stock->working acid Acid Hydrolysis (0.1M HCl, 60°C) working->acid base Base Hydrolysis (0.1M NaOH, RT) working->base oxidative Oxidative (3% H2O2, RT) working->oxidative thermal Thermal (60°C) working->thermal photo Photolytic (ICH Q1B) working->photo hplc HPLC-UV/PDA Analysis acid->hplc base->hplc oxidative->hplc thermal->hplc photo->hplc lcms LC-MS/MS for Identification hplc->lcms If unknown peaks > threshold report Data Reporting & Mass Balance hplc->report lcms->report

Caption: Experimental workflow for a forced degradation study of this compound.

G cluster_thermal Thermal Degradation cluster_photo Photolytic Degradation Vinleurosine This compound Isomer Isomerization Vinleurosine->Isomer Heat Oxidation_heat Oxidation (e.g., C19'-oxo) Vinleurosine->Oxidation_heat Heat Hydrolysis Hydrolysis (e.g., Deacetylation) Vinleurosine->Hydrolysis Heat, pH Photo_oxidation Photo-oxidation (e.g., N-oxide) Vinleurosine->Photo_oxidation Light, O2 Cyclization Cyclization Vinleurosine->Cyclization Light

Caption: Hypothesized degradation pathways for this compound.

References

mechanisms of acquired resistance to Vinleurosine sulfate in cancer cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating acquired resistance to Vinleurosine sulfate in cancer cells.

Troubleshooting Guides

This section addresses common issues encountered during experiments studying this compound resistance.

Issue 1: High variability in cell viability/cytotoxicity assays (e.g., MTT, XTT).

  • Question: My dose-response curves for this compound are inconsistent across replicate wells. What could be the cause?

  • Answer: High variability in cytotoxicity assays can stem from several factors:

    • Inconsistent Cell Seeding: Uneven cell distribution in the microplate wells is a common culprit. Ensure you have a homogenous single-cell suspension before and during plating. Gently swirl the cell suspension between seeding each set of wells.

    • Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate the drug and affect cell growth. To mitigate this, avoid using the outermost wells for experimental samples. Instead, fill them with sterile phosphate-buffered saline (PBS) to maintain humidity within the plate.

    • Pipetting Inaccuracy: Inaccurate or inconsistent pipetting of this compound or assay reagents will lead to variability. Use calibrated pipettes and fresh tips for each concentration.

    • Mycoplasma Contamination: Mycoplasma contamination can alter cellular metabolism and response to drugs. Regularly test your cell lines for mycoplasma.

Issue 2: Cells appear resistant to this compound, but the mechanism is unclear.

  • Question: My cells show a high IC50 value for this compound, but I'm unsure of the resistance mechanism. How can I begin to investigate this?

  • Answer: A systematic approach is necessary to identify the resistance mechanism. Here are the initial steps:

    • Confirm P-glycoprotein (P-gp/ABCB1) Overexpression: Increased drug efflux mediated by P-gp is a very common mechanism of resistance to Vinca alkaloids. You can assess this through:

      • Western Blotting: To quantify the protein level of P-gp.

      • Quantitative PCR (qPCR): To measure the mRNA expression of the ABCB1 gene.

      • Functional Assay (Rhodamine 123 Efflux Assay): To measure the activity of P-gp.

    • Analyze β-tubulin Expression: Alterations in the drug's target, β-tubulin, can confer resistance.

      • Western Blotting: To examine the expression levels of different β-tubulin isotypes (e.g., βI, βII, βIII, βIV).[1][2][3]

      • Immunofluorescence: To visualize the microtubule network and the localization of different β-tubulin isotypes.

      • Gene Sequencing: To identify potential mutations in the β-tubulin genes.

    • Investigate Apoptotic Pathways: Resistance can arise from the evasion of apoptosis.

      • Western Blotting: To assess the expression levels of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins.[4][5][6]

Issue 3: Difficulty in performing a Rhodamine 123 efflux assay.

  • Question: I'm having trouble with the Rhodamine 123 efflux assay to measure P-gp activity. What are some key troubleshooting points?

  • Answer: The Rhodamine 123 efflux assay can be sensitive. Here are some tips:

    • Cell Health: Ensure your cells are healthy and in the logarithmic growth phase.

    • Dye Concentration and Incubation Time: The optimal concentration of Rhodamine 123 and the incubation time can vary between cell lines. It's advisable to perform a titration experiment to determine the optimal conditions for your specific cells.

    • Controls: Include appropriate controls in your experiment:

      • Positive Control: A known P-gp-overexpressing cell line.

      • Negative Control: The parental, drug-sensitive cell line.

      • Inhibitor Control: Treat resistant cells with a known P-gp inhibitor (e.g., verapamil) to confirm that the reduced Rhodamine 123 accumulation is indeed due to P-gp activity.

    • Flow Cytometer Settings: Properly calibrate your flow cytometer and set the gates based on unstained and single-stained controls.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of acquired resistance to this compound?

A1: The most well-documented mechanisms of acquired resistance to this compound and other Vinca alkaloids include:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp), encoded by the ABCB1 gene, actively pumps the drug out of the cell, reducing its intracellular concentration.[7]

  • Alterations in Microtubule Dynamics: Changes in the expression of different β-tubulin isotypes or mutations in the tubulin protein can decrease the binding affinity of this compound to its target.[7][8]

  • Evasion of Apoptosis: Dysregulation of apoptotic pathways, such as the overexpression of anti-apoptotic proteins like Bcl-2, allows cancer cells to survive the mitotic arrest induced by this compound.

Q2: How do alterations in signaling pathways contribute to this compound resistance?

A2: Aberrant activation of survival signaling pathways can promote resistance. Key pathways include:

  • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival.[9][10][11] Its activation can promote the expression of anti-apoptotic proteins and contribute to drug resistance.

  • MAPK/ERK Pathway: This pathway is involved in cell proliferation, differentiation, and survival.[12][13][14][15] Its sustained activation can help cancer cells evade drug-induced cell death.

Q3: Is there cross-resistance between this compound and other chemotherapy drugs?

A3: Yes, cross-resistance is a common phenomenon. Due to the overexpression of P-gp, which can efflux a wide range of structurally and functionally diverse drugs, cells resistant to this compound are often also resistant to other Vinca alkaloids (e.g., vincristine, vinblastine), taxanes (e.g., paclitaxel), and anthracyclines (e.g., doxorubicin). This is known as multidrug resistance (MDR).

Quantitative Data Summary

Table 1: IC50 Values for Vinca Alkaloids in Sensitive and Resistant Cancer Cell Lines

Cell LineDrugIC50 (Sensitive)IC50 (Resistant)Fold ResistanceReference
MCF7Vincristine7.371 nM10,574 nM~1435[8]
MDCKIIVincristine1.1 +/- 0.1 µM33.1 +/- 1.9 µM (MRP1)~30[16]
MDCKIIVincristine1.1 +/- 0.1 µM22.2 +/- 1.4 µM (MRP2)~20[16]
DAOYVincristineNot specifiedNot specified2.8[17]
R7 (Leukemia)VinblastineNot specifiedNot specified21[18]

Table 2: Changes in Gene and Protein Expression in this compound Resistant Cells

Gene/ProteinChange in Resistant CellsFold ChangeCell LineReference
ABCB1 (mRNA)Increased~40-50% reduction upon YB-1 KDHD-MB03, D283[17]
P-glycoprotein (protein)IncreasedNot specifiedRVC, RDC[18]
βIII-tubulin (protein)DecreasedNot specifiedVCR R, VLB100[3]
MAP4 (protein)IncreasedNot specifiedVCR R[3]
Bcl-2 (protein)IncreasedNot specifiedGastric Cancer Tissues[4]
Bax (protein)DecreasedNot specifiedK562[5]

Experimental Protocols

Protocol 1: Rhodamine 123 Efflux Assay for P-glycoprotein Activity

This protocol is adapted from standard methods to assess P-gp function via flow cytometry.[19]

Materials:

  • Rhodamine 123 (stock solution in DMSO)

  • Verapamil (P-gp inhibitor, stock solution in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Cell culture medium

  • Fetal Bovine Serum (FBS)

  • Flow cytometer

Procedure:

  • Cell Preparation: Harvest cells (both sensitive and resistant lines) during the logarithmic growth phase. Wash the cells with PBS and resuspend them in serum-free medium at a concentration of 1 x 10^6 cells/mL.

  • Inhibitor Treatment (Control): For the inhibitor control group, pre-incubate the resistant cells with Verapamil (final concentration typically 10-50 µM) for 30-60 minutes at 37°C.

  • Rhodamine 123 Staining: Add Rhodamine 123 to all cell suspensions to a final concentration of 0.1-1 µg/mL. Incubate for 30-60 minutes at 37°C, protected from light.

  • Efflux Period: Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant. Resuspend the cell pellet in fresh, pre-warmed medium (with or without Verapamil for the control group) and incubate at 37°C for 30-60 minutes to allow for drug efflux.

  • Flow Cytometry Analysis: Place the cells on ice to stop the efflux. Analyze the intracellular Rhodamine 123 fluorescence using a flow cytometer with an excitation wavelength of 488 nm and an emission wavelength of ~525 nm.

  • Data Analysis: Compare the mean fluorescence intensity (MFI) of the different cell populations. Resistant cells will show lower MFI compared to sensitive cells. The addition of Verapamil to the resistant cells should increase their MFI, confirming P-gp-mediated efflux.

Protocol 2: Immunofluorescence Staining of β-tubulin

This protocol provides a general guideline for visualizing β-tubulin and the microtubule network.[20][21]

Materials:

  • Cells grown on sterile glass coverslips

  • Paraformaldehyde (PFA) or Methanol for fixation

  • Triton X-100 for permeabilization

  • Bovine Serum Albumin (BSA) for blocking

  • Primary antibody against specific β-tubulin isotype

  • Fluorophore-conjugated secondary antibody

  • DAPI for nuclear counterstaining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Fixation:

    • PFA Fixation: Wash cells with PBS and fix with 4% PFA in PBS for 15 minutes at room temperature.

    • Methanol Fixation: Wash cells with PBS and fix with ice-cold methanol for 10 minutes at -20°C.

  • Permeabilization (for PFA fixation): Wash the fixed cells with PBS and permeabilize with 0.1-0.5% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash the cells with PBS and block with 1-5% BSA in PBS for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the cells with the primary antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with the fluorophore-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.

  • Counterstaining and Mounting: Wash the cells three times with PBS. Incubate with DAPI for 5 minutes to stain the nuclei. Wash again with PBS and mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope with the appropriate filter sets.

Protocol 3: Western Blot Analysis of P-glycoprotein (P-gp)

This is a standard protocol for detecting P-gp protein levels.[22][23][24]

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against P-gp

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the cells in ice-cold lysis buffer. Quantify the protein concentration using a protein assay.

  • SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against P-gp diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Detection: Wash the membrane three times with TBST. Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Signaling Pathways and Experimental Workflows

Vinleurosine_Resistance_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates RAS RAS RTK->RAS Activates Pgp P-glycoprotein (ABCB1) Vinleurosine_out Vinleurosine Pgp->Vinleurosine_out Effluxes Vinleurosine_in Vinleurosine Vinleurosine_in->Pgp Tubulin β-tubulin Vinleurosine_in->Tubulin Binds to Microtubule Microtubule Disruption Tubulin->Microtubule Inhibits polymerization Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Bcl2 Bcl-2 Akt->Bcl2 Upregulates Proliferation Increased Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Apoptosis Apoptosis Inhibition Bcl2->Apoptosis

Caption: Key signaling pathways in Vinleurosine resistance.

Experimental_Workflow start Suspected Vinleurosine Resistant Cell Line ic50 Determine IC50 (Cytotoxicity Assay) start->ic50 check_pgp Assess P-gp (ABCB1) Expression & Function ic50->check_pgp check_tubulin Analyze β-tubulin Isotypes & Mutations ic50->check_tubulin check_apoptosis Evaluate Apoptotic Pathway Proteins ic50->check_apoptosis wb_pgp Western Blot (P-gp) check_pgp->wb_pgp qpcr_pgp qPCR (ABCB1) check_pgp->qpcr_pgp rho123 Rhodamine 123 Efflux Assay check_pgp->rho123 wb_tubulin Western Blot (β-tubulin isotypes) check_tubulin->wb_tubulin if_tubulin Immunofluorescence (Microtubules) check_tubulin->if_tubulin seq_tubulin Gene Sequencing check_tubulin->seq_tubulin wb_apoptosis Western Blot (Bcl-2, Bax, etc.) check_apoptosis->wb_apoptosis conclusion Identify Resistance Mechanism(s) rho123->conclusion seq_tubulin->conclusion wb_apoptosis->conclusion

Caption: Workflow for investigating Vinleurosine resistance.

References

Technical Support Center: Overcoming Vinleurosine Sulfate Resistance in Lung Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to overcome Vinleurosine sulfate resistance in lung cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of this compound resistance in lung cancer cell lines?

A1: Resistance to this compound, a vinca alkaloid, in lung cancer cells is primarily attributed to two main mechanisms:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp/ABCB1), is a major cause of resistance.[1][2] These transporters act as pumps, actively removing Vinleurosine from the cancer cells, thereby reducing its intracellular concentration and cytotoxic effect. Other transporters like multidrug-resistance proteins (MRP1, MRP2, MRP3) may also play a role.[1]

  • Alterations in the Drug Target (β-tubulin): Vinleurosine exerts its anticancer effect by binding to β-tubulin and disrupting microtubule dynamics, leading to mitotic arrest and apoptosis.[1][3] Mutations in the genes encoding β-tubulin or changes in the expression of different β-tubulin isotypes (e.g., increased expression of βIII-tubulin) can reduce the binding affinity of Vinleurosine, rendering the drug less effective.[1]

Q2: How can I determine if my lung cancer cell line is resistant to this compound?

A2: You can determine the resistance of your lung cancer cell line to this compound by performing a cell viability assay, such as the MTT assay, to determine the half-maximal inhibitory concentration (IC50). A significantly higher IC50 value in your experimental cell line compared to a sensitive parental cell line indicates resistance. For example, a resistant cell line might exhibit an IC50 several-fold higher than its sensitive counterpart.

Q3: What are the general strategies to overcome this compound resistance?

A3: Several strategies can be employed to overcome this compound resistance:

  • P-glycoprotein (P-gp) Inhibition: Using P-gp inhibitors (also known as modulators or reversing agents) in combination with Vinleurosine can restore its efficacy. These inhibitors block the drug efflux pump, leading to increased intracellular accumulation of Vinleurosine.

  • Combination Therapy: Combining Vinleurosine with other chemotherapeutic agents that have different mechanisms of action can be effective. For instance, combining it with platinum-based drugs like cisplatin is a common strategy.[4][5]

  • Targeting Signaling Pathways: Resistance to vinca alkaloids can be associated with the activation of survival signaling pathways like the MAPK/ERK pathway.[3][6][7][8] Inhibitors of these pathways may re-sensitize resistant cells to Vinleurosine.

  • Novel Drug Delivery Systems: Encapsulating Vinleurosine in nanoparticles can alter its cellular uptake mechanism, potentially bypassing P-gp-mediated efflux.

Troubleshooting Guides

Troubleshooting Inconsistent MTT Assay Results
Problem Possible Cause Solution
High background absorbance in control wells Media components (e.g., phenol red) interfering with absorbance reading. Contamination with bacteria or yeast.Use phenol red-free media for the assay. Ensure sterile technique and check for contamination under a microscope.[9]
Low absorbance readings in viable cells Insufficient incubation time with MTT reagent. Cell number is too low. Formazan crystals not fully dissolved.Increase incubation time with MTT (up to 4 hours). Optimize cell seeding density. Ensure complete dissolution of formazan crystals by adding sufficient solubilization buffer and mixing thoroughly.
Inconsistent results between replicates Uneven cell seeding. Pipetting errors. Edge effects in the 96-well plate.Ensure a homogenous cell suspension before seeding. Use calibrated pipettes. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.[9]
Drug appears to increase cell viability at low concentrations This can be a phenomenon known as hormesis. It could also be an artifact of the assay.Confirm with a secondary viability assay (e.g., trypan blue exclusion). Ensure accurate serial dilutions of the drug.
Troubleshooting Western Blot for P-glycoprotein (P-gp) Detection
Problem Possible Cause Solution
Weak or no P-gp band Low P-gp expression in the cell line. Insufficient protein loading. Inefficient antibody binding.Use a positive control cell line known to overexpress P-gp (e.g., a drug-resistant variant). Increase the amount of protein loaded per lane. Optimize primary antibody concentration and incubation time.[10][11]
High background Insufficient blocking. Primary or secondary antibody concentration is too high. Inadequate washing.Increase blocking time or try a different blocking agent (e.g., BSA instead of milk). Titrate antibody concentrations to find the optimal dilution. Increase the number and duration of wash steps.[10][12]
Non-specific bands Antibody cross-reactivity. Protein degradation.Use a more specific monoclonal antibody. Ensure samples are prepared with protease inhibitors and kept on ice.[10][13]

Quantitative Data Summary

Table 1: IC50 Values of Vinca Alkaloids in Sensitive and Resistant Lung Cancer Cell Lines

Cell LineDrugIC50 (nM)Resistance FoldReference
A549 (NSCLC)Vinorelbine27.40-[13]
A549/VCR (Vincristine-resistant)Vincristine>1000>100 (compared to sensitive)[14]
Calu-6 (NSCLC)Vinorelbine10.01-[13]
H1792 (NSCLC)Vinorelbine5.639-[13]

Table 2: Reversal of Vinca Alkaloid Resistance by P-gp Modulators

Cell LineVinca AlkaloidModulator (Concentration)Fold Reversal of ResistanceReference
CEM/VLB100 (Leukemia, P-gp+)VinblastineVerapamil (10 µM)~75-85[15]
CEM/VLB100 (Leukemia, P-gp+)VincristineVerapamil (10 µM)~75-85[15]

Experimental Protocols

MTT Cell Viability Assay

This protocol is for determining the IC50 of this compound in lung cancer cell lines.

Materials:

  • Lung cancer cell lines (sensitive and resistant)

  • Complete culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include wells with medium only (blank) and cells with drug-free medium (negative control).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution to each well and mix thoroughly by gentle pipetting or shaking to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the untreated control. Plot a dose-response curve and determine the IC50 value.

Western Blot for P-glycoprotein (P-gp)

This protocol is for detecting the expression of P-gp in lung cancer cell lines.

Materials:

  • Cell lysates from sensitive and resistant lung cancer cell lines

  • RIPA buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against P-gp (e.g., clone C219)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse cells in RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-P-gp antibody diluted in blocking buffer overnight at 4°C.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of this compound on the polymerization of purified tubulin.

Materials:

  • Purified tubulin protein (>99% pure)

  • GTP solution (10 mM)

  • Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • This compound at various concentrations

  • Temperature-controlled microplate reader

Procedure:

  • Preparation: Keep all reagents on ice. Prepare a tubulin solution (e.g., 3 mg/mL) in ice-cold polymerization buffer.

  • Reaction Setup: In a 96-well plate on ice, add the polymerization buffer, this compound at different concentrations, and the tubulin solution.

  • Initiation: To start the reaction, add GTP to a final concentration of 1 mM and immediately place the plate into a microplate reader pre-warmed to 37°C.

  • Data Acquisition: Measure the absorbance at 340 nm every minute for 60 minutes.

  • Analysis: Plot absorbance versus time. A decrease in the rate and extent of the absorbance increase in the presence of Vinleurosine indicates inhibition of tubulin polymerization.[16][17][18]

Visualizations

P_gp_Efflux_Pathway cluster_cell Lung Cancer Cell Vinleurosine_in Vinleurosine (extracellular) Vinleurosine_intra Vinleurosine (intracellular) Vinleurosine_in->Vinleurosine_intra Passive Diffusion Pgp P-glycoprotein (P-gp) (ABCB1) Vinleurosine_intra->Pgp Binding Microtubules Microtubules Vinleurosine_intra->Microtubules Inhibition of Polymerization Pgp->Vinleurosine_in Efflux ADP ADP + Pi Pgp->ADP ATP ATP ATP->Pgp Apoptosis Apoptosis Microtubules->Apoptosis Mitotic Arrest Pgp_Inhibitor P-gp Inhibitor (e.g., Verapamil) Pgp_Inhibitor->Pgp Blocks Efflux

Caption: P-glycoprotein mediated efflux of this compound.

Experimental_Workflow start Start: Culture Lung Cancer Cell Lines (Sensitive vs. Resistant) drug_treatment Treat cells with varying concentrations of This compound start->drug_treatment viability_assay Perform MTT Assay to determine IC50 drug_treatment->viability_assay ic50_analysis Analyze IC50 values to confirm resistance viability_assay->ic50_analysis mechanism_investigation Investigate Resistance Mechanisms ic50_analysis->mechanism_investigation reversal_strategy Test Reversal Strategies ic50_analysis->reversal_strategy western_blot Western Blot for P-gp expression mechanism_investigation->western_blot tubulin_assay Tubulin Polymerization Assay mechanism_investigation->tubulin_assay pgp_inhibition Co-treat with P-gp inhibitor reversal_strategy->pgp_inhibition combination_therapy Combine with another chemotherapeutic agent reversal_strategy->combination_therapy re_evaluate_ic50 Re-evaluate IC50 with MTT Assay pgp_inhibition->re_evaluate_ic50 combination_therapy->re_evaluate_ic50 end Conclusion: Effective strategy to overcome resistance re_evaluate_ic50->end

Caption: Workflow for studying and overcoming Vinleurosine resistance.

MAPK_Pathway GF Growth Factors EGFR EGFR GF->EGFR Ras Ras EGFR->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK activates ERK ERK MEK->ERK activates Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors activates Cell_Survival Cell Survival & Resistance Transcription_Factors->Cell_Survival Vinleurosine_Resistance Vinleurosine Resistance Cell_Survival->Vinleurosine_Resistance EGFR_Inhibitor EGFR Inhibitor EGFR_Inhibitor->EGFR inhibits MEK_Inhibitor MEK Inhibitor MEK_Inhibitor->MEK inhibits

Caption: MAPK/ERK signaling pathway in drug resistance.

References

Technical Support Center: Mitigating Vinleurosine Sulfate-Induced Neurotoxicity in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for minimizing Vinleurosine sulfate-induced neurotoxicity in animal models. The information is presented in a practical question-and-answer format to address specific issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common signs of this compound-induced neurotoxicity in animal models?

A1: this compound, a vinca alkaloid, can induce significant neurotoxicity. Common signs observed in animal models include:

  • Sensory and Motor Deficits: Heightened sensitivity to stimuli, numbness, tingling in the extremities, and muscle weakness are frequently reported.[1][2]

  • Neuropathic Pain: A major side effect is the development of neuropathic pain, which can be assessed through various behavioral tests.[3]

  • Gastrointestinal Issues: Constipation is a common manifestation of autonomic neuropathy.[2]

  • Histopathological Changes: Neuronal degeneration, demyelination in the white matter of the cerebrum, and aggregation of glial cells around degenerated neurons (satellitosis) can be observed upon histopathological examination.[4]

Q2: Which animal models are most suitable for studying this compound-induced neurotoxicity?

A2: Several animal models can be used, with the choice depending on the specific research question. While research on Vinleurosine is less abundant, studies on the closely related Vincristine provide valuable guidance. Suitable models include:

  • Rats (Sprague-Dawley): Commonly used to establish neuropathic pain models through intraperitoneal injections of vinca alkaloids.[3]

  • Mice: Used as an animal model to study the effects of drugs or plant-based compounds on vinca alkaloid-induced neuropathy.[5]

  • Chickens, Cats, and Monkeys: These species have been shown to develop definite neurotoxic manifestations in response to Vincristine administration and are considered appropriate for preclinical testing of new vinca compounds.[6] Notably, mice, rats, dogs, and guinea pigs were found to be less useful in some comparative assessments.[6]

Q3: What are the primary mechanisms underlying this compound-induced neurotoxicity?

A3: The neurotoxicity of vinca alkaloids like this compound is primarily linked to their mechanism of action as anti-cancer agents:

  • Microtubule Disruption: Vinca alkaloids inhibit the polymerization of microtubules by binding to tubulin.[1][5] This disruption of the microtubule network is crucial for their anti-mitotic effect in cancer cells but also damages neurons.

  • Axonal Transport Deficits: The destabilization of microtubules leads to impaired axonal transport, affecting the movement of essential molecules, organelles, and vesicles along the axon.[1]

  • Mitochondrial Defects and Oxidative Stress: Vinca alkaloids can induce mitochondrial dysfunction and increase oxidative stress within neurons.[1]

  • Glutamate Excitotoxicity: Studies on Vincristine suggest it may increase nerve excitability and induce a state of glutamate excitotoxicity by enhancing the expression of the NMDA receptor.[4]

Troubleshooting Guides

Problem 1: High variability in the degree of neurotoxicity observed between animals.

  • Possible Cause: Inconsistent drug administration or dosing.

  • Troubleshooting Steps:

    • Ensure precise and consistent intraperitoneal or intravenous injection techniques.

    • Carefully calculate the dose based on the most recent body weight of each animal.

    • Consider using a dose-response study to determine the optimal concentration of this compound that induces a consistent level of neurotoxicity for your specific animal strain and model.

Problem 2: Difficulty in reliably measuring neuropathic pain.

  • Possible Cause: Inappropriate behavioral test or lack of baseline measurements.

  • Troubleshooting Steps:

    • Utilize a battery of behavioral tests: Combine tests that measure different aspects of pain, such as mechanical allodynia (von Frey filaments), thermal hyperalgesia (hot/cold plate), and motor coordination (rotarod).

    • Establish a stable baseline: Before administering this compound, conduct baseline testing for all behavioral assays to ensure each animal's normal response.

    • Acclimatize animals: Properly acclimate the animals to the testing environment and equipment to reduce stress-induced variability.

Problem 3: Unexpected animal mortality during the study.

  • Possible Cause: Severe systemic toxicity or excessive neurotoxicity.

  • Troubleshooting Steps:

    • Monitor for systemic toxicity: Keep a close watch for signs of leukopenia, a common side effect of vinca alkaloids.[6]

    • Adjust the dosing regimen: If mortality is high, consider reducing the dose or the frequency of this compound administration.

    • Provide supportive care: Ensure adequate hydration and nutrition, and monitor for signs of distress.

Quantitative Data Summary

Table 1: Effect of Vincristine (VCR) and Erythropoietin (EPO) on Nerve Electrophysiology and Pain Response in Rats

ParameterControlVCR (150 µg/kg)VCR + EPO (40 µg/kg)VCR + EPO (80 µg/kg)
Tail Flick Latency (s) IncreasedSignificantly DecreasedImprovedReversed
Max Compound Action Potential (MCAP) Amplitude NormalSignificantly DecreasedImprovedReversed
Action Potential (AP) Duration NormalProlongedImprovedReversed
Relative Refractory Period (RRP) NormalProlongedImprovedReversed
Chronaxie NormalSignificantly DecreasedNo significant effectReversed
NMDA Receptor mRNA Expression NormalIncreasedDecreasedMore prominent decrease
CGRP mRNA Expression NormalDecreasedIncreasedMore prominent increase

Data adapted from a study on Vincristine-induced neurotoxicity, which may serve as a proxy for Vinleurosine.[4]

Experimental Protocols

Protocol 1: Induction of Neuropathic Pain in Rats with Vinca Alkaloids

  • Animal Model: Adult male Sprague-Dawley rats.

  • Drug Administration: Administer this compound (or Vincristine sulfate as a reference) via intraperitoneal (i.p.) injection. A previously established dosing regimen for Vincristine is 150 µg/kg, administered three times a week for five consecutive weeks.[4]

  • Behavioral Testing:

    • Tail Flick Test: Assess thermal hyperalgesia by measuring the latency of tail withdrawal from a heat source.[4]

    • Mechanical Allodynia: Use von Frey filaments to determine the paw withdrawal threshold in response to a mechanical stimulus.

  • Electrophysiological Recordings:

    • Isolate the sciatic nerve for in vitro recordings.[4]

    • Measure parameters such as the maximum compound action potential (MCAP), action potential duration, and relative refractory period.[4]

  • Molecular Analysis:

    • Harvest dorsal root ganglia (DRG) or spinal cord tissue.

    • Perform quantitative PCR (qPCR) to measure mRNA expression levels of relevant genes, such as the NMDA receptor and Calcitonin Gene-Related Peptide (CGRP).[4]

Visualizations

Vinleurosine_Neurotoxicity_Pathway Vinleurosine Vinleurosine Sulfate Tubulin Tubulin Vinleurosine->Tubulin Binds to NMDAR NMDA Receptor Upregulation Vinleurosine->NMDAR Potential Mechanism Microtubule Microtubule Destabilization Tubulin->Microtubule Inhibits polymerization AxonalTransport Impaired Axonal Transport Microtubule->AxonalTransport Mitochondria Mitochondrial Dysfunction Microtubule->Mitochondria Neurotoxicity Neuronal Damage & Neurotoxicity AxonalTransport->Neurotoxicity OxidativeStress Oxidative Stress Mitochondria->OxidativeStress OxidativeStress->Neurotoxicity Glutamate Glutamate Excitotoxicity NMDAR->Glutamate Glutamate->Neurotoxicity

Caption: Signaling pathway of this compound-induced neurotoxicity.

Experimental_Workflow Start Start: Animal Acclimatization Baseline Baseline Behavioral Testing Start->Baseline VLS_Admin This compound Administration Baseline->VLS_Admin Behavioral Post-Treatment Behavioral Testing VLS_Admin->Behavioral Electrophys Electrophysiological Recordings Behavioral->Electrophys Histo Histopathological Analysis Behavioral->Histo Molecular Molecular Analysis (qPCR) Behavioral->Molecular Data Data Analysis & Interpretation Electrophys->Data Histo->Data Molecular->Data End End of Study Data->End

References

Technical Support Center: Troubleshooting Vinleurosine Sulfate Precipitation in Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering precipitation of Vinleurosine sulfate in cell culture media. The following information is designed to help you troubleshoot and resolve this common issue to ensure the accuracy and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of this compound precipitation in cell culture media?

A1: Precipitation of this compound can be triggered by several factors, including:

  • pH Shifts: The pH of the culture medium can change, especially in a CO2 incubator, potentially affecting the solubility of the compound. Vinca alkaloids are generally more stable and soluble in slightly acidic conditions.[1]

  • High Concentrations: The final concentration of this compound in the media may exceed its solubility limit.

  • Improper Dilution: Rapidly adding a concentrated stock solution to the aqueous media without proper mixing can cause localized high concentrations, leading to precipitation.[2]

  • Interactions with Media Components: Components of the culture medium, such as salts and proteins, can interact with this compound and reduce its solubility.[3][4]

  • Temperature Fluctuations: Freeze-thaw cycles of stock solutions and temperature shifts in the culture media can decrease the solubility of the compound.

  • Evaporation: Evaporation of the culture medium can increase the concentration of all components, including this compound, potentially leading to precipitation.

Q2: What is the optimal pH for this compound stability?

A2: While specific data for this compound is limited, related vinca alkaloids like vincristine sulfate are most stable in a slightly acidic pH range, typically between 3.5 and 5.5.[1] Precipitation is more likely to occur in neutral or alkaline conditions.[1] Commercial formulations of vincristine sulfate for injection are often buffered to a pH between 4.0 and 5.0.[5]

Q3: How can I visually identify this compound precipitation?

A3: Precipitation can manifest as:

  • A fine, crystalline powder settled at the bottom of the culture vessel.

  • A cloudy or hazy appearance of the culture medium.

  • A thin film on the surface of the medium.

It is crucial to differentiate between drug precipitation and microbial contamination, which can also cause turbidity. A microscopic examination can help distinguish between chemical precipitates and microorganisms.

Troubleshooting Guide

If you are observing precipitation of this compound in your culture media, follow these steps to identify and resolve the issue.

Step 1: Review Your Stock Solution and Dilution Method

Often, the source of precipitation lies in the preparation and handling of the stock solution and its dilution into the culture medium.

Potential Issue Recommended Solution
Stock solution is too concentrated. Prepare a new stock solution at a lower concentration (e.g., 10 mM).
Improper dilution technique. Pre-warm the culture medium to 37°C. Add the stock solution drop-wise while gently swirling or vortexing the medium to ensure rapid and even dispersion.
Final concentration exceeds solubility. Lower the final working concentration of this compound in your experiment.
Repeated freeze-thaw cycles of stock. Aliquot the stock solution into single-use volumes to avoid multiple freeze-thaw cycles.
Step 2: Evaluate Culture Media Conditions

The composition and handling of your cell culture medium can significantly impact the solubility of this compound.

Potential Issue Recommended Solution
pH of the media is too high. Measure the pH of your complete culture medium. If it is neutral or alkaline, consider using a medium with a more acidic pH or buffering the medium, if compatible with your cells.
Interaction with media components. Test the solubility of this compound in your basal medium without serum or other supplements to see if they are contributing to the precipitation.
Media evaporation. Ensure proper humidification in your incubator and use appropriate culture vessel caps to minimize evaporation.
Step 3: Solubility and Stability Data (for related Vinca Alkaloids)

Table 1: Solubility of Related Vinca Alkaloids in Common Solvents

Compound Solvent Solubility
Vincristine SulfateWaterFreely soluble[1]
MethanolSoluble[1]
DMSO~5 mg/mL[2]
Dimethylformamide~3 mg/mL[2]
PBS (pH 7.2)~2 mg/mL[2]
Vinblastine SulfateDMSO~10 mg/mL[6]
Dimethylformamide~6 mg/mL[6]
PBS (pH 7.2)~0.5 mg/mL[6]

Table 2: pH Stability Profile for Vincristine Sulfate

pH Range Stability Recommendation
3.5 - 5.5Optimal Stability[1]Ideal for preparing and storing aqueous solutions.
> 6.0Prone to Degradation and Precipitation[1]Avoid for prolonged storage.

Disclaimer: The data in these tables are for vincristine sulfate and vinblastine sulfate and should be used as a guideline for this compound. It is recommended to determine the solubility of this compound empirically under your specific experimental conditions.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a concentrated stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile, amber microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Equilibrate the this compound powder to room temperature before opening the vial.

  • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Gently vortex the solution until the powder is completely dissolved.

  • Aliquot the stock solution into single-use, sterile, amber microcentrifuge tubes to protect from light and prevent repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for long-term storage.

Protocol 2: Determining the Maximum Soluble Concentration in Culture Medium

This protocol helps you determine the highest concentration of this compound that remains soluble in your specific cell culture medium.

Materials:

  • This compound stock solution (from Protocol 1)

  • Your complete cell culture medium

  • Sterile microcentrifuge tubes or a 96-well plate

  • Incubator at 37°C with appropriate CO2

  • Microscope

Procedure:

  • Pre-warm your complete cell culture medium to 37°C.

  • Prepare a series of dilutions of your this compound stock solution in the pre-warmed medium. It is recommended to perform serial dilutions.

  • For example, to test a final concentration of 100 µM from a 10 mM stock, you would perform a 1:100 dilution (e.g., 2 µL of stock in 198 µL of media).

  • Gently mix each dilution thoroughly.

  • Incubate the dilutions under the same conditions as your experiment (e.g., 37°C, 5% CO2) for a period of time that is relevant to your assay duration.

  • Visually inspect each dilution for any signs of precipitation (cloudiness, crystals).

  • For a more detailed examination, transfer a small volume from each dilution to a microscope slide and observe for precipitates.

  • The highest concentration that remains clear is your maximum working soluble concentration under these conditions.

Visual Troubleshooting Guides

Below are diagrams to help you visualize the troubleshooting process and the factors that can influence this compound stability.

TroubleshootingWorkflow Troubleshooting Workflow for this compound Precipitation start Precipitation Observed check_stock Review Stock Solution - Concentration too high? - Improperly dissolved? start->check_stock check_dilution Evaluate Dilution Method - Added too quickly? - Media not pre-warmed? start->check_dilution check_media Assess Culture Media - pH too high? - Serum/supplement interaction? start->check_media adjust_protocol Modify Protocol - Prepare fresh stock - Use serial dilutions check_stock->adjust_protocol check_dilution->adjust_protocol solubility_test Perform Solubility Test (Protocol 2) check_media->solubility_test adjust_concentration Lower Final Concentration solubility_test->adjust_concentration resolve Issue Resolved adjust_concentration->resolve adjust_protocol->resolve

Caption: Troubleshooting workflow for this compound precipitation.

FactorsAffectingStability Factors Affecting this compound Stability and Solubility cluster_factors Influencing Factors VLS This compound in Solution pH pH (Optimal: Acidic) VLS->pH affects Concentration Concentration (High -> Precipitation) VLS->Concentration limited by Temperature Temperature (Fluctuations decrease solubility) VLS->Temperature affected by Media_Components Media Components (Salts, Proteins) VLS->Media_Components interacts with

Caption: Key factors influencing this compound stability.

References

Technical Support Center: Optimizing Vinleurosine Sulfate Dosage for In Vivo Efficacy Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: There is a significant scarcity of publicly available in vivo efficacy and safety data specifically for Vinleurosine sulfate. Most published research focuses on the more commonly used vinca alkaloids, such as Vincristine sulfate. Therefore, this technical support guide provides general information and protocols for the vinca alkaloid class of compounds, with specific data for Vincristine sulfate used as an illustrative example. Researchers should use this information as a starting point and conduct their own dose-finding and toxicity studies for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound, like other vinca alkaloids, is a microtubule-targeting agent.[1] Its primary mechanism of action involves binding to tubulin, the protein subunit of microtubules.[2] This binding inhibits the polymerization of tubulin into microtubules, which are essential for various cellular functions, most critically for the formation of the mitotic spindle during cell division.[2] The disruption of microtubule dynamics leads to mitotic arrest in the metaphase, ultimately inducing apoptosis (cell death) in rapidly dividing cells, such as cancer cells.[2][3]

Q2: What are the common routes of administration for vinca alkaloids in in vivo studies?

The most common routes of administration for vinca alkaloids in preclinical in vivo studies are intravenous (i.v.) and intraperitoneal (i.p.). The choice of administration route can significantly impact the pharmacokinetic and toxicity profiles of the compound.

Q3: What are the expected toxicities associated with vinca alkaloids?

Vinca alkaloids are known for a range of toxicities, with neurotoxicity being the most common and dose-limiting side effect.[4][5] Other potential toxicities include:

  • Myelosuppression: Suppression of bone marrow, leading to neutropenia, thrombocytopenia, and anemia.[4]

  • Gastrointestinal issues: Constipation, abdominal pain, and ileus.[6]

  • Vesicant properties: These compounds can cause severe tissue damage if extravasation occurs during injection.[6]

Troubleshooting Guide

Problem 1: High mortality or excessive weight loss in study animals.

  • Possible Cause: The administered dose of this compound is too high and exceeds the maximum tolerated dose (MTD).

  • Troubleshooting Steps:

    • Dose Reduction: Immediately reduce the dosage in subsequent cohorts.

    • MTD Study: Conduct a formal MTD study to determine the highest dose that can be administered without causing life-threatening toxicity.

    • Monitor Animal Health: Closely monitor animals for clinical signs of toxicity, such as weight loss, lethargy, and changes in behavior. Euthanize animals that reach humane endpoints.

Problem 2: Lack of tumor growth inhibition.

  • Possible Cause 1: The dose of this compound is too low to be efficacious.

  • Troubleshooting Steps:

    • Dose Escalation: If no toxicity was observed at the initial dose, cautiously escalate the dose in subsequent cohorts.

    • Review Literature for Similar Compounds: Examine published studies on other vinca alkaloids in similar tumor models to get a sense of the expected therapeutic dose range.

  • Possible Cause 2: The tumor model is resistant to vinca alkaloids.

  • Troubleshooting Steps:

    • In Vitro Sensitivity Testing: If not already done, perform in vitro cytotoxicity assays to confirm that the cancer cell line used for the xenograft is sensitive to this compound.

    • Consider Combination Therapy: Vinca alkaloids are often more effective when used in combination with other chemotherapeutic agents.[5]

Problem 3: Inconsistent results between experiments.

  • Possible Cause: Variability in drug preparation or administration.

  • Troubleshooting Steps:

    • Standardize Drug Formulation: Ensure that this compound is consistently dissolved and diluted in the same vehicle for every experiment. Protect the solution from light, as vinca alkaloids can be light-sensitive.

    • Accurate Dosing: Calibrate all equipment used for dose preparation and administration. Ensure precise administration technique, especially for intravenous injections.

Data Presentation: Vincristine Sulfate (Illustrative Example)

The following tables summarize key quantitative data for Vincristine sulfate administration in mice. This data is provided as an example due to the lack of specific data for this compound.

Table 1: Toxicity and Dosing of Vincristine Sulfate in Mice

ParameterValueAdministration RouteMouse Strain
LD50 ~3 mg/kgIntraperitoneal (i.p.)B6D2F1
Maximum Tolerated Dose (MTD) ~3.3 mg/kg (single dose)Intravenous (i.v.)NSG
Therapeutic Dose Range 0.1 - 2.0 mg/kgi.p. or i.v.Various

Table 2: Reported In Vivo Dosing Regimens of Vincristine Sulfate in Mouse Models

Mouse ModelDosageAdministration RouteDosing ScheduleOutcome
Rhabdomyosarcoma (subcutaneous) 0.1, 0.2, 0.4 mg/kgNot specifiedDays 7 and 14 post-inoculationDose-dependent tumor growth inhibition
Lymphoma (L5178Y) 0.30 mg/kgNot specifiedNot specifiedSmaller tumors and increased life expectancy

Experimental Protocols

General Protocol for In Vivo Efficacy Study of a Vinca Alkaloid in a Xenograft Mouse Model

  • Cell Culture: Culture the desired cancer cell line in the appropriate medium until a sufficient number of cells are available for implantation.

  • Animal Acclimation: Acclimate immunodeficient mice (e.g., nude or SCID) to the animal facility for at least one week before the start of the experiment.

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells (typically 1-10 million cells in sterile PBS or Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Randomization and Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Preparation and Administration:

    • Prepare a stock solution of the vinca alkaloid in a suitable vehicle (e.g., sterile saline).

    • On the day of treatment, dilute the stock solution to the final desired concentration.

    • Administer the drug to the treatment group via the chosen route (i.v. or i.p.) based on the individual mouse's body weight. The control group should receive the vehicle only.

  • Monitoring:

    • Continue to measure tumor volume and body weight 2-3 times per week.

    • Observe the animals daily for any signs of toxicity.

  • Endpoint: The experiment is typically terminated when the tumors in the control group reach a maximum allowable size, or when animals in the treatment groups show signs of severe toxicity. Euthanize the animals and collect tumors and other relevant tissues for further analysis.

Mandatory Visualizations

G Signaling Pathway of Vinca Alkaloids cluster_0 Vinca Alkaloid Vinca Alkaloid Tubulin Dimer Tubulin Dimer Vinca Alkaloid->Tubulin Dimer Binds to Microtubule Microtubule Tubulin Dimer->Microtubule Inhibits Polymerization Mitotic Spindle Mitotic Spindle Microtubule->Mitotic Spindle Disrupts Formation Metaphase Arrest Metaphase Arrest Mitotic Spindle->Metaphase Arrest Leads to Apoptosis Apoptosis Metaphase Arrest->Apoptosis Induces

Caption: Signaling Pathway of Vinca Alkaloids.

G Start Start Tumor Cell Implantation Tumor Cell Implantation Start->Tumor Cell Implantation Tumor Growth Monitoring Tumor Growth Monitoring Tumor Cell Implantation->Tumor Growth Monitoring Randomization Randomization Tumor Growth Monitoring->Randomization Treatment Group Treatment Group Randomization->Treatment Group Tumors Reach Target Size Control Group Control Group Randomization->Control Group Tumors Reach Target Size Drug Administration Drug Administration Treatment Group->Drug Administration Vehicle Administration Vehicle Administration Control Group->Vehicle Administration Endpoint Analysis Endpoint Analysis Drug Administration->Endpoint Analysis Vehicle Administration->Endpoint Analysis

Caption: Experimental Workflow for In Vivo Efficacy Study.

References

Technical Support Center: Managing Vinleurosine Sulfate-Induced Myelosuppression

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing myelosuppression as a side effect of Vinleurosine sulfate in a research setting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a vinca alkaloid, a class of anti-cancer drugs derived from the periwinkle plant. Its primary mechanism of action is the inhibition of microtubule polymerization by binding to tubulin.[1] This disruption of microtubule dynamics leads to cell cycle arrest in the M-phase and subsequent apoptosis, particularly in rapidly dividing cells like cancer cells.[1][2][3]

Q2: Why does this compound cause myelosuppression?

Myelosuppression, also known as bone marrow suppression, is a common side effect of many chemotherapeutic agents, including vinca alkaloids.[2][4][5] This occurs because these drugs target rapidly dividing cells, which includes not only cancer cells but also the hematopoietic stem and progenitor cells in the bone marrow responsible for producing red blood cells, white blood cells, and platelets.[4][6]

Q3: What are the primary manifestations of this compound-induced myelosuppression?

The primary manifestations of myelosuppression are:

  • Neutropenia: A decrease in neutrophils, a type of white blood cell crucial for fighting bacterial infections.[4]

  • Thrombocytopenia: A reduction in platelets, which are essential for blood clotting and preventing bleeding.[4]

  • Anemia: A decrease in red blood cells or hemoglobin, leading to reduced oxygen-carrying capacity.[4]

Q4: When can we expect to observe the nadir (lowest point) of blood cell counts after this compound administration in animal models?

While specific data for this compound is limited, based on other vinca alkaloids, the nadir for neutrophils is typically observed within the first week post-administration. Platelet and red blood cell nadirs may occur slightly later. Recovery to baseline levels generally occurs within 2-3 weeks, depending on the dose and the specific cell lineage. Researchers should establish a specific timeline for their experimental model through regular monitoring.

Troubleshooting Guides

Issue 1: Unexpectedly Severe Myelosuppression

  • Symptoms: Rapid and significant drop in blood cell counts (neutrophils <0.5 x 10³/µL, platelets <50 x 10³/µL), signs of infection (lethargy, ruffled fur), or bleeding.

  • Possible Causes:

    • Dose is too high for the specific animal strain, age, or health status. Different strains and species can have varying sensitivities.

    • Error in dose calculation or administration.

    • Pre-existing subclinical illness in the animals.

  • Troubleshooting Steps:

    • Review Dosing: Immediately re-verify all dose calculations and administration procedures.

    • Conduct a Dose-Response Study: If the dose is suspected to be too high, perform a pilot study with a range of doses to determine the maximum tolerated dose (MTD) and a dose that induces a manageable level of myelosuppression for your specific model.

    • Animal Health Monitoring: Ensure all animals are healthy and free of underlying infections before starting the experiment.

    • Implement Supportive Care: For ongoing studies with valuable animals, consider supportive care as detailed in the management sections below (e.g., G-CSF for severe neutropenia).

Issue 2: Inconsistent Myelosuppression Between Animals in the Same Group

  • Symptoms: High variability in blood cell counts among animals receiving the same dose of this compound.

  • Possible Causes:

    • Inconsistent drug administration (e.g., subcutaneous leakage, incomplete intravenous injection).

    • Variability in animal health or stress levels.

    • Technical errors in blood collection or analysis.

  • Troubleshooting Steps:

    • Standardize Administration Technique: Ensure all personnel are proficient in the chosen administration route to guarantee consistent dosing.

    • Acclimatize Animals: Allow for a sufficient acclimatization period before the start of the study to minimize stress-related physiological variations.

    • Refine Blood Collection: Use consistent and minimally stressful blood collection techniques. Ensure proper sample handling and timely analysis.

    • Quality Control of Hematology Analyzer: Regularly calibrate and perform quality control checks on the hematology analyzer to ensure accurate and reproducible results.

Issue 3: Poor or Unexpected Response to Supportive Care Agents

  • Symptoms: Lack of expected recovery in specific blood cell lineages after administration of growth factors (G-CSF, TPO-RAs, ESAs).

  • Possible Causes:

    • Incorrect timing or dose of the supportive care agent.

    • Severe bone marrow aplasia where progenitor cells are too depleted to respond.

    • Development of neutralizing antibodies to recombinant proteins (rare in short-term studies).

  • Troubleshooting Steps:

    • Review Supportive Care Protocol: Verify the dose, timing, and route of administration of the growth factor based on established protocols.

    • Assess Bone Marrow: If poor response persists, consider a bone marrow analysis (e.g., CFU assay) to determine the number of remaining progenitor cells.

    • Consider Combination Therapy: In cases of multi-lineage myelosuppression, a combination of supportive care agents might be necessary.

Data Presentation

Table 1: Illustrative Dose-Dependent Myelosuppression of Vinca Alkaloids in a Murine Model

Disclaimer: The following data is representative of vinca alkaloids like Vinblastine and is intended for illustrative purposes. Researchers must determine the specific dose-response for this compound in their chosen model.

Dose (mg/kg)Neutrophil Nadir (% of Baseline)Platelet Nadir (% of Baseline)Time to Nadir (Days)Time to Recovery (Days)
1.0~40%~60%5-714-18
2.5~20%~35%4-618-21
5.0<10%~20%3-5>21 (support may be needed)

Table 2: Recommended Dosing of Supportive Care Agents in Murine Models

AgentIndicationRecommended Dose RangeRoute of AdministrationTypical Frequency
G-CSF (e.g., Filgrastim)Neutropenia5-10 µg/kgSubcutaneous (SC)Daily
TPO-RA (e.g., Romiplostim)Thrombocytopenia10-30 µg/kgSubcutaneous (SC)Every 3-4 days
ESA (e.g., Epoetin alfa)Anemia100-300 U/animalSubcutaneous (SC)3 times per week

Experimental Protocols

Protocol 1: Monitoring Myelosuppression via Complete Blood Count (CBC)

  • Animal Dosing: Administer this compound to experimental animals at the desired doses and via the intended route. Include a vehicle control group.

  • Blood Collection: At predetermined time points (e.g., baseline, and days 3, 5, 7, 10, 14, 21 post-treatment), collect a small volume of peripheral blood (typically 20-50 µL) from each animal using a consistent method (e.g., tail vein, saphenous vein). Collect blood into EDTA-coated tubes to prevent coagulation.

  • Hematological Analysis: Analyze the blood samples using a calibrated automated hematology analyzer to determine the counts of white blood cells (WBCs), neutrophils, lymphocytes, red blood cells (RBCs), hemoglobin, and platelets.

  • Data Analysis: Calculate the mean and standard deviation for each parameter at each time point for all treatment groups. Compare the treated groups to the vehicle control group to quantify the extent and duration of myelosuppression.

Protocol 2: Bone Marrow Progenitor Cell (CFU) Assay

  • Animal Dosing: Treat animals with this compound as described above.

  • Bone Marrow Isolation: At the desired time point (e.g., at the expected nadir), euthanize the animals and aseptically harvest the femurs and tibias.

  • Cell Suspension Preparation: Flush the bone marrow from the bones using sterile Iscove's Modified Dulbecco's Medium (IMDM) with 2% fetal bovine serum (FBS). Create a single-cell suspension by gently passing the marrow through a syringe and needle.

  • Red Blood Cell Lysis (Optional): If necessary, lyse red blood cells using an appropriate buffer.

  • Cell Counting: Count the viable nucleated cells using a hemocytometer and trypan blue exclusion.

  • Plating: Add a defined number of bone marrow cells (e.g., 1-2 x 10⁴ cells for CFU-GM) to a methylcellulose-based medium containing a cocktail of cytokines that support the growth of specific hematopoietic progenitor colonies (e.g., GM-CSF, IL-3, SCF for granulocyte-macrophage colonies).

  • Incubation: Plate the cell/methylcellulose mixture into 35 mm culture dishes and incubate at 37°C in a humidified incubator with 5% CO₂ for 7-14 days.

  • Colony Counting: Using an inverted microscope, count the number of colonies of each type (e.g., CFU-GM, BFU-E) based on their morphology.

  • Data Analysis: Compare the number of colonies from treated animals to that of control animals to determine the effect of this compound on hematopoietic progenitor cells.

Mandatory Visualization

Signaling Pathways in Myelosuppression Management

G_CSF_Signaling cluster_membrane Cell Membrane G-CSF_Receptor G-CSF Receptor JAK JAK G-CSF_Receptor->JAK Activates G-CSF G-CSF G-CSF->G-CSF_Receptor Binds STAT3 STAT3 JAK->STAT3 Phosphorylates PI3K PI3K JAK->PI3K Activates MAPK MAPK JAK->MAPK Activates Nucleus Nucleus STAT3->Nucleus Translocates to Akt Akt PI3K->Akt Akt->Nucleus MAPK->Nucleus Proliferation Proliferation Nucleus->Proliferation Differentiation Differentiation Nucleus->Differentiation Survival Survival Nucleus->Survival

Caption: G-CSF signaling pathway in neutrophil production.

TPO_RA_Signaling cluster_membrane Cell Membrane TPO_Receptor TPO Receptor (c-Mpl) JAK2 JAK2 TPO_Receptor->JAK2 Activates TPO-RA TPO-RA TPO-RA->TPO_Receptor Binds STAT5 STAT5 JAK2->STAT5 Phosphorylates PI3K PI3K JAK2->PI3K Activates MAPK MAPK JAK2->MAPK Activates Nucleus Nucleus STAT5->Nucleus Translocates to Akt Akt PI3K->Akt Akt->Nucleus MAPK->Nucleus Megakaryocyte_Proliferation Megakaryocyte Proliferation Nucleus->Megakaryocyte_Proliferation Platelet_Production Platelet Production Nucleus->Platelet_Production

Caption: TPO-RA signaling via the JAK/STAT pathway.

EPO_Signaling cluster_membrane Cell Membrane EPO_Receptor EPO Receptor JAK2 JAK2 EPO_Receptor->JAK2 Activates ESA ESA (EPO) ESA->EPO_Receptor Binds STAT5 STAT5 JAK2->STAT5 Phosphorylates Nucleus Nucleus STAT5->Nucleus Translocates to Erythroid_Progenitor Erythroid Progenitor Proliferation & Differentiation Nucleus->Erythroid_Progenitor Apoptosis_Inhibition Inhibition of Apoptosis Nucleus->Apoptosis_Inhibition

Caption: ESA signaling pathway in erythropoiesis.

Experimental Workflow

Myelosuppression_Workflow Start Start: This compound Experiment Dosing Animal Dosing (this compound vs. Vehicle) Start->Dosing Monitoring Regular Monitoring: - Clinical Signs - Body Weight Dosing->Monitoring Blood_Sampling Peripheral Blood Sampling (Baseline, Post-Dosing Timepoints) Monitoring->Blood_Sampling CBC Complete Blood Count (CBC) Analysis Blood_Sampling->CBC Data_Analysis Data Analysis: Assess Neutropenia, Thrombocytopenia, Anemia CBC->Data_Analysis Severe_Myelosuppression Severe Myelosuppression? Data_Analysis->Severe_Myelosuppression Supportive_Care Administer Supportive Care (G-CSF, TPO-RA, ESA) Severe_Myelosuppression->Supportive_Care Yes Endpoint Experimental Endpoint: - Euthanasia - Bone Marrow Analysis (CFU Assay) Severe_Myelosuppression->Endpoint No Continue_Monitoring Continue Monitoring Until Recovery Supportive_Care->Continue_Monitoring Continue_Monitoring->Endpoint End End of Study Endpoint->End

Caption: Workflow for managing myelosuppression.

References

Validation & Comparative

Comparative Analysis of Neurotoxicity: Vinleurosine Sulfate vs. Vincristine Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the neurotoxic profiles of Vinleurosine sulfate and Vincristine sulfate reveals comparable in vivo effects, with in vitro studies consistently highlighting the pronounced neurotoxicity of Vincristine. While direct, recent quantitative comparisons are limited, analysis of independent studies using similar methodologies allows for a substantive comparative assessment.

Vincristine, a widely used chemotherapeutic agent, is notoriously associated with dose-limiting neurotoxicity. Vinleurosine, another vinca alkaloid, has been investigated as a potentially less toxic alternative. An early comparative study in rats indicated that the nerve lesions induced by both Vincristine and Vinleurosine (also referred to as leurosine) were similar at equal concentrations, suggesting a comparable level of in vivo neurotoxicity. However, a larger body of in vitro evidence points to a more severe neurotoxic potential for Vincristine.

Quantitative Neurotoxicity Profile

To provide a clear comparison, the following table summarizes quantitative data on the neurotoxicity of this compound and Vincristine sulfate from various experimental models. It is important to note that the data for this compound is less abundant in recent literature, necessitating a reliance on both direct and indirect comparisons from studies with similar experimental designs.

ParameterThis compoundVincristine SulfateCell/Animal ModelSource
In Vivo Neurotoxicity Nerve lesions were dose-related and similar to Vincristine at equal concentrations.Produced dose-related nerve lesions.Rat (intraneural injection)[1]
In Vitro Neurite Outgrowth Inhibition Data not available in recent quantitative studies.Significantly decreased the percentage of neurite-forming cells to 32% at 0.55 nM.PC12 cells[2]
In Vitro Cell Viability (IC50) Data not available in recent quantitative studies.IC50 values vary depending on the cell line and assay, with reported values in the low nanomolar range for neuronal cells.Various neuronal cell lines[3]

Experimental Methodologies

The assessment of neurotoxicity for these compounds relies on established in vitro and in vivo protocols.

In Vitro Neurite Outgrowth Inhibition Assay

This assay is a common method to evaluate the potential of substances to interfere with neuronal development and regeneration.

  • Cell Line: PC12 cells, a rat pheochromocytoma cell line, are frequently used. These cells differentiate and extend neurites in response to nerve growth factor (NGF).

  • Protocol:

    • PC12 cells are cultured in a suitable medium and seeded in culture plates.

    • The cells are then treated with NGF to induce neurite outgrowth.

    • Varying concentrations of this compound or Vincristine sulfate are added to the culture medium.

    • After a defined incubation period (e.g., 3 days), the cells are fixed and stained.

    • The percentage of cells with neurites longer than a specific threshold (e.g., twice the cell body diameter) is quantified using microscopy and image analysis software. A reduction in the percentage of neurite-bearing cells compared to the control indicates neurotoxicity.[2]

G cluster_workflow Experimental Workflow: Neurite Outgrowth Assay A Seed PC12 Cells B Induce Differentiation with NGF A->B C Treat with Vinca Alkaloids B->C D Incubate for 3 Days C->D E Fix and Stain Cells D->E F Quantify Neurite Outgrowth E->F

Workflow for the in vitro neurite outgrowth inhibition assay.
In Vivo Neurotoxicity Model

Animal models provide insights into the systemic effects of these drugs on the nervous system.

  • Animal Model: Rats are commonly used.

  • Protocol:

    • A solution of this compound or Vincristine sulfate is prepared in a sterile saline solution.

    • The solution is directly injected into the sciatic nerve of the anesthetized rat.

    • After a set period, the animals are monitored for signs of paralysis or nerve damage.

    • Histological analysis of the sciatic nerve is performed to assess for Wallerian degeneration and other signs of nerve fiber damage.[1]

Signaling Pathways in Vinca Alkaloid-Induced Neurotoxicity

The primary mechanism of action for vinca alkaloids, including Vinleurosine and Vincristine, is the disruption of microtubule dynamics. Microtubules are essential components of the cytoskeleton in neurons, responsible for maintaining cell structure and facilitating axonal transport.

By binding to tubulin, the protein subunit of microtubules, vinca alkaloids inhibit their polymerization. This disruption leads to a cascade of events culminating in neurotoxicity:

  • Inhibition of Microtubule Formation: The binding of the vinca alkaloid to tubulin prevents the assembly of microtubules.

  • Disruption of Axonal Transport: The compromised microtubule network impairs the transport of essential molecules, such as neurotransmitters and organelles, along the axon.

  • Axonal Degeneration: The lack of essential materials and structural support leads to the breakdown of the axon.

  • Neuronal Apoptosis: In some cases, the cellular stress induced by microtubule disruption can trigger programmed cell death (apoptosis).

G cluster_pathway Signaling Pathway of Vinca Alkaloid Neurotoxicity Vinca Vinca Alkaloid (Vinleurosine/Vincristine) Tubulin Tubulin Vinca->Tubulin binds to Microtubule Microtubule Disruption Tubulin->Microtubule inhibits polymerization AxonalTransport Impaired Axonal Transport Microtubule->AxonalTransport leads to Apoptosis Neuronal Apoptosis Microtubule->Apoptosis can trigger AxonDegen Axonal Degeneration AxonalTransport->AxonDegen results in

Mechanism of vinca alkaloid-induced neurotoxicity.

References

A Comparative Analysis of Vinleurosine Sulfate and Vinorelbine: Cytotoxicity and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the comparative efficacy of chemotherapeutic agents is paramount. This guide provides a detailed comparison of two vinca alkaloids, Vinleurosine sulfate and Vinorelbine, focusing on their cytotoxic activity and underlying mechanisms of action. While both compounds belong to the same class of microtubule-targeting agents, this guide highlights the available experimental data for Vinorelbine and addresses the current data gap for this compound.

Executive Summary

This compound and Vinorelbine are both vinca alkaloids, a class of anti-cancer drugs derived from the Madagascar periwinkle.[1][2] Their primary mechanism of action involves the disruption of microtubule dynamics, which are crucial for cell division, leading to cell cycle arrest and apoptosis.[1][3] While extensive research has been conducted on the cytotoxicity of Vinorelbine against various cancer cell lines, there is a notable lack of publicly available IC50 data for this compound. This guide synthesizes the available information to provide a comparative overview, emphasizing the well-documented efficacy of Vinorelbine.

Quantitative Analysis of Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for Vinorelbine in several non-small cell lung cancer (NSCLC) cell lines.

Table 1: IC50 Values of Vinorelbine in NSCLC Cell Lines

Cell LineCancer TypeIncubation TimeIC50 (nM)
A549Non-Small Cell Lung Cancer48 hours27.40[4][5]
Calu-6Non-Small Cell Lung Cancer48 hours10.01[4]
H1792Non-Small Cell Lung Cancer48 hours5.639[4]

Note on this compound: Despite a comprehensive literature search, specific IC50 values for this compound in comparable cancer cell lines could not be identified in the public domain. This represents a significant data gap in the direct comparison of the cytotoxic potency of these two compounds.

Experimental Protocols: Determining IC50 with MTT Assay

The following protocol provides a detailed methodology for determining the IC50 values of vinca alkaloids using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay is a standard method for assessing cell viability.[6][7]

1. Cell Culture and Seeding:

  • Culture the desired cancer cell lines (e.g., A549, Calu-6, H1792) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Harvest cells in the logarithmic growth phase and determine cell viability using a hemocytometer and trypan blue exclusion.

  • Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000 - 10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[8]

2. Drug Treatment:

  • Prepare a stock solution of the vinca alkaloid (Vinorelbine or this compound) in a suitable solvent, such as DMSO.

  • Perform serial dilutions of the stock solution in complete cell culture medium to achieve a range of desired concentrations. A typical starting range could be from 0.1 nM to 10,000 nM.[7]

  • Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a no-treatment control.

  • Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells. It is recommended to perform each treatment in triplicate.[7]

  • Incubate the plates for the desired exposure time (e.g., 48 or 72 hours).[4][8]

3. MTT Assay:

  • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[6][7]

  • Incubate the plate for an additional 3-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.[6][9]

  • Carefully remove the medium containing MTT.

  • Add 150-200 µL of a solubilization solution, such as DMSO or isopropanol, to each well to dissolve the formazan crystals.[6][9]

  • Gently shake the plate for approximately 10 minutes to ensure complete dissolution.[6]

4. Data Acquisition and Analysis:

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[8]

  • Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the logarithm of the drug concentration to generate a dose-response curve.

  • Determine the IC50 value, which is the concentration of the drug that results in a 50% reduction in cell viability, by using non-linear regression analysis of the dose-response curve with appropriate software (e.g., GraphPad Prism).[7]

Visualizing the Experimental Workflow

experimental_workflow Experimental Workflow for IC50 Determination cluster_prep Cell Preparation cluster_treatment Drug Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture cell_seeding 2. Cell Seeding in 96-well plates cell_culture->cell_seeding drug_exposure 4. Add Drugs to Cells & Incubate cell_seeding->drug_exposure drug_prep 3. Prepare Drug Dilutions drug_prep->drug_exposure mtt_add 5. Add MTT Reagent & Incubate drug_exposure->mtt_add formazan_solubilization 6. Solubilize Formazan Crystals mtt_add->formazan_solubilization read_absorbance 7. Measure Absorbance formazan_solubilization->read_absorbance calc_ic50 8. Calculate IC50 read_absorbance->calc_ic50

Caption: Workflow for determining the IC50 of a compound using the MTT assay.

Mechanism of Action: Targeting Microtubule Dynamics

Both this compound and Vinorelbine, as vinca alkaloids, share a common mechanism of action by targeting tubulin, the protein subunit of microtubules.[1][10]

  • Inhibition of Polymerization: Vinca alkaloids bind to the β-tubulin subunit, which inhibits the polymerization of tubulin dimers into microtubules.[2][3] This disruption of microtubule assembly is a key step in their cytotoxic effect.

  • Disruption of Mitotic Spindle: Microtubules are essential components of the mitotic spindle, which is responsible for separating chromosomes during cell division (mitosis). By preventing the formation of a functional mitotic spindle, vinca alkaloids arrest the cell cycle in the M phase.[1][3]

  • Induction of Apoptosis: The prolonged mitotic arrest triggers a cascade of events that ultimately leads to programmed cell death, or apoptosis, in rapidly dividing cancer cells.[3]

mechanism_of_action Mechanism of Action of Vinca Alkaloids Vinca_Alkaloid This compound / Vinorelbine Tubulin β-Tubulin Subunit Vinca_Alkaloid->Tubulin Binds to Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibits Mitotic_Spindle Mitotic Spindle Formation Polymerization->Mitotic_Spindle Disrupts Mitosis Mitosis (M-Phase Arrest) Mitotic_Spindle->Mitosis Prevents Apoptosis Apoptosis (Cell Death) Mitosis->Apoptosis Induces

Caption: The signaling pathway of Vinca Alkaloids leading to apoptosis.

References

Synergistic Potential of Vinleurosine Sulfate and Doxorubicin in Breast Cancer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The combination of vinca alkaloids and anthracyclines has been a cornerstone of various chemotherapy regimens. This guide provides a comparative analysis of the synergistic effects of Vinleurosine sulfate's close structural analog, vinorelbine, with doxorubicin in breast cancer cell lines. The data presented herein is based on published experimental findings and offers insights into the mechanisms of action, experimental protocols for validation, and the quantitative assessment of their combined cytotoxic effects. While the direct combination of this compound and doxorubicin is less documented, the extensive research on vinorelbine provides a strong predictive framework for the potential synergistic interactions of this drug combination.

Quantitative Analysis of Cytotoxicity

The cornerstone of evaluating a drug combination's efficacy is the quantitative assessment of its cytotoxic effects on cancer cells. The following tables summarize the half-maximal inhibitory concentrations (IC50) for vinorelbine and doxorubicin individually, and a representative analysis of their combined effect on cell viability in two common breast cancer cell lines: MCF-7 (estrogen receptor-positive) and MDA-MB-468 (triple-negative).

Table 1: IC50 Values for Vinorelbine and Doxorubicin in Breast Cancer Cell Lines

DrugCell LineIC50 (µM)
VinorelbineMCF-7Data not explicitly provided in the searched literature
VinorelbineMDA-MB-468Data not explicitly provided in the searched literature
DoxorubicinMCF-7Data not explicitly provided in the searched literature
DoxorubicinMDA-MB-468Data not explicitly provided in the searched literature

Note: While the exact IC50 values from a single definitive source for direct comparison were not available in the initial search, the O'Boyle et al. (2003) study proceeded with treatments at concentrations determined to be the IC50 for each drug in their respective assays. For the purpose of illustrating the synergistic analysis, representative IC50 values are used in the subsequent table.

Table 2: Synergistic Cytotoxicity of Vinorelbine and Doxorubicin Combination

To assess the nature of the interaction between vinorelbine and doxorubicin, a cell viability assay (e.g., MTT) is performed with the drugs alone and in combination at various concentrations. The Combination Index (CI) is then calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Cell LineTreatmentConcentration (µM)% Cell Viability (Representative)Combination Index (CI) (Representative)
MCF-7 Control-100%-
Vinorelbine0.180%-
Doxorubicin0.575%-
Combination 0.1 + 0.5 50% < 1 (Synergistic)
MDA-MB-468 Control-100%-
Vinorelbine0.0585%-
Doxorubicin0.280%-
Combination 0.05 + 0.2 55% < 1 (Synergistic)

Disclaimer: The data in Table 2 are representative examples generated to illustrate the concept of a synergistic effect and the calculation of a Combination Index. Actual experimental results may vary.

Mechanistic Insights: Independent Signaling Pathways

Research indicates that the enhanced efficacy of the vinorelbine and doxorubicin combination stems from their distinct and independent mechanisms of action, leading to an additive or synergistic anti-tumor effect. Doxorubicin primarily exerts its cytotoxic effects by intercalating with DNA and inhibiting topoisomerase II, which leads to DNA damage and the activation of the p53 tumor suppressor pathway.[1][2] In contrast, vinorelbine, a vinca alkaloid, disrupts microtubule dynamics, leading to mitotic arrest and the activation of the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[1][2]

G Independent Signaling Pathways of Doxorubicin and Vinorelbine Doxorubicin Doxorubicin DNA_Damage DNA Damage (Topoisomerase II Inhibition) Doxorubicin->DNA_Damage p53 p53 Activation DNA_Damage->p53 Apoptosis Apoptosis p53->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Vinorelbine Vinorelbine Microtubule_Disruption Microtubule Disruption Vinorelbine->Microtubule_Disruption p38_MAPK p38 MAPK Activation Microtubule_Disruption->p38_MAPK p38_MAPK->Apoptosis p38_MAPK->Cell_Cycle_Arrest

Caption: Independent mechanisms of doxorubicin and vinorelbine.

Experimental Protocols

Detailed and reproducible experimental protocols are critical for validating these findings. Below are methodologies for key assays used to evaluate the synergistic effects of vinorelbine and doxorubicin.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effects of the drug combination.

Experimental Workflow:

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4 A Seed MCF-7 and MDA-MB-468 cells in 96-well plates B Treat cells with Vinorelbine, Doxorubicin, or Combination A->B C Add MTT reagent and incubate B->C D Solubilize formazan crystals C->D E Measure absorbance at 570 nm D->E

Caption: MTT assay workflow for cytotoxicity assessment.

Detailed Protocol:

  • Cell Seeding: Seed MCF-7 and MDA-MB-468 cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Drug Treatment: Treat cells with serial dilutions of vinorelbine, doxorubicin, and their combination at a constant ratio. Include untreated and solvent-treated controls.

  • Incubation: Incubate the treated cells for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 values and calculate the Combination Index (CI) using software like CompuSyn.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay quantifies the induction of apoptosis by the drug combination.

Experimental Workflow:

G cluster_0 Cell Treatment cluster_1 Staining cluster_2 Analysis A Treat cells with drugs (single and combination) for 24h B Harvest and wash cells A->B C Resuspend in Annexin V binding buffer B->C D Add Annexin V-FITC and Propidium Iodide (PI) C->D E Analyze by flow cytometry D->E

Caption: Apoptosis assay workflow.

Detailed Protocol:

  • Cell Treatment: Treat cells with vinorelbine, doxorubicin, and their combination at their respective IC50 concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

This assay determines the effect of the drug combination on cell cycle progression.

Experimental Workflow:

G cluster_0 Cell Treatment & Fixation cluster_1 Staining cluster_2 Analysis A Treat cells with drugs for 24h B Harvest and fix cells in cold 70% ethanol A->B C Wash and resuspend in PBS B->C D Treat with RNase A C->D E Stain with Propidium Iodide (PI) D->E F Analyze by flow cytometry E->F

Caption: Cell cycle analysis workflow.

Detailed Protocol:

  • Cell Treatment: Treat cells with vinorelbine, doxorubicin, and their combination at their IC50 concentrations for 24 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

The combination of vinorelbine and doxorubicin demonstrates a strong potential for synergistic or additive effects in breast cancer cells, driven by their independent mechanisms of action targeting DNA replication and microtubule function. The provided experimental frameworks offer a robust starting point for researchers to further investigate and validate the therapeutic potential of combining this compound with doxorubicin. Such studies are crucial for the development of more effective combination chemotherapy strategies in the treatment of breast cancer.

References

In Vivo Anti-Tumor Activity of Vinleurosine Sulfate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo anti-tumor activity of Vinleurosine sulfate with other vinca alkaloids. Due to the limited availability of recent, direct comparative studies on this compound, this guide incorporates seminal research that established its anti-tumor effects, alongside more contemporary data on related, clinically utilized vinca alkaloids such as vincristine and vinblastine. This approach allows for a contextual understanding of Vinleurosine's performance and highlights areas for future research.

Executive Summary

This compound, a vinca alkaloid isolated from Catharanthus roseus, has demonstrated anti-tumor activity in preclinical in vivo models. Early studies established its efficacy in prolonging the survival of mice bearing certain leukemias. While it shares the fundamental mechanism of action with other vinca alkaloids—disruption of microtubule dynamics leading to mitotic arrest and apoptosis—direct comparative in vivo data with modern standards of chemotherapy are scarce. This guide synthesizes the available historical data for Vinleurosine and contrasts it with the more extensively studied vincristine and vinblastine to provide a comparative perspective on its anti-tumor potential.

Comparative In Vivo Efficacy of Vinca Alkaloids

The following table summarizes the in vivo anti-tumor activity of this compound in comparison to other vinca alkaloids against various murine tumor models. The data for Vinleurosine is primarily drawn from foundational studies, while the data for vincristine and vinblastine reflects a broader range of research.

Compound Tumor Model Dosing Regimen Key Findings Reference
This compound (Leurosine) P-1534 Leukemia (in DBA/2 mice)0.15 - 0.2 mg/kg/daySignificant increase in survival time.[1][2]
Vinblastine Sulfate (Vincaleukoblastine) P-1534 Leukemia (in DBA/2 mice)0.1 - 0.2 mg/kg/dayConsistently produced a higher percentage of long-term survivors ("cures") compared to Vinleurosine.[1][2]
Vincristine Sulfate P388 Leukemia (in mice)1.5 or 2.0 mg/kg (initial), then 0.1 mg/kg/dayIn combination with verapamil, cured a significant percentage of mice.
Vincristine Sulfate P388 Leukemia (VCR-resistant)Not specifiedVerapamil enhanced the anti-tumor activity of vincristine in a dose-dependent manner.
Vinblastine Sulfate B16 Melanoma (in mice)Not specifiedRetarded tumor growth when cells were treated prior to injection.

Signaling Pathways in Vinca Alkaloid-Induced Apoptosis

The primary anti-tumor mechanism of vinca alkaloids is the disruption of microtubule polymerization, which leads to mitotic arrest and subsequent apoptosis. While the specific downstream signaling cascades for this compound are not extensively detailed in the available literature, the pathways for the closely related vincristine and vinblastine are well-characterized and serve as a probable model.

The binding of vinca alkaloids to tubulin prevents the formation of the mitotic spindle, activating the Spindle Assembly Checkpoint (SAC). Prolonged SAC activation triggers the intrinsic apoptotic pathway. This involves the regulation of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c. Cytochrome c then activates a cascade of caspases, ultimately leading to programmed cell death.

Vinleurosine Vinleurosine Tubulin Tubulin Vinleurosine->Tubulin Binds to Microtubule Microtubule Tubulin->Microtubule Inhibits Polymerization Mitotic_Spindle Mitotic_Spindle Microtubule->Mitotic_Spindle Disrupts Formation SAC Spindle Assembly Checkpoint Activation Mitotic_Spindle->SAC Bcl2_Family Bcl-2 Family (e.g., Bcl-2, Bax) SAC->Bcl2_Family Modulates Mitochondria Mitochondria Bcl2_Family->Mitochondria Regulates Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_Cascade Caspase Cascade (Caspase-9, Caspase-3) Cytochrome_c->Caspase_Cascade Activates Apoptosis Apoptosis Caspase_Cascade->Apoptosis Executes

Caption: Proposed apoptotic signaling pathway for this compound.

Experimental Protocols

The following is a generalized experimental workflow for evaluating the in vivo anti-tumor efficacy of a vinca alkaloid, based on methodologies described in the cited literature.

cluster_0 Preparation cluster_1 Procedure cluster_2 Analysis A Tumor Cell Culture (e.g., P-1534 Leukemia) C Tumor Cell Implantation (intraperitoneal) A->C B Animal Model Preparation (e.g., DBA/2 mice) B->C D Drug Administration (e.g., daily intraperitoneal injections of this compound) C->D E Monitoring (Survival, Body Weight) D->E F Data Collection (Median Survival Time, % Survivors) E->F G Statistical Analysis F->G

Caption: Experimental workflow for in vivo anti-tumor evaluation.
Detailed Methodology: In Vivo P-1534 Leukemia Model

A detailed protocol for the in vivo evaluation of this compound against ascitic P-1534 leukemia in DBA/2 mice, as adapted from early studies, is as follows:

  • Animal Model: Adult DBA/2 mice are used as the host for the P-1534 leukemia.

  • Tumor Inoculation: A standardized inoculum of P-1534 leukemia cells is implanted intraperitoneally into the mice.

  • Drug Preparation: this compound is dissolved in a sterile vehicle suitable for injection.

  • Treatment Regimen: Twenty-four hours after tumor implantation, daily intraperitoneal injections of this compound are initiated and continued for a specified duration (e.g., 10 days). A control group receives injections of the vehicle only.

  • Endpoint Measurement: The primary endpoint is the median survival time of the treated group compared to the control group. The number of animals surviving beyond a certain period (e.g., 30 days) is also recorded as "cures."

  • Toxicity Monitoring: Animal body weights are monitored regularly as an indicator of drug toxicity.

Conclusion

The available in vivo data, primarily from foundational research, demonstrates that this compound possesses anti-tumor activity, particularly against murine leukemias. However, direct comparisons with other vinca alkaloids in these early studies suggested that vinblastine might be more effective in achieving long-term survival in the P-1534 leukemia model.[1][2] The lack of recent, comprehensive in vivo comparative studies of this compound against a wider range of tumor models and with current standard-of-care chemotherapeutics represents a significant knowledge gap. Further preclinical evaluation is warranted to fully elucidate the therapeutic potential of this compound in a modern oncology context. The signaling pathways and experimental workflows presented in this guide provide a framework for such future investigations.

References

Navigating Resistance: A Comparative Guide to Cross-Resistance Patterns Between Vinleurosine Sulfate and Other Vinca Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-resistance patterns between Vinleurosine sulfate and other prominent vinca alkaloids, namely vincristine, vinblastine, and vinorelbine. Understanding these resistance mechanisms is pivotal for the strategic design of effective combination chemotherapy regimens and the development of novel therapeutics to overcome treatment failure in oncology. This document synthesizes experimental data on the cytotoxic profiles of these agents, details the methodologies of key experimental assays, and visually represents the core signaling pathways and resistance mechanisms.

Introduction to Vinca Alkaloid Cross-Resistance

Vinca alkaloids, derived from the Madagascar periwinkle (Catharanthus roseus), are a class of microtubule-targeting agents that have been a cornerstone of cancer chemotherapy for decades.[1] Their cytotoxic effect is primarily mediated by their interaction with β-tubulin, leading to the disruption of microtubule dynamics, mitotic arrest, and subsequent apoptosis.[2] However, the clinical efficacy of these drugs is often hampered by the development of drug resistance. A significant challenge is cross-resistance, where cancer cells that become resistant to one vinca alkaloid exhibit decreased sensitivity to other members of the same class and often to other structurally and mechanistically unrelated chemotherapeutic agents.[1][3]

The primary mechanisms underpinning this cross-resistance are well-documented and largely fall into two categories:

  • Overexpression of ATP-Binding Cassette (ABC) Transporters: The most prevalent mechanism is the overexpression of efflux pumps, particularly P-glycoprotein (P-gp/MDR1), which actively transports vinca alkaloids out of the cancer cell, reducing their intracellular concentration to sub-therapeutic levels.[4]

  • Alterations in the Drug Target (β-Tubulin): Mutations in the genes encoding β-tubulin or changes in the expression of different β-tubulin isotypes can alter the drug-binding site or the dynamics of microtubule polymerization, thereby reducing the efficacy of vinca alkaloids.[3]

While extensive research has been conducted on vincristine, vinblastine, and vinorelbine, specific comparative data for this compound is less abundant in publicly available literature. However, due to its structural similarity and shared mechanism of action with other vinca alkaloids, it is highly probable that this compound is susceptible to the same cross-resistance mechanisms.

Quantitative Comparison of Cytotoxicity

The following tables summarize the half-maximal inhibitory concentration (IC50) values for various vinca alkaloids in both drug-sensitive parental cell lines and their resistant counterparts. The Resistance Factor (RF) is calculated as the IC50 of the resistant cell line divided by the IC50 of the parental cell line, providing a quantitative measure of the degree of resistance.

Table 1: Comparative Cytotoxicity of Vinca Alkaloids in Leukemia Cell Lines [5]

Cell LineExposure TimeDrugIC50 (nM)
Mouse Leukemia L1210ContinuousVincristine4.4
Vinblastine4.0
4 hoursVincristine100
Vinblastine380
Human Leukemia HL-60ContinuousVincristine4.1
Vinblastine5.3
4 hoursVincristine23
Vinblastine900

Table 2: Cross-Resistance in Vincristine-Resistant P388 Leukemia Sublines [6]

Cell LineDrugIC50 (relative to sensitive line)Resistance Factor (RF)
P388/VCRVincristine1-
Vinblastine>1High
Daunorubicin>1High
Adriamycin>1High

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of vinca alkaloid cross-resistance are provided below.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

Materials:

  • 96-well microplates

  • Cancer cell lines (sensitive and resistant)

  • Complete culture medium

  • Vinca alkaloids (this compound, Vincristine, Vinblastine, Vinorelbine)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Drug Treatment: Treat cells with a range of concentrations of each vinca alkaloid for the desired exposure time (e.g., 48 or 72 hours). Include untreated control wells.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each drug.

Tubulin Polymerization Assay

This in vitro assay measures the effect of vinca alkaloids on the polymerization of purified tubulin.

Materials:

  • Purified tubulin (>99% pure)

  • General tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)

  • GTP solution (100 mM)

  • Glycerol

  • Vinca alkaloids

  • Temperature-controlled spectrophotometer or microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Tubulin Preparation: Resuspend purified tubulin in cold general tubulin buffer containing 1 mM GTP and 10% glycerol. Keep on ice.

  • Reaction Setup: In a 96-well plate, add the desired concentrations of the vinca alkaloids.

  • Initiation of Polymerization: Add the cold tubulin solution to each well to initiate the reaction.

  • Monitoring Polymerization: Immediately place the plate in the spectrophotometer pre-warmed to 37°C and record the absorbance at 340 nm at regular intervals (e.g., every minute) for 60 minutes.

  • Data Analysis: Plot the absorbance versus time to generate polymerization curves. The rate and extent of polymerization in the presence of the drugs are compared to the control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface.

Materials:

  • Cancer cell lines

  • Vinca alkaloids

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI)

  • Binding Buffer (e.g., 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the desired concentrations of vinca alkaloids for a specified time.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and PI.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive, PI-negative cells are considered early apoptotic, while cells positive for both are late apoptotic or necrotic.

Mandatory Visualizations

Signaling Pathways and Resistance Mechanisms

The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and mechanisms related to vinca alkaloid action and resistance.

P_Glycoprotein_Efflux_Pump cluster_membrane Cell Membrane Pgp P-glycoprotein (P-gp) Vinca_out Vinca Alkaloid (Extracellular) Pgp->Vinca_out Efflux ADP ADP + Pi Pgp->ADP Vinca_in Vinca Alkaloid (Intracellular) Vinca_in->Pgp Binding ATP ATP ATP->Pgp Energy

Caption: P-glycoprotein mediated efflux of vinca alkaloids.

Tubulin_Alteration cluster_tubulin β-Tubulin Vinca Vinca Alkaloid BindingSite Vinca Alkaloid Binding Site Vinca->BindingSite Binds AlteredSite Altered Binding Site Vinca->AlteredSite Cannot Bind Effectively Mutation Mutation or Isotype Change Mutation->BindingSite Alters ReducedBinding Reduced Drug Binding AlteredSite->ReducedBinding Resistance Drug Resistance ReducedBinding->Resistance

Caption: Mechanism of resistance via β-tubulin alteration.

Vinca_Apoptosis_Pathway Vinca Vinca Alkaloid Microtubule Microtubule Disruption Vinca->Microtubule MitoticArrest Mitotic Arrest (G2/M) Microtubule->MitoticArrest JNK_pathway JNK Pathway Activation MitoticArrest->JNK_pathway Bcl2_family Modulation of Bcl-2 Family Proteins MitoticArrest->Bcl2_family Caspase Caspase Activation JNK_pathway->Caspase Bcl2_family->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Simplified signaling pathway of vinca alkaloid-induced apoptosis.

Conclusion

Cross-resistance among vinca alkaloids, including this compound, is a significant clinical challenge primarily driven by the overexpression of efflux pumps like P-glycoprotein and alterations in the drug's target, β-tubulin. The quantitative data presented for vincristine and vinblastine demonstrate the substantial levels of resistance that can develop. While direct comparative data for this compound is limited, its shared chemical class and mechanism of action strongly suggest a similar susceptibility to these resistance mechanisms. The provided experimental protocols offer a robust framework for researchers to investigate these cross-resistance patterns further. A deeper understanding of these mechanisms is crucial for the development of strategies to circumvent resistance and improve the therapeutic outcomes of vinca alkaloid-based chemotherapy.

References

A Comparative Analysis of Vinleurosine Sulfate and Paclitaxel on Microtubule Stability: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are critical components of the eukaryotic cytoskeleton. Their constant assembly (polymerization) and disassembly (depolymerization), a process termed dynamic instability, is fundamental for various cellular functions, including the maintenance of cell architecture, intracellular transport, and the formation of the mitotic spindle during cell division. The essential role of microtubule dynamics in mitosis has made them a prime target for the development of anticancer therapies. Microtubule-targeting agents (MTAs) are a class of drugs that interfere with these dynamics, leading to mitotic arrest and subsequent apoptotic cell death in rapidly dividing cancer cells.[1][2]

This guide provides a comparative study of two well-established MTAs, Vinleurosine sulfate and paclitaxel. While both drugs effectively disrupt microtubule function, they do so through opposing mechanisms, offering a classic example of the nuanced ways in which microtubule stability can be manipulated for therapeutic benefit. Paclitaxel, a member of the taxane family, is a potent microtubule-stabilizing agent.[3][4] In contrast, this compound, a vinca alkaloid, acts as a microtubule-destabilizing agent.[5][6] This document will objectively compare their mechanisms of action, present supporting experimental data, and provide detailed experimental protocols for their evaluation.

Mechanisms of Action: A Dichotomy in Microtubule Regulation

The primary difference between this compound and paclitaxel lies in their distinct binding sites on the β-tubulin subunit and the subsequent effects on microtubule polymerization.

Paclitaxel: The Microtubule Stabilizer

Paclitaxel binds to a specific pocket on the β-tubulin subunit, located on the inner (luminal) surface of the microtubule.[7] This interaction induces a conformational change that strengthens the bonds between tubulin dimers, leading to several key effects:

  • Promotion of Polymerization : Paclitaxel lowers the critical concentration of tubulin required for assembly, effectively promoting the formation of microtubules.[8]

  • Inhibition of Depolymerization : It stabilizes the microtubule lattice, rendering it resistant to depolymerizing factors such as cold temperatures and calcium.[4]

  • Suppression of Dynamics : By locking microtubules in a polymerized state, paclitaxel suppresses their dynamic instability. This results in the formation of abnormal, hyper-stable microtubule bundles and dysfunctional mitotic spindles, which in turn activates the spindle assembly checkpoint, leading to mitotic arrest and apoptosis.

Mechanism of Action: Paclitaxel cluster_0 Cellular Environment cluster_1 Paclitaxel's Effects Paclitaxel Paclitaxel Binding Paclitaxel binds to β-tubulin on microtubule interior Paclitaxel->Binding Enters cell Tubulin_Dimers α/β-Tubulin Dimers Polymerization Enhanced Polymerization Tubulin_Dimers->Polymerization Microtubule Dynamic Microtubule Microtubule->Binding Stabilization Microtubule Stabilization (Suppression of Dynamics) Binding->Stabilization Binding->Polymerization Promotes Depolymerization Inhibited Depolymerization Stabilization->Depolymerization Prevents Spindle_Defect Formation of Abnormal Mitotic Spindle Stabilization->Spindle_Defect Mitotic_Arrest Mitotic Arrest (G2/M Phase) Spindle_Defect->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Mechanism of Paclitaxel Action

This compound: The Microtubule Destabilizer

As a member of the vinca alkaloid family, this compound exerts its effect by inhibiting microtubule polymerization.[5] It binds to the β-tubulin subunit at a distinct site known as the "vinca domain," located at the plus end of the microtubule, which is the primary site of tubulin addition.[7] This binding interferes with the assembly of tubulin dimers into microtubules.

  • Inhibition of Polymerization : At higher concentrations, vinca alkaloids inhibit the addition of new tubulin dimers to the growing end of the microtubule, leading to a net depolymerization of microtubules.

  • Suppression of Dynamics : Even at low concentrations, vinca alkaloids can suppress the dynamic instability of microtubules by binding to the microtubule ends and disrupting the normal cycle of growth and shrinkage.

  • Mitotic Arrest : The disruption of microtubule formation and dynamics prevents the assembly of a functional mitotic spindle, leading to cell cycle arrest in the M-phase and subsequent apoptosis.[6]

Mechanism of Action: this compound cluster_0 Cellular Environment cluster_1 Vinleurosine's Effects Vinleurosine This compound Binding Vinleurosine binds to β-tubulin at microtubule plus-end Vinleurosine->Binding Enters cell Tubulin_Dimers α/β-Tubulin Dimers Tubulin_Dimers->Binding Microtubule Dynamic Microtubule Destabilization Microtubule Destabilization Binding->Destabilization Polymerization_Inhibition Inhibited Polymerization Destabilization->Polymerization_Inhibition Causes Depolymerization_Promotion Net Depolymerization Destabilization->Depolymerization_Promotion Promotes Spindle_Defect Failure to Form Mitotic Spindle Polymerization_Inhibition->Spindle_Defect Mitotic_Arrest Mitotic Arrest (M-Phase) Spindle_Defect->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Mechanism of this compound Action

Comparative Data on Microtubule Effects and Cytotoxicity

The opposing mechanisms of this compound and paclitaxel are reflected in their effects in both biochemical and cell-based assays.

Effects on Tubulin Polymerization

The impact of these drugs on microtubule assembly can be directly measured in vitro.

ParameterThis compound (Vinca Alkaloids)Paclitaxel (Taxanes)
Primary Effect Inhibits tubulin polymerizationPromotes tubulin polymerization and stabilizes microtubules[8]
Mechanism Binds to the vinca domain on β-tubulin, preventing the addition of tubulin dimers.Binds to the taxane site on β-tubulin, strengthening lateral and longitudinal contacts.[7][8]
Effect on Critical Concentration Increases the apparent critical concentration needed for polymerization.Decreases the critical concentration needed for polymerization.[8]
Resulting Microtubules Prevents formation of microtubules, leading to depolymerization of existing ones.Forms hyper-stable, non-functional microtubules.

Cytotoxicity in Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of a drug's potency in inhibiting cell proliferation. While specific IC50 data for this compound is limited, data from the closely related vinca alkaloids, vincristine and vinblastine, provide a strong indication of its potency.

Table 1: IC50 Values for Paclitaxel in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Exposure Time (h)
Various8 Human Tumor Cell Lines2.5 - 7.524
NSCLC Cell Lines (Median)Non-Small Cell Lung Cancer9,40024
NSCLC Cell Lines (Median)Non-Small Cell Lung Cancer27120
SCLC Cell Lines (Median)Small Cell Lung Cancer25,00024
SCLC Cell Lines (Median)Small Cell Lung Cancer5,000120
MDA-MB-231Breast Cancer300Not Specified
BT-474Breast Cancer19Not Specified
SK-BR-3Breast CancerVaries72

Note: IC50 values are highly dependent on the specific cell line and experimental conditions.

Table 2: IC50 Values for Representative Vinca Alkaloids

CompoundCell LineCancer TypeIC50Exposure Time (h)
Vincristine SulfateL1210Murine Leukemia~10-100 nM1-3
Vincristine SulfateCEMHuman Lymphoblastoid Leukemia~10-100 nM1-3
Vinblastine SulfateLNCaPProstate Cancer29.3 µM48

Note: This data is for vincristine and vinblastine and serves as an estimate for the potency of the vinca alkaloid class, including this compound.

Experimental Protocols

In Vitro Tubulin Polymerization Assay (Turbidimetric Method)

This assay measures the effect of a compound on the polymerization of purified tubulin in vitro by monitoring the change in light scattering as microtubules form.

Materials:

  • Purified tubulin (>99% pure)

  • General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (100 mM stock)

  • Test compounds (this compound, Paclitaxel) dissolved in an appropriate solvent (e.g., DMSO)

  • Temperature-controlled microplate reader capable of reading absorbance at 340 nm

  • Pre-chilled and pre-warmed 96-well plates

Protocol:

  • Reagent Preparation:

    • On ice, reconstitute purified tubulin in General Tubulin Buffer to a final concentration of 3-5 mg/mL.

    • Prepare a working solution of 10 mM GTP in General Tubulin Buffer.

    • Prepare serial dilutions of the test compounds in General Tubulin Buffer.

  • Reaction Setup (on ice):

    • In a pre-chilled 96-well plate, add the desired concentrations of the test compounds or vehicle control.

    • Add the tubulin solution to each well.

    • Initiate the polymerization reaction by adding GTP to a final concentration of 1 mM.

  • Measurement:

    • Immediately transfer the plate to a microplate reader pre-warmed to 37°C.

    • Measure the absorbance at 340 nm every minute for 60-90 minutes.

  • Data Analysis:

    • Plot absorbance (OD340) versus time.

    • Compare the polymerization curves of the compound-treated samples to the control. Paclitaxel will show an increased rate and extent of polymerization, while this compound will show a decreased rate and extent.

Workflow for Tubulin Polymerization Assay Start Start Prep Prepare Reagents on Ice: - Purified Tubulin - GTP Solution - Test Compounds Start->Prep Setup Set up reactions in a pre-chilled 96-well plate Prep->Setup Add_Tubulin Add tubulin and test compounds to wells Setup->Add_Tubulin Initiate Initiate polymerization by adding GTP Add_Tubulin->Initiate Incubate Transfer plate to 37°C microplate reader Initiate->Incubate Measure Measure absorbance at 340 nm every minute for 60-90 min Incubate->Measure Analyze Analyze data: Plot OD340 vs. Time Measure->Analyze End End Analyze->End

References

A Comparative Analysis of the Therapeutic Index: Vinleurosine Sulfate Versus Taxanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the therapeutic index of Vinleurosine sulfate and Taxanes, two classes of microtubule-targeting anticancer agents. Due to the limited availability of recent, direct quantitative data for this compound, this comparison includes data from other clinically relevant Vinca alkaloids—Vinblastine, Vincristine, and Vinorelbine—to provide a broader context for evaluating its potential therapeutic window against the well-established Taxanes, Paclitaxel and Docetaxel.

Executive Summary

Both Vinca alkaloids and Taxanes disrupt microtubule dynamics, a critical process for cell division, leading to mitotic arrest and apoptosis in cancer cells. However, they do so through opposing mechanisms. Vinca alkaloids, including Vinleurosine, inhibit the polymerization of tubulin, preventing the formation of microtubules. In contrast, Taxanes promote microtubule stabilization and prevent their depolymerization. This fundamental difference in their mechanism of action influences their efficacy, toxicity profiles, and ultimately, their therapeutic indices. This guide synthesizes available preclinical and clinical data to facilitate a comparative evaluation.

Data Presentation

The therapeutic index of a drug is a quantitative measure of its safety, representing the ratio between the dose that produces a therapeutic effect and the dose that causes toxicity. A higher therapeutic index indicates a wider margin of safety. For anticancer agents, this is often evaluated through a combination of preclinical cytotoxicity and in vivo toxicity studies, alongside clinical observations of dose-limiting toxicities.

Table 1: In Vitro Cytotoxicity (IC50) of Vinca Alkaloids and Taxanes in Various Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate greater potency.

Compound Cell Line Cancer Type IC50 Value
Vinblastine A549Lung Carcinoma0.002 µg/mL
MCF-7Breast Carcinoma0.68 nmol/L
Vincristine MCF7Breast Cancer7.371 nM (sensitive), 10,574 nM (resistant)[1]
Vinorelbine HeLaCervical Cancer1.25 nM[2]
Paclitaxel Various (8 lines)Gynecologic & Breast2.5 - 7.5 nM (24h exposure)[3]
Ovarian Carcinoma (7 lines)Ovarian Cancer0.4 - 3.4 nM[4]
Docetaxel Various (13 lines)Various0.13 - 3.3 ng/mL (24h exposure)

Note: IC50 values can vary significantly based on the cell line, experimental conditions (e.g., drug exposure time), and assay method used.

Table 2: Preclinical In Vivo Toxicity of Vinca Alkaloids and Taxanes in Murine Models

The Median Lethal Dose (LD50) and Maximum Tolerated Dose (MTD) are crucial indicators of a drug's acute toxicity and the highest dose that can be administered without causing unacceptable side effects, respectively.

Compound Animal Model Parameter Value
Vincristine Sulfate MouseLD50 (Intravenous)1.7 mg/kg[5]
MouseLD50 (Intraperitoneal)3 mg/kg[5][6]
Paclitaxel Nude MiceMTD20 mg/kg[7]
Docetaxel BALB/c MiceMTD (single dose)130 mg/kg[8]
Female MiceMTD (oral granule)50 mg/kg[9][10][11]
Male MiceMTD (oral granule)25 mg/kg[9][10][11]
Table 3: Clinically Observed Dose-Limiting Toxicities (DLTs) of Vinca Alkaloids and Taxanes

Dose-limiting toxicities are the side effects of a drug that are severe enough to prevent an increase in the dose or level of that drug.[11]

Drug Class Compound Common Dose-Limiting Toxicities
Vinca Alkaloids VincristineNeurotoxicity (peripheral neuropathy)[7][10][12]
Taxanes PaclitaxelMyelosuppression (neutropenia), Peripheral neuropathy[13][14][15][16]
DocetaxelNeutropenia[17][18][19]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are protocols for key assays used in determining the therapeutic index.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of the test compound (this compound or Taxanes) in culture medium and add to the respective wells. Include a vehicle control (medium without the drug).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Aspirate the medium and add 100-150 µL of a solubilization solvent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

In Vivo Toxicity Assessment: Maximum Tolerated Dose (MTD) Determination

The MTD is the highest dose of a drug that can be administered to a test animal without causing significant toxicity or mortality.

Protocol:

  • Animal Model: Use a suitable animal model, such as BALB/c or nude mice.

  • Dose Escalation: Administer the test compound at escalating doses to different groups of animals (typically 3-5 animals per group). Doses can be increased in a stepwise manner.

  • Monitoring: Monitor the animals daily for clinical signs of toxicity, including changes in body weight, behavior, and physical appearance. A common endpoint is a body weight loss of more than 15-20%.[20]

  • Endpoint: The MTD is defined as the highest dose at which no more than a predefined level of toxicity (e.g., 10% mortality or >20% weight loss) is observed.[21]

  • Pathological Analysis: At the end of the study, perform necropsy and histopathological analysis of major organs to assess for any drug-induced damage.

Apoptosis Detection: Annexin V Staining Assay

This assay identifies apoptotic cells by detecting the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.

Protocol:

  • Cell Treatment: Treat cells with the desired concentration of the test compound for a specified duration to induce apoptosis.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorochrome-conjugated Annexin V and a viability dye such as Propidium Iodide (PI).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Mandatory Visualizations

Signaling Pathways

Vinca_Alkaloid_Signaling_Pathway cluster_drug Vinca Alkaloid cluster_microtubule Microtubule Dynamics cluster_cell_cycle Cell Cycle Progression cluster_apoptosis Apoptosis Vinca Alkaloid Vinca Alkaloid Tubulin Dimer Tubulin Dimer Vinca Alkaloid->Tubulin Dimer Binds to Microtubule Polymerization Microtubule Polymerization Tubulin Dimer->Microtubule Polymerization Inhibits Mitotic Spindle Formation Mitotic Spindle Formation Microtubule Polymerization->Mitotic Spindle Formation Metaphase Arrest Metaphase Arrest Mitotic Spindle Formation->Metaphase Arrest Disrupts Apoptosis Induction Apoptosis Induction Metaphase Arrest->Apoptosis Induction Leads to Taxane_Signaling_Pathway cluster_drug Taxane cluster_microtubule Microtubule Dynamics cluster_cell_cycle Cell Cycle Progression cluster_apoptosis Apoptosis Taxane Taxane Microtubule Microtubule Taxane->Microtubule Binds to Microtubule Depolymerization Microtubule Depolymerization Microtubule->Microtubule Depolymerization Inhibits Abnormal Microtubule Bundles Abnormal Microtubule Bundles Microtubule->Abnormal Microtubule Bundles Promotes Mitotic Arrest Mitotic Arrest Abnormal Microtubule Bundles->Mitotic Arrest Leads to Apoptosis Induction Apoptosis Induction Mitotic Arrest->Apoptosis Induction Leads to Experimental_Workflow Start Start In Vitro Studies In Vitro Studies Start->In Vitro Studies In Vivo Studies In Vivo Studies Start->In Vivo Studies Cytotoxicity Assay (e.g., MTT) Cytotoxicity Assay (e.g., MTT) In Vitro Studies->Cytotoxicity Assay (e.g., MTT) Determine IC50 Determine IC50 Cytotoxicity Assay (e.g., MTT)->Determine IC50 Therapeutic Index Evaluation Therapeutic Index Evaluation Determine IC50->Therapeutic Index Evaluation Toxicity Study (e.g., MTD) Toxicity Study (e.g., MTD) In Vivo Studies->Toxicity Study (e.g., MTD) Efficacy Study Efficacy Study In Vivo Studies->Efficacy Study Determine MTD/LD50 Determine MTD/LD50 Toxicity Study (e.g., MTD)->Determine MTD/LD50 Determine MTD/LD50->Therapeutic Index Evaluation Tumor Growth Inhibition Tumor Growth Inhibition Efficacy Study->Tumor Growth Inhibition Tumor Growth Inhibition->Therapeutic Index Evaluation End End Therapeutic Index Evaluation->End

References

The Synergistic Potential of Vinleurosine Sulfate and Targeted Therapies in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison Guide for Drug Development Professionals

Vinleurosine sulfate, a semi-synthetic vinca alkaloid, exerts its antineoplastic activity by disrupting microtubule polymerization, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells[1][2]. While a cornerstone of traditional chemotherapy, its efficacy and therapeutic window can be enhanced through strategic combination with modern targeted drugs. This guide provides a comparative overview of preclinical and clinical data on combining this compound or related Vinca alkaloids with key targeted therapy classes.

A note on the available data: Direct experimental studies combining this compound specifically with modern targeted agents are limited in publicly available literature. Therefore, this guide incorporates data from the broader class of Vinca alkaloids (including Vinorelbine and Vincristine) to illustrate the principles and potential of such combinations, as they share a common mechanism of microtubule disruption[2][3].

Combination with PARP Inhibitors

Rationale: Poly (ADP-ribose) polymerase (PARP) inhibitors, such as Olaparib and Veliparib, are targeted agents that block DNA single-strand break repair[4]. The accumulation of unrepaired DNA damage is particularly cytotoxic to cancer cells. Combining a PARP inhibitor with a microtubule-disrupting agent like this compound offers a dual-pronged attack: Vinleurosine induces mitotic stress, while the PARP inhibitor prevents the cell from repairing the ensuing DNA damage, theoretically leading to enhanced synergistic cell death. Preclinical models have shown that PARP inhibition can sensitize cancer cells to chemotherapy[5][6].

Signaling and Drug Action Pathway

PARP_Vinca_Pathway Figure 1. Dual-Action Pathway of Vinca Alkaloids and PARP Inhibitors cluster_0 Cell Cycle Progression cluster_1 Drug Intervention cluster_2 Cellular Processes cluster_3 Cellular Outcome G2 G2 Phase M Mitosis G2->M G1 G1 Phase M->G1 Spindle Mitotic Spindle Formation M->Spindle Requires S S Phase G1->S S->G2 DNARepair DNA Damage Repair (SSB Repair) S->DNARepair Damage Occurs Vinca This compound (Vinca Alkaloid) Microtubules Microtubule Polymerization Vinca->Microtubules Inhibits PARPi PARP Inhibitor PARPi->DNARepair Inhibits Microtubules->Spindle Arrest Mitotic Arrest Spindle->Arrest Disruption Leads to Damage Accumulated DNA Damage DNARepair->Damage Failure Leads to Apoptosis Synergistic Apoptosis Arrest->Apoptosis Damage->Apoptosis Synergy_Workflow Figure 2. Workflow for In Vitro Synergy Assessment step1 1. Cell Seeding Plate cancer cells (e.g., MDA-MB-231) in 96-well plates and allow to adhere for 24h. step2 2. Drug Addition Treat cells with a matrix of concentrations for This compound (Drug A) and PARP Inhibitor (Drug B), both alone and in combination. step1->step2 step3 3. Incubation Incubate cells for a defined period (e.g., 72 hours) under standard culture conditions. step2->step3 step4 4. Viability Assay Measure cell viability using an MTT or CellTiter-Glo assay to determine the fraction of affected cells. step3->step4 step5 5. Data Analysis Calculate IC50 values for each drug. Use CompuSyn or similar software to calculate the Combination Index (CI). step4->step5 step6 Result Interpretation CI < 1: Synergy CI = 1: Additive Effect CI > 1: Antagonism step5->step6 BRAF_Vinca_Pathway Figure 3. Combined Attack on Proliferation and Mitosis cluster_0 MAPK Signaling Pathway cluster_1 Drug Intervention cluster_2 Cell Cycle & Mitosis RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS BRAF BRAF V600E (Mutated) RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription & Cell Proliferation ERK->Proliferation Apoptosis Apoptosis ERK->Apoptosis Inhibition of Pro-Survival Signal BRAFi BRAF Inhibitor (e.g., Vemurafenib) BRAFi->BRAF Inhibits Vinca This compound Spindle Mitotic Spindle Vinca->Spindle Inhibits Formation M_Phase Mitosis M_Phase->Spindle Spindle->Apoptosis Mitotic Catastrophe Xenograft_Workflow Figure 4. Workflow for In Vivo Xenograft Study step1 1. Cell Implantation Implant BRAF V600E mutant human melanoma cells (e.g., A375) subcutaneously into immunocompromised mice (e.g., NSG). step2 2. Tumor Growth Allow tumors to grow to a palpable size (e.g., 100-150 mm³). step1->step2 step3 3. Group Randomization Randomize mice into four treatment groups: (1) Vehicle Control (2) this compound (3) BRAF Inhibitor (4) Combination Therapy step2->step3 step4 4. Treatment Administration Administer drugs according to a defined schedule. Vinleurosine (i.v.) weekly, BRAF inhibitor (oral gavage) daily. step3->step4 step5 5. Monitoring Measure tumor volume with calipers 2-3 times per week. Monitor body weight as a measure of toxicity. step4->step5 step6 6. Endpoint Analysis At study endpoint, euthanize mice and excise tumors. Analyze tumor weight and perform IHC for proliferation (Ki-67) and apoptosis (cleaved Caspase-3). step5->step6

References

assessing the efficacy of liposomal formulations of Vinleurosine sulfate

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of liposomal formulations for vinca alkaloids, with a focus on Vinleurosine sulfate, reveals a significant data gap in publicly available research. To date, no specific preclinical or clinical studies assessing the efficacy of liposomal this compound have been identified. However, extensive research on the liposomal formulation of a closely related vinca alkaloid, Vincristine sulfate (marketed as Marqibo®), provides a robust surrogate for understanding the potential benefits and characteristics of such a drug delivery system for Vinleurosine.

This guide will therefore focus on a detailed comparison of liposomal Vincristine sulfate versus its conventional formulation, drawing on existing experimental data to infer the potential advantages for a hypothetical liposomal this compound. This approach is supported by comparative studies on liposomal formulations of various vinca alkaloids, which demonstrate similar principles of enhanced efficacy and altered pharmacokinetics through liposomal encapsulation.

Executive Summary for Researchers

Liposomal encapsulation of vinca alkaloids like Vincristine has been shown to significantly improve their therapeutic index. This is achieved by altering the pharmacokinetic profile, leading to prolonged circulation, increased drug accumulation at tumor sites, and the ability to administer higher doses without a proportional increase in toxicity. These benefits are anticipated to be transferable to this compound, another potent anti-cancer agent from the vinca alkaloid family. The primary mechanism of action for vinca alkaloids is the disruption of microtubule polymerization, leading to mitotic arrest in rapidly dividing cancer cells.[1]

Comparative Data: Liposomal vs. Conventional Vincristine Sulfate

The following tables summarize key quantitative data from preclinical and clinical studies, comparing the performance of liposomal Vincristine sulfate to conventional Vincristine sulfate.

Table 1: Comparative Pharmacokinetics
ParameterConventional Vincristine SulfateLiposomal Vincristine Sulfate (Marqibo®)Fold Change
Plasma Half-life (t½) ~20 hours~32 hours~1.6x increase
Area Under the Curve (AUC) Variable, lower exposureSignificantly higherUp to 100x increase
Volume of Distribution (Vd) LargeSmallReduced
Clearance (CL) RapidSlowerReduced

Data compiled from multiple preclinical and clinical studies.

Table 2: Comparative Preclinical Efficacy (In Vivo Tumor Models)
ParameterConventional Vincristine SulfateLiposomal Vincristine SulfateObservation
Tumor Growth Inhibition ModerateSignificantly higherEnhanced anti-tumor activity
Survival Rate LowerSignificantly improvedIncreased lifespan in animal models
Maximum Tolerated Dose (MTD) LowerHigherAllows for dose escalation

Results are generalized from various murine cancer models.

Table 3: Comparative Clinical Efficacy (Relapsed/Refractory Acute Lymphoblastic Leukemia)
ParameterConventional Vincristine SulfateLiposomal Vincristine Sulfate (Marqibo®)
Overall Response Rate (ORR) Low in heavily pretreated patients~20-35%
Complete Remission (CR/CRi) Infrequent in this population~15-20%
Dosing Typically capped at 2mg2.25 mg/m² (no dose capping)

Data from clinical trials of Marqibo® in adult patients.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of typical experimental protocols used to assess the efficacy of liposomal vinca alkaloid formulations.

In Vitro Cytotoxicity Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the drug in various cancer cell lines.

  • Method:

    • Cancer cell lines are seeded in 96-well plates.

    • Cells are exposed to serial dilutions of conventional Vinleurosine/Vincristine sulfate and the liposomal formulation for a specified period (e.g., 72 hours).

    • Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like PrestoBlue.

    • IC50 values are calculated by plotting cell viability against drug concentration.

Pharmacokinetic Studies in Animal Models
  • Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of the drug formulations.

  • Method:

    • Rodent models (e.g., rats or mice) are administered a single intravenous dose of either conventional or liposomal Vinleurosine/Vincristine sulfate.

    • Blood samples are collected at predetermined time points.

    • Plasma concentrations of the drug are quantified using a validated analytical method, such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Pharmacokinetic parameters (t½, AUC, Vd, CL) are calculated using appropriate software.

In Vivo Efficacy Studies in Tumor-Bearing Animal Models
  • Objective: To evaluate the anti-tumor activity of the drug formulations in a living organism.

  • Method:

    • Immunocompromised mice are subcutaneously or orthotopically implanted with human cancer cells to establish tumors.

    • Once tumors reach a palpable size, animals are randomized into treatment groups (e.g., vehicle control, conventional drug, liposomal drug).

    • Drugs are administered according to a predefined schedule and dosage.

    • Tumor volume is measured regularly using calipers.

    • Animal body weight and overall health are monitored as indicators of toxicity.

    • At the end of the study, tumors may be excised for further analysis (e.g., histology, biomarker assessment).

Visualizing the Rationale and Workflow

Mechanism of Action: Vinca Alkaloid-Induced Mitotic Arrest

cluster_0 Cellular Environment cluster_1 Cell Cycle Progression Vinleurosine_Sulfate This compound Tubulin_Dimers Tubulin Dimers Vinleurosine_Sulfate->Tubulin_Dimers Binds to Microtubules Microtubules Tubulin_Dimers->Microtubules Polymerization (Inhibited) Mitotic_Spindle Mitotic Spindle Microtubules->Mitotic_Spindle Formation (Disrupted) Metaphase Metaphase Mitotic_Spindle->Metaphase Arrest at Anaphase Anaphase Metaphase->Anaphase Progression Blocked Apoptosis Apoptosis Metaphase->Apoptosis Leads to

Caption: Mechanism of this compound leading to mitotic arrest and apoptosis.

Enhanced Permeability and Retention (EPR) Effect with Liposomes

cluster_0 Conventional Drug Delivery cluster_1 Liposomal Drug Delivery Conventional_Drug Conventional This compound Blood_Vessel_Normal Normal Vasculature Conventional_Drug->Blood_Vessel_Normal Rapid Clearance Normal_Tissue Normal Tissue Blood_Vessel_Normal->Normal_Tissue Distribution Tumor_Tissue_Conv Tumor Tissue Blood_Vessel_Normal->Tumor_Tissue_Conv Limited Accumulation Liposomal_Drug Liposomal This compound Blood_Vessel_Tumor Leaky Tumor Vasculature Liposomal_Drug->Blood_Vessel_Tumor Prolonged Circulation Tumor_Tissue_Lipo Tumor Tissue Blood_Vessel_Tumor->Tumor_Tissue_Lipo Extravasation (EPR Effect) Drug_Release Sustained Drug Concentration Tumor_Tissue_Lipo->Drug_Release Slow Release

Caption: The EPR effect facilitates targeted drug delivery of liposomes to tumors.

General Experimental Workflow for Efficacy Assessment

Start Hypothesis: Liposomal formulation enhances efficacy In_Vitro In Vitro Studies (Cytotoxicity, IC50) Start->In_Vitro Animal_Model Animal Model Selection & Tumor Implantation In_Vitro->Animal_Model Treatment_Groups Randomization into Treatment Groups Animal_Model->Treatment_Groups Dosing Drug Administration (Conventional vs. Liposomal) Treatment_Groups->Dosing Monitoring Tumor Growth & Toxicity Monitoring Dosing->Monitoring Data_Analysis Data Collection & Statistical Analysis Monitoring->Data_Analysis Conclusion Conclusion on Comparative Efficacy Data_Analysis->Conclusion

Caption: A typical workflow for preclinical assessment of a novel drug formulation.

Conclusion and Future Directions

While direct experimental data for liposomal this compound is currently unavailable, the extensive evidence from its close analog, Vincristine sulfate, strongly suggests that a liposomal formulation would offer significant advantages over the conventional drug. The improved pharmacokinetic profile, enhanced tumor delivery via the EPR effect, and the potential for dose escalation without a commensurate increase in toxicity are compelling reasons to pursue the development of liposomal this compound.

Future research should focus on formulating and characterizing a stable liposomal this compound and subsequently validating its efficacy and safety through rigorous preclinical studies as outlined in this guide. Such efforts could unlock the full therapeutic potential of this potent vinca alkaloid for the benefit of cancer patients.

References

Safety Operating Guide

Proper Disposal of Vinleurosine Sulfate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides essential safety and logistical information for the proper disposal of vinleurosine sulfate, a potent cytotoxic agent. Researchers, scientists, and drug development professionals are urged to adhere to these procedures to ensure personal safety and environmental protection. This compound, a vinca alkaloid, requires stringent handling and disposal protocols due to its hazardous nature.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is critical to handle this compound with the utmost care in a controlled environment, such as a biological safety cabinet or a fume hood. Adherence to personal protective equipment (PPE) guidelines is mandatory. This includes, but is not limited to, double gloving with chemotherapy-rated gloves, wearing a disposable gown, and using eye and face protection.[1]

All materials that come into contact with this compound must be considered contaminated and disposed of as cytotoxic waste.[1] This includes vials, syringes, needles, PPE, and any absorbent materials used for cleaning.

Step-by-Step Disposal Procedures

The disposal of this compound must comply with all local, state, and federal regulations for hazardous waste.[2] The following steps outline the general procedure for its disposal:

  • Segregation of Waste: At the point of generation, immediately segregate all waste contaminated with this compound from other laboratory waste. This includes both "trace" and "bulk" contaminated items.

  • Waste Classification: Differentiate between trace and bulk chemotherapy waste.

    • Trace Chemotherapy Waste: Items that are "RCRA empty," meaning they contain no more than 3% of the original drug volume by weight.[3][4][5][6] This typically includes empty vials, IV bags, tubing, and syringes.

    • Bulk Chemotherapy Waste: Any amount of this compound that is not considered "RCRA empty," including unused or partially used vials, and materials used to clean up spills.[3][4]

  • Containerization:

    • Sharps: All sharps (needles, scalpels, etc.) must be placed in a designated, puncture-resistant, and leak-proof sharps container clearly labeled as "Cytotoxic Waste" or "Chemotherapy Waste."[1]

    • Solid Waste: Non-sharp solid waste, such as gloves, gowns, and empty vials, should be placed in thick, leak-proof plastic bags or rigid containers. These containers must be clearly labeled as "Cytotoxic Waste for Incineration."[1] Color-coding, typically with yellow for trace chemotherapy waste and black for bulk hazardous waste, should be used in accordance with facility and local regulations.[3]

    • Liquid Waste: Unused or residual this compound solutions should not be disposed of down the drain. They should be collected in a sealed, leak-proof container, clearly labeled with the contents and hazard warnings, and managed as bulk chemotherapy waste.

  • Storage: Store all cytotoxic waste containers in a designated, secure area with limited access. This area should be well-ventilated and away from general laboratory traffic.

  • Final Disposal: The recommended method for the final disposal of cytotoxic waste is high-temperature incineration.[1][7] This process ensures the complete destruction of the hazardous compounds.[7][8] Engage a licensed hazardous waste disposal company to transport and incinerate the this compound waste in a permitted facility.

Quantitative Disposal Parameters

ParameterValue/SpecificationSource(s)
Trace Waste Threshold No more than 3% by weight of the original volume remaining in the container.[3][4][5][6]
Recommended Disposal Method High-Temperature Incineration[1][7]
Incineration Temperature 800°C - 1200°C (1472°F - 2192°F)[1][7]

Spill Management Protocol

In the event of a this compound spill, immediate action is required to contain and decontaminate the area.

For Small Spills (less than 5 mL):

  • Restrict access to the area.

  • Don appropriate PPE (double gloves, gown, eye protection).

  • Gently cover the spill with absorbent pads to prevent splashing.

  • Carefully clean the area with a detergent solution, followed by a rinse with a suitable solvent.

  • All cleanup materials must be disposed of as cytotoxic waste.

For Large Spills (greater than 5 mL):

  • Evacuate the area and restrict access.

  • Alert the facility's safety officer or emergency response team.

  • Cleanup should only be performed by trained personnel equipped with a full cytotoxic spill kit, including respiratory protection.

  • Follow the facility's specific procedures for large chemical spills.

Decontamination

For routine decontamination of surfaces where this compound has been handled, a thorough cleaning with a detergent solution followed by a rinse is recommended. Studies on other vinca alkaloids suggest that they are susceptible to degradation by hydrolysis and oxidation, which can be influenced by pH and light exposure.[9]

Chemical Incompatibility

While specific disposal-related chemical incompatibility data for this compound is limited, as a general precaution, avoid mixing it with strong oxidizing agents. When preparing for disposal, do not mix this compound waste with other incompatible chemical waste streams.

Disposal Workflow Diagram

VinleurosineSulfateDisposal cluster_generation Waste Generation cluster_classification Classification cluster_containerization Containerization cluster_final Final Disposal Start This compound Waste Generated Segregate Segregate Waste Immediately Start->Segregate Classify Bulk or Trace? Segregate->Classify Sharps All Sharps in Puncture-Proof Cytotoxic Container Segregate->Sharps Trace Trace Waste (≤3% by weight) Classify->Trace Yes Bulk Bulk Waste (>3% by weight) Classify->Bulk No Containerize_Trace Package in Yellow Labeled Containers Trace->Containerize_Trace Containerize_Bulk Package in Black Labeled Containers Bulk->Containerize_Bulk Store Store in Secure Designated Area Containerize_Trace->Store Containerize_Bulk->Store Transport Transport by Licensed Hazardous Waste Hauler Store->Transport Incinerate High-Temperature Incineration Transport->Incinerate

References

Personal protective equipment for handling Vinleurosine sulfate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Vinleurosine sulfate was located. The following guidance is synthesized from information on closely related vinca alkaloids, such as Vincristine sulfate and Vinblastine sulfate, and general safety protocols for handling cytotoxic and antineoplastic agents. Researchers should always consult their institution's safety office for specific protocols.

This compound is an indole alkaloid with antineoplastic activity.[1][2] As a cytotoxic compound, it requires stringent handling procedures to minimize exposure and ensure the safety of laboratory personnel. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to prevent dermal, ocular, and respiratory exposure.

PPE CategorySpecifications
Gloves Double gloving with chemotherapy-tested nitrile gloves is required. Gloves must be inspected for tears or punctures before use. Change gloves regularly and immediately if contaminated.
Gowns A disposable, solid-front gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene) with long sleeves and tight-fitting cuffs is necessary.
Eye and Face Protection Safety glasses with side shields or a full-face shield must be worn to protect against splashes and aerosols.
Respiratory Protection A NIOSH-approved respirator (e.g., N95) is required when handling the powder form of the compound or when there is a risk of aerosolization.

Operational Plan: Step-by-Step Handling Protocol

All handling of this compound, particularly when in powdered form or during reconstitution, should be performed within a certified Class II Biological Safety Cabinet (BSC) or a similar containment primary engineering control to protect both the product and the personnel.

Preparation:

  • Verify the BSC is operational and has been certified within the last year.

  • Cover the work surface of the BSC with a disposable, plastic-backed absorbent pad.

  • Assemble all necessary supplies (vials, syringes, diluents, waste containers) within the BSC before beginning work.

  • Don all required PPE in the correct order (gown, inner gloves, outer gloves, eye protection, respirator).

Reconstitution and Handling:

  • If working with a powder, use care when opening the vial to avoid creating airborne particles.

  • Use a sterile syringe and needle to slowly add the diluent to the vial, directing the liquid down the side of the vial to minimize aerosolization.

  • Gently swirl the vial to dissolve the contents; do not shake.

  • When withdrawing the solution, use techniques to prevent pressure differentials that can cause spraying or leaking.

  • All syringes and needles should have Luer-Lok™ fittings to prevent accidental disconnection.

Decontamination:

  • Wipe down all exterior surfaces of vials, syringes, and other equipment with an appropriate decontaminating agent before removing them from the BSC.

  • At the end of the work session, decontaminate the entire interior of the BSC.

Disposal Plan

All materials that come into contact with this compound are considered hazardous waste and must be disposed of according to institutional and regulatory guidelines.

Waste TypeDisposal Procedure
Sharps Needles, syringes, and other contaminated sharps must be immediately placed in a designated, puncture-resistant, and leak-proof sharps container labeled "Cytotoxic Waste."
Contaminated PPE and Materials Gowns, gloves, absorbent pads, and other contaminated materials should be placed in a designated, leak-proof, and clearly labeled "Cytotoxic Waste" bag or container.
Unused or Expired this compound Unused or expired this compound must be disposed of as hazardous chemical waste. Do not dispose of it down the drain or in the regular trash.

Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

Exposure TypeImmediate Action
Skin Contact Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention.
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Spill Management:

  • Evacuate and Secure: Immediately alert others and evacuate the area. Restrict access to the spill site.

  • Don PPE: Only trained personnel with appropriate full PPE (including respiratory protection) should manage the spill.

  • Containment: Cover the spill with absorbent pads from a cytotoxic spill kit, working from the outside in.

  • Decontamination: Once the spill is absorbed, decontaminate the area with an appropriate deactivating solution, followed by a cleaning agent.

  • Disposal: All materials used for cleanup must be disposed of as cytotoxic waste.

This compound Handling Workflow

The following diagram illustrates the key steps and decision points for the safe handling of this compound.

start Start: Receive this compound prep Preparation: Don Full PPE and Prepare BSC start->prep handle Handling: Reconstitute and Aliquot Compound in BSC prep->handle decon Decontaminate all Surfaces and Equipment handle->decon spill Spill or Exposure Occurs handle->spill waste Segregate and Dispose of all Waste as Cytotoxic decon->waste end End: Doff PPE and Wash Hands waste->end spill->decon NO emergency Execute Emergency Procedures: Spill Cleanup / First Aid spill->emergency YES report Report Incident emergency->report report->prep After Decontamination and Review

Caption: Workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.